molecular formula C4H8N4O4S-2 B1580530 Aminoacetonitrile sulfate CAS No. 5466-22-8

Aminoacetonitrile sulfate

Cat. No.: B1580530
CAS No.: 5466-22-8
M. Wt: 208.20 g/mol
InChI Key: NQHWLBZZBSYIPI-UHFFFAOYSA-L
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Description

Aminoacetonitrile Sulfate (CAS 5466-22-8) is a high-purity chemical compound supplied as an odorless, white to almost white powder or crystal . With a typical purity of >98.0% and a molar mass of 210.21 g/mol, it is a vital building block in organic synthesis . This compound serves as a key reagent and catalytic agent in various research and development processes, including its application as a petrochemical additive . In a research context, this compound is valued for its role as a precursor in the synthesis of more complex molecules. It is highly soluble in water (approximately 970 g/L at 20°C), facilitating its use in aqueous reaction systems . The compound is hygroscopic and requires storage away from strong oxidizing agents and moisture at cool, ambient temperatures . Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE) when handling.

Properties

CAS No.

5466-22-8

Molecular Formula

C4H8N4O4S-2

Molecular Weight

208.20 g/mol

IUPAC Name

bis(2-aminoacetonitrile);sulfate

InChI

InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4)/p-2

InChI Key

NQHWLBZZBSYIPI-UHFFFAOYSA-L

Canonical SMILES

C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-]

Pictograms

Acute Toxic

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aminoacetonitrile Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile sulfate, a salt of the simplest α-aminonitrile, serves as a pivotal and versatile building block in modern organic and medicinal chemistry. While the free base, aminoacetonitrile, is unstable at room temperature due to the inherent reactivity between its nucleophilic amine and electrophilic nitrile functionalities, its sulfate salt provides a stable, crystalline solid that is readily handled and utilized in a variety of synthetic applications.[1] This guide offers a comprehensive exploration of the chemical properties of this compound, providing insights into its structure, stability, reactivity, and spectroscopic profile. The information presented herein is intended to empower researchers to effectively harness the synthetic potential of this important reagent.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2] Understanding its fundamental physical and chemical characteristics is crucial for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 5466-22-8[3][4]
Molecular Formula (H₂NCH₂CN)₂·H₂SO₄[4]
Molecular Weight 210.21 g/mol [4]
Appearance White to almost white powder/crystal[2]
Melting Point 118-122 °C or ~160°C (with decomposition)[3][5]
Solubility Soluble in water[5]
Hygroscopicity Hygroscopic[5]
Storage Store below +30°C in a dry, well-ventilated place, protected from moisture.[3]

Note on Stoichiometry: It is important to distinguish between this compound, which typically refers to the 2:1 salt ((H₂NCH₂CN)₂·H₂SO₄), and aminoacetonitrile bisulfate or hydrogen sulfate (H₂NCH₂CN·H₂SO₄), a 1:1 salt. This guide primarily focuses on the more commonly available 2:1 sulfate salt.[6][7]

Molecular Structure and Spectroscopic Analysis

The structure of this compound consists of two protonated aminoacetonitrile cations and one sulfate anion. The protonation occurs at the primary amine, rendering it less nucleophilic and thus stabilizing the molecule against self-reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of this compound.

  • ¹H NMR: In a typical ¹H NMR spectrum in D₂O, a singlet would be expected for the methylene (-CH₂-) protons. The chemical shift of this singlet is influenced by the adjacent electron-withdrawing nitrile group and the protonated amino group.

  • ¹³C NMR: The ¹³C NMR spectrum would show two distinct signals corresponding to the methylene carbon and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum.

A detailed analysis of publicly available spectral data is recommended for precise chemical shift and coupling constant information.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. Key vibrational modes include:

Wavenumber (cm⁻¹)Assignment
~3300-3000N-H stretching of the protonated amine (-NH₃⁺)
~2240C≡N stretching of the nitrile group
~1600N-H bending of the protonated amine
~1100S=O stretching of the sulfate anion

The presence of a sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the nitrile functionality.[8]

Mass Spectrometry (MS)

Under mass spectrometry conditions, the aminoacetonitrile cation is observed. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of aminoacetonitrile, possessing both a nucleophilic amino group (in its deprotonated form) and an electrophilic nitrile group, makes its sulfate salt a versatile reagent in organic synthesis.[9]

Role in Strecker Synthesis

Aminoacetonitrile is a key intermediate in the Strecker synthesis of glycine, the simplest amino acid.[10][11][12] The synthesis involves the reaction of formaldehyde with ammonia and hydrogen cyanide. Aminoacetonitrile is then hydrolyzed to yield glycine.[11]

Workflow: Strecker Synthesis of Glycine

Strecker_Synthesis A Formaldehyde (CH₂O) D Aminoacetonitrile (H₂NCH₂CN) A->D B Ammonia (NH₃) B->D C Hydrogen Cyanide (HCN) C->D E Hydrolysis (H₂O, H⁺ or OH⁻) D->E F Glycine (H₂NCH₂COOH) E->F

Caption: Strecker synthesis pathway to glycine.

Precursor for Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.[9]

  • Imidazoles: Can be used in the synthesis of substituted imidazoles through cyclocondensation reactions.[9]

  • Triazoles: Serves as a precursor for the synthesis of 3-amino-1,2,4-triazoles.[9]

  • Tetrazoles: Can be adapted for the synthesis of nitrogen-rich tetrazole-based compounds.[9]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method and should be performed by qualified personnel with appropriate safety precautions.[13]

  • Step 1: Synthesis of Aminoacetonitrile.

    • In a reactor, combine ammonium chloride, formaldehyde, and water.

    • Stir the mixture and cool to below 0 °C.

    • Slowly add an aqueous solution of sodium cyanide while maintaining the low temperature.

    • Simultaneously add acetic acid during the sodium cyanide addition.

    • Continue the reaction for 1-2 hours at a temperature below 0 °C.

    • Filter and centrifuge the resulting mixture to obtain crude aminoacetonitrile.

  • Step 2: Formation of the Sulfate Salt.

    • React the crude aminoacetonitrile with a methanol solution of sulfuric acid at 30-35 °C for 1-2 hours.

    • Cool the reaction mixture to below 5 °C to induce precipitation.

    • Filter and centrifuge the precipitate to isolate this compound.

    • Dry the product under vacuum.

Logical Relationship: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Aminoacetonitrile Formation cluster_1 Step 2: Sulfate Salt Formation A Ammonium Chloride + Formaldehyde + Water B Cool to < 0 °C A->B C Add Sodium Cyanide + Acetic Acid B->C D Reaction at < 0 °C C->D E Filtration & Centrifugation D->E F Crude Aminoacetonitrile E->F G Crude Aminoacetonitrile + H₂SO₄ in Methanol F->G H Reaction at 30-35 °C G->H I Cool to < 5 °C H->I J Filtration & Centrifugation I->J K Drying J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Hydrolysis

Under aqueous acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding glycine.[14] The hydrolysis proceeds through a glycinamide intermediate.[14] The kinetics of this hydrolysis are dependent on pH and temperature.

Stability and Safety Considerations

Stability

This compound is significantly more stable than its free base form. However, it is hygroscopic and should be stored in a dry environment to prevent degradation.[5] Thermal decomposition occurs at elevated temperatures, typically around its melting point.[5]

Safety

This compound is classified as a toxic compound if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of accidental contact, wash the affected area thoroughly with water.

Conclusion

This compound is a stable and versatile reagent with significant applications in organic synthesis, particularly in the preparation of amino acids and heterocyclic compounds. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis of Aminoacetonitrile Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical exploration of the synthesis of aminoacetonitrile sulfate, a critical and stabilized precursor for various applications ranging from pharmaceutical development to industrial chemical synthesis. As a stable salt of the otherwise volatile and reactive aminoacetonitrile, its synthesis is a cornerstone process for leveraging this versatile molecule. This guide moves beyond a simple recitation of steps to provide a causal understanding of the process, ensuring that researchers, scientists, and drug development professionals can execute the synthesis with a foundation of scientific integrity and practical insight.

Introduction: The Strategic Importance of this compound

Aminoacetonitrile (H₂NCH₂CN), also known as glycinonitrile, is a bifunctional organic compound featuring both a nucleophilic amine and an electrophilic nitrile group. This structure makes it an invaluable building block, particularly as a direct precursor to glycine, the simplest proteinogenic amino acid, through hydrolysis.[1][2] Furthermore, derivatives of aminoacetonitrile have been identified as a novel class of potent anthelmintic compounds, active against parasitic nematodes that are resistant to existing drug classes.[1][3]

However, the utility of free aminoacetonitrile is hampered by its inherent instability at room temperature, where it is prone to self-reaction and degradation.[1] Conversion to a stable salt form is therefore not merely a convenience but a necessity for its practical storage, transport, and application. The sulfate salt, bis(aminoacetonitrile) sulfate, offers excellent stability, making it the preferred form for industrial and laboratory use.[1] This guide details the robust and validated methodologies for its preparation from glycinonitrile, which itself can be synthesized from readily available starting materials.

Section 1: Mechanistic Underpinnings and Reaction Strategy

The conversion of glycinonitrile to its sulfate salt is fundamentally an acid-base reaction. However, the overall synthesis strategy typically begins one step further back, with the formation of glycinonitrile itself, as the crude product is often directly converted to the more stable sulfate salt without intermediate purification.

A prevalent and industrially relevant method for producing aminoacetonitrile is a variation of the Strecker synthesis. This process involves the condensation of an aldehyde (formaldehyde), an amine source (ammonia, often from ammonium chloride), and a cyanide source (e.g., sodium cyanide).[4][5] The reaction proceeds through the formation of an intermediate imine, which is then attacked by the cyanide ion to form the α-aminonitrile.

The subsequent and focal step of this guide is the protonation of the amino group of two aminoacetonitrile molecules by a single molecule of sulfuric acid. This acid-base reaction yields the bis(aminoacetonitrile) sulfate salt, which is significantly less nucleophilic and more stable than the free base. The choice of solvent is critical; a solvent in which the sulfate salt has low solubility, such as methanol or ethanol, is ideal as it allows for the product to precipitate directly from the reaction mixture, facilitating a high-yield isolation.[4][6]

Section 2: Safety Engineering and Proactive Risk Mitigation

The synthesis of this compound involves substances with significant toxicological profiles. A proactive approach to safety, grounded in a thorough understanding of the risks, is paramount.

Core Hazards:

  • Cyanide: Sodium cyanide and its potential byproduct, hydrogen cyanide gas, are highly toxic. Contact with acids liberates highly toxic hydrogen cyanide gas.[7] Ingestion or absorption through the skin can be fatal.

  • Aminoacetonitrile & Sulfate Salt: The product itself is classified as toxic if swallowed.[7][8][9] It is also a skin and serious eye irritant.[9][10]

  • Reagents: Formaldehyde is a known carcinogen and sensitizer. Sulfuric acid is highly corrosive.

All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8][11] A detailed summary of essential safety protocols is presented below.

Hazard CategoryAssociated RisksMandatory Protective Measures & Handling Protocols
Chemical Toxicity Acute toxicity (oral, dermal, inhalation) from cyanide and aminoacetonitrile.[9][10]PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, and a lab coat are mandatory.[8][11][12] Handling: Use only in a chemical fume hood.[11] Avoid dust formation.[13] Wash hands and any exposed skin thoroughly after handling.[8][9]
Corrosivity Severe skin and eye damage from sulfuric acid.Handling: Dispense sulfuric acid carefully and ensure an eyewash station and safety shower are immediately accessible.[12]
Reactivity Release of highly toxic hydrogen cyanide gas upon acidification of cyanide solutions.[7]Protocol: Maintain basic or neutral conditions when handling cyanide solutions. Never mix cyanide waste with acidic waste streams. The synthesis protocol itself uses controlled addition to manage reactivity.
Fire & Decomposition Thermal decomposition can release irritating and toxic gases, including CO, CO₂, NOx, SOx, and hydrogen cyanide.[8]Emergency: Use appropriate fire extinguishers for chemical fires. Wear self-contained breathing apparatus (SCBA) in the event of a fire.[8]

Section 3: Validated Synthesis Protocols

The following protocol details a robust, two-stage process for the synthesis of this compound, beginning with the formation of aminoacetonitrile from commodity chemicals. This method is adapted from established industrial processes and provides a high-yield pathway to the final product.[4]

Experimental Protocol: Synthesis of this compound

Stage 1: Synthesis of Crude Aminoacetonitrile

  • Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, add ammonium chloride (1.0 eq), 37% aqueous formaldehyde (2.0 eq), and water.

    • Causality Note: Ammonium chloride serves as the ammonia source. The reaction is performed in an aqueous medium to dissolve the reactants.

  • Initial Cooling: Cool the stirred mixture to below 0°C using an ice-salt or acetone-dry ice bath.

    • Causality Note: The reaction is exothermic and the intermediates are sensitive. Low temperatures are crucial to control the reaction rate, prevent side reactions, and minimize the potential for uncontrolled hydrogen cyanide release.

  • Reagent Addition: Begin the dropwise addition of a 30-40 wt% aqueous solution of sodium cyanide (1.0 eq).

  • Concurrent Addition: When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of acetic acid (0.7 eq). Maintain the internal temperature below 0°C throughout the additions.

    • Causality Note: Acetic acid acts as a catalyst.[4] Its gradual addition helps to control the pH and the reaction rate. Adding it concurrently with the latter half of the cyanide ensures the reaction environment is optimized as reactant concentrations change.

  • Reaction Completion: After the additions are complete, continue to stir the reaction mixture at a temperature below 0°C for an additional 1-2 hours.

  • Isolation of Crude Product: Isolate the precipitated crude aminoacetonitrile by filtration, followed by centrifugation to remove excess water. Do not allow the crude product to warm significantly.

    • Causality Note: The crude aminoacetonitrile is used directly in the next stage to avoid degradation associated with purification of the free base.

Stage 2: Formation and Isolation of this compound

  • Solvent Preparation: Prepare a solution of sulfuric acid (≤15 wt%) in methanol. Ensure the water content of this solution is ≤1%.

    • Causality Note: Methanol is selected as the solvent because the this compound salt is poorly soluble in it, promoting precipitation.[4] Minimizing water content is critical to prevent hydrolysis of the nitrile group to glycine, which would reduce the yield of the desired product.[14]

  • Salt Formation: Add the crude, moist aminoacetonitrile (from Stage 1) to the methanolic sulfuric acid solution. The molar ratio should be approximately 2 moles of aminoacetonitrile to 1 mole of sulfuric acid.

  • Reaction: Stir the mixture at a controlled temperature of 30-35°C for 1-2 hours.

    • Causality Note: Gentle heating ensures the complete reaction and dissolution of the free base before precipitation, leading to a more crystalline and pure product.

  • Crystallization: Cool the reaction mixture to below 5°C in an ice bath to induce the precipitation of this compound.

    • Causality Note: Lowering the temperature significantly decreases the solubility of the product, maximizing the isolated yield.

  • Product Isolation: Collect the white crystalline product by filtration. Wash the filter cake with a small amount of cold methanol to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain the final, stable this compound. The expected total molar yield for this process is high, with the salification step yielding over 95%.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Aminoacetonitrile Synthesis cluster_stage2 Stage 2: Sulfate Salt Formation A Charge Reactor: NH4Cl, Formaldehyde, H2O B Cool to < 0°C A->B C Add NaCN Solution B->C D Concurrently add Acetic Acid C->D E React for 1-2h at < 0°C D->E F Filter & Centrifuge E->F G Crude Aminoacetonitrile F->G I Combine Crude AAN & H2SO4/MeOH G->I Transfer Crude Product H Prepare Methanolic H2SO4 H->I J React at 30-35°C for 1-2h I->J K Cool to < 5°C to Crystallize J->K L Filter & Wash with Cold MeOH K->L M Dry Under Vacuum L->M N Final Product: This compound M->N

References

Aminoacetonitrile Sulfate: A Cornerstone Precursor in Modern Prebiotic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest to understand the origins of life invariably leads to the study of prebiotic chemistry—the chemical processes that occurred on the primitive Earth, leading to the formation of the building blocks of life. Among the pantheon of simple molecules implicated in these primordial reactions, aminoacetonitrile (AAN) and its sulfate salt have emerged as a focal point of intense research. This technical guide provides a comprehensive overview of aminoacetonitrile sulfate's pivotal role as a precursor in the synthesis of fundamental biomolecules. We will delve into its formation through the Strecker synthesis, its stability under various prebiotic conditions, and its reactivity in forming peptides and nucleobases. This document is intended to serve as a detailed resource, synthesizing established knowledge with recent findings to illuminate the causal relationships behind experimental choices and to provide robust, validated protocols for the scientific community.

Introduction: The Significance of Nitriles in Chemical Evolution

The journey from a sterile, primordial Earth to a planet teeming with life is a narrative written in the language of chemistry. Central to this story are nitriles, a class of organic compounds characterized by a carbon-nitrogen triple bond. Their prevalence in interstellar space and their demonstrated reactivity under simulated prebiotic conditions position them as key players in the synthesis of life's essential molecules.[1] Aminoacetonitrile (H₂NCH₂CN), the simplest α-aminonitrile, is of particular interest due to its direct structural relationship to glycine, the simplest proteinogenic amino acid.[2]

The sulfate salt of aminoacetonitrile ([NCCH₂NH₃]⁺HSO₄⁻) offers a stable, crystalline form of this otherwise unstable liquid, making it an ideal reagent for laboratory investigations into prebiotic pathways.[3] This guide will explore the multifaceted role of this compound, from its plausible formation on the early Earth to its participation in the genesis of peptides and nucleic acid precursors.

The Prebiotic Synthesis of Aminoacetonitrile: The Strecker Reaction

The most widely accepted pathway for the formation of aminoacetonitrile in a prebiotic setting is the Strecker synthesis.[4][5] This robust reaction involves the condensation of an aldehyde (formaldehyde in the case of AAN), ammonia, and hydrogen cyanide.[6]

Mechanism of the Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction that proceeds through the formation of an aminonitrile intermediate.[5] The generally accepted mechanism involves two key steps:

  • Imine Formation: Formaldehyde reacts with ammonia to form methanimine (CH₂NH) after the elimination of a water molecule.[2]

  • Cyanide Addition: Hydrogen cyanide then adds to the imine, forming aminoacetonitrile.[2]

This reaction is believed to have been a significant source of amino acid precursors on the primitive Earth, given the likely abundance of the starting materials in the prebiotic environment.[4]

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product formaldehyde Formaldehyde (CH₂O) methanimine Methanimine (CH₂NH) formaldehyde->methanimine + NH₃ - H₂O ammonia Ammonia (NH₃) hcn Hydrogen Cyanide (HCN) aan Aminoacetonitrile (H₂NCH₂CN) methanimine->aan + HCN

Caption: The Strecker synthesis pathway to aminoacetonitrile.

Experimental Protocol: Simulation of Prebiotic Strecker Synthesis

The following protocol outlines a laboratory simulation of the Strecker synthesis under plausible prebiotic conditions.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare an aqueous solution of ammonium chloride and potassium cyanide in a sealed reaction vessel. Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7][8]

  • Slowly add the formaldehyde solution to the reaction mixture while stirring.

  • Adjust the pH of the solution to a weakly basic range (pH 8-9) using HCl or NaOH. This pH range is considered plausible for prebiotic aqueous environments and favors the formation of the aminonitrile.[9]

  • Maintain the reaction at a constant temperature, for example, 50°C, to simulate a warm prebiotic pond.

  • Monitor the reaction progress over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the yield of aminoacetonitrile.[10][11]

Rationale for Experimental Choices:

  • Use of Salts: Using ammonium chloride and potassium cyanide instead of gaseous ammonia and hydrogen cyanide enhances safety and simplifies handling in a laboratory setting.[5]

  • pH Control: The pH of the reaction medium is a critical parameter. A slightly alkaline environment promotes the availability of free ammonia, which is necessary for imine formation.[9]

  • Temperature: Moderate temperatures are chosen to reflect conditions that could have existed in localized geothermal areas on the early Earth.

This compound: A Stable Precursor for Prebiotic Chemistry

While aminoacetonitrile is a key intermediate, its inherent instability in its pure liquid form presents challenges for its accumulation and subsequent reactions.[3] The sulfate salt, however, is a stable, off-white crystalline powder, making it a more plausible candidate for a persistent prebiotic precursor.[12]

PropertyValueReference
Molecular Formula C₂H₆N₂O₄S[12]
Appearance White to off-white powder/crystal[12]
Melting Point 165 °C
Solubility in Water 970 g/L at 20 °C
Safety and Handling of this compound

This compound is classified as a hazardous substance and must be handled with care.[12] It is toxic if swallowed, and causes skin and eye irritation.

Mandatory Safety Precautions:

  • Always handle in a well-ventilated area, preferably a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Avoid inhalation of dust.[13]

  • In case of accidental contact, wash the affected area thoroughly with water.[7]

  • Store in a cool, dry place away from incompatible materials.[8]

The Role of Aminoacetonitrile in Peptide Synthesis

The formation of peptides, the polymers of amino acids, is a crucial step in the origin of life. Aminoacetonitrile is a direct precursor to glycine, and its derivatives can lead to other amino acids.[1] More significantly, recent research has highlighted the potential for aminonitriles to directly participate in peptide bond formation, bypassing the need for free amino acids in some prebiotic scenarios.[14]

Hydrolysis to Glycine

The most straightforward role of aminoacetonitrile in peptide synthesis is its hydrolysis to form glycine.[15] This process is thought to occur in two steps:

  • Hydration: The nitrile group of aminoacetonitrile is hydrated to form glycinamide (H₂NCH₂CONH₂).

  • Hydrolysis: The amide group of glycinamide is then hydrolyzed to yield glycine (H₂NCH₂COOH).[15]

While this hydrolysis is feasible, it can be a slow process under neutral pH conditions.[16] Theoretical calculations suggest a significant energy barrier for the direct hydrolysis of the nitrile group.[15]

Hydrolysis_Pathway AAN Aminoacetonitrile Glycinamide Glycinamide AAN->Glycinamide + H₂O (Hydration) Glycine Glycine Glycinamide->Glycine + H₂O (Hydrolysis)

Caption: Hydrolysis of aminoacetonitrile to glycine.

Direct Peptide Formation from Aminonitriles

A compelling alternative to the traditional amino acid polymerization model is the direct involvement of aminonitriles in peptide bond formation. This pathway is particularly attractive as it circumvents the thermodynamic unfavorability of peptide bond formation in aqueous environments.[14]

Proposed Mechanism:

One proposed mechanism involves the reaction of an N-acylated aminonitrile with another aminonitrile. The nitrile group acts as an electrophile, and the amino group of the second aminonitrile acts as a nucleophile. This reaction forms a peptide bond and regenerates a nitrile group at the C-terminus, allowing for further chain elongation.[14]

Aminoacetonitrile as a Precursor for Nucleobases

Beyond its role in forming the backbone of proteins, aminoacetonitrile has also been implicated in the prebiotic synthesis of nucleobases, the informational components of nucleic acids. Specifically, it has been proposed as a precursor for the formation of adenine, a purine base found in both DNA and RNA.[17][18]

Plausible Reaction Pathway:

Chemical modeling studies suggest that aminoacetonitrile can react with other small molecules, such as cyanogen (NCCN), on the surfaces of interstellar grains to form adenine.[17][18] While the precise mechanisms are still under investigation, these findings point to a common origin for the building blocks of both proteins and nucleic acids.[18]

The Influence of Environmental Factors

The efficiency and outcome of prebiotic reactions involving aminoacetonitrile are highly dependent on environmental conditions.

Role of Mineral Catalysis

Minerals present on the early Earth could have played a significant role in catalyzing prebiotic reactions.[19] For instance, certain metal sulfides and oxides have been shown to promote the polymerization and transformation of nitriles.[19][20] Further research is needed to fully elucidate the catalytic effects of specific minerals on the reactions of aminoacetonitrile.

Phosphorylation in Prebiotic Chemistry

Phosphorylation is a key process in modern biochemistry, and its prebiotic origins are a subject of intense study.[21] The phosphorylation of aminoacetonitrile and its derivatives could have been a crucial step in activating these molecules for further reactions, such as peptide or nucleotide synthesis.[22] Recent studies have shown that phosphate can play a role in the stereoselective synthesis of amino-nucleosides, suggesting a multifaceted role for this essential element.[23]

Future Directions and Unanswered Questions

While significant progress has been made in understanding the role of this compound in prebiotic chemistry, many questions remain.

  • What are the precise mechanisms and yields of peptide and nucleobase synthesis from aminoacetonitrile under a range of plausible prebiotic conditions?

  • How does the presence of other organic and inorganic molecules in a "prebiotic soup" affect the reactivity of aminoacetonitrile?

  • What is the full extent of the catalytic role of various minerals in the transformation of aminoacetonitrile?

  • Can enantiomeric excesses of amino acids be generated from aminonitrile precursors under prebiotic conditions?[24][25]

Addressing these questions will require a combination of laboratory experiments, computational modeling, and the analysis of extraterrestrial materials such as meteorites.[24][26]

Conclusion

This compound stands as a compelling and versatile precursor in the field of prebiotic chemistry. Its plausible formation via the Strecker synthesis, its stability as a sulfate salt, and its demonstrated reactivity in forming both peptides and nucleobases underscore its potential significance in the origin of life. This guide has provided a technical overview of our current understanding, highlighting the causal relationships behind experimental methodologies and the intricate interplay of chemical principles. As research continues to unravel the complexities of prebiotic chemistry, this compound will undoubtedly remain a central molecule of investigation, offering further insights into the chemical evolution that led to the emergence of life on Earth.

References

The Celestial Thread: An In-depth Technical Guide to the Discovery and Significance of Interstellar Aminoacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The detection of aminoacetonitrile (NH₂CH₂CN), a direct precursor to the simplest amino acid, glycine, in the interstellar medium (ISM) represents a watershed moment in astrochemistry and the search for life's origins. This technical guide provides a comprehensive overview of the discovery of aminoacetonitrile, detailing the observational methodologies, its formation chemistry in interstellar environments, and its profound astrobiological implications. We synthesize observational data from seminal studies, outline the laboratory and computational work that underpins our understanding of this molecule, and present detailed protocols for its detection and analysis. This document is intended for researchers in astrochemistry, astrophysics, and drug development professionals interested in prebiotic chemistry and the interstellar inventory of complex organic molecules.

Introduction: The Prebiotic Needle in a Cosmic Haystack

The vast expanses between stars, once considered empty, are now known to be permeated by a tenuous mixture of gas and dust known as the interstellar medium (ISM). Within the coldest, densest regions of the ISM, known as molecular clouds, a rich and complex chemistry unfolds, giving rise to over 260 identified molecules.[1] The quest for complex organic molecules (COMs) in these stellar nurseries is driven by a fundamental question: could the building blocks of life have formed in space and been delivered to nascent planets like Earth?

Amino acids are the monomers of proteins, essential to all known life. While they have been found in meteorites, their direct detection in the ISM has remained elusive. The simplest amino acid, glycine (NH₂CH₂COOH), has been the subject of intense searches for decades, but these have not yielded an unambiguous detection.[1][2][3] This difficulty prompted a strategic shift: to search for its direct chemical precursors. Aminoacetonitrile (AAN), also known as glycinenitrile, emerged as a prime candidate.[4][5] Through a process known as Strecker synthesis, AAN can be hydrolyzed to form glycine, making it a critical link in the plausible pathway from simple interstellar species to biological monomers.[5][6]

This guide delves into the successful detection of AAN, a milestone that has invigorated the field of prebiotic astrochemistry.

Observational Discovery and Confirmation

The first definitive detection of aminoacetonitrile was achieved in the direction of the prolific star-forming region Sagittarius B2 (Sgr B2).[2][3] This region, located near the Galactic Center, contains dense, hot molecular cores that are exceptionally rich in complex organic molecules.[3]

The Sagittarius B2(N) Detection

A team led by Arnaud Belloche at the Max Planck Institute for Radio Astronomy utilized a combination of single-dish and interferometric observations to identify AAN.[2]

  • Initial Survey: A comprehensive line survey of the Sgr B2(N) hot core, nicknamed the "Large Molecule Heimat," was conducted using the IRAM 30m telescope in Spain.[2] This survey covered a wide frequency range in the 3mm atmospheric window, revealing a dense forest of thousands of spectral lines from various molecules.

  • Line Identification: By meticulously modeling the emission from all known molecules under the assumption of Local Thermodynamic Equilibrium (LTE), the team identified a series of weak, unassigned spectral features. These features matched the frequencies predicted for the rotational transitions of aminoacetonitrile, with intensities consistent with a single rotational temperature.[2][7]

  • Interferometric Confirmation: To confirm the detection and pinpoint the emission's origin, follow-up observations were conducted with the IRAM Plateau de Bure Interferometer in France and the Australia Telescope Compact Array (ATCA) .[2] These interferometers provided much higher spatial resolution, confirming that the candidate lines were all emitted from the same compact, hot core within Sgr B2(N).[7] This spatial coincidence provided strong evidence for the reliability of the identification.

Detection in G10.47+0.03

More recently, aminoacetonitrile was successfully identified in another hot molecular core, G10.47+0.03, using the Atacama Large Millimeter/submillimeter Array (ALMA) .[1][8] This detection further established that the chemistry leading to AAN is not unique to Sgr B2(N) and may be more widespread in massive star-forming regions.

Physicochemical Properties in the ISM

The identification of interstellar molecules like AAN relies on the precise measurement of their rotational transitions in the laboratory.[9] Molecules in the gas phase rotate at specific, quantized frequencies. When a molecule transitions from a higher to a lower rotational energy state, it emits a photon at a characteristic frequency, creating a spectral line that acts as a unique fingerprint.

Spectral Signature and Observational Data

The detection of AAN was made possible by laboratory rotational spectroscopy, which provides the precise frequencies needed for astronomical searches.[10] The astronomical data for AAN in two key sources are summarized below.

ParameterSagittarius B2(N)G10.47+0.03
Telescopes Used IRAM 30m, IRAM PdBI, ATCA[2]Atacama Large Millimeter/submillimeter Array (ALMA)[1][8]
Column Density (N) 2.8 x 10¹⁶ cm⁻²[7](9.10 ± 0.7) x 10¹⁵ cm⁻²[1][8]
Rotational Temp. (T_rot) 100 K[7]122 ± 8.8 K[1][8]
Fractional Abundance 2.2 x 10⁻⁹[7]7.01 x 10⁻⁸[1][8]
Source Diameter ~2" (0.08 pc)[7]Not specified

Table 1: Observational Parameters for Aminoacetonitrile in Sgr B2(N) and G10.47+0.03.

Formation Pathways in the Interstellar Medium

The observed high abundance of aminoacetonitrile in hot cores strongly suggests it is formed on the surfaces of icy dust grains during an earlier, colder phase and is subsequently released into the gas phase as the nascent star heats its surroundings.[4][5][7] Both grain-surface and gas-phase reactions are believed to contribute to its synthesis.

Grain-Surface Chemistry

Chemical models indicate that AAN is primarily formed via radical-radical reactions on the surfaces of interstellar ice grains during the cold, pre-stellar core stage.[4][5] A key proposed pathway involves the reaction between the amino radical (NH₂) and the cyanomethyl radical (H₂CCN):[5][11]

NH₂ + H₂CCN → NH₂CH₂CN

These radicals can be formed through the vacuum ultraviolet (VUV) irradiation of simpler, abundant ice components like ammonia (NH₃) and acetonitrile (CH₃CN).[11] The AAN molecules then remain frozen in the ice mantle until the temperature rises, causing the ices to sublimate and release the complex molecules into the hot gas.[4][5]

Gas-Phase Chemistry & The Strecker Synthesis

While grain-surface reactions are considered dominant, gas-phase reactions may also play a role. The Strecker synthesis, a well-known reaction in prebiotic chemistry, provides a plausible framework for AAN formation.[6] In an astrophysical context, this involves the reaction of methanimine (CH₂NH), ammonia (NH₃), and hydrogen cyanide (HCN).[6] Laboratory experiments simulating interstellar ice conditions have demonstrated that AAN can be formed by the thermal processing of ices containing these precursors, without the need for energetic photons.[6]

The diagram below illustrates the key proposed formation pathways.

G cluster_grain Grain-Surface Chemistry (Cold Phase) cluster_gas Gas-Phase Chemistry (Hot Core) cluster_strecker Strecker-like Pathway NH3 Ammonia (NH₃) NH2_rad NH₂• NH3->NH2_rad Photodissociation CH3CN Acetonitrile (CH₃CN) H2CCN_rad •CH₂CN CH3CN->H2CCN_rad Photodissociation VUV VUV Photons AAN_grain Aminoacetonitrile (NH₂CH₂CN) (on ice grain) NH2_rad->AAN_grain Radical Recombination H2CCN_rad->AAN_grain Radical Recombination Heat Stellar Heating AAN_grain->Heat AAN_gas Aminoacetonitrile (NH₂CH₂CN) (gas phase) Heat->AAN_gas Sublimation Glycine Glycine (potential formation) AAN_gas->Glycine Hydrolysis Precursor CH2NH Methanimine (CH₂NH) AAN_strecker Aminoacetonitrile CH2NH->AAN_strecker HCN Hydrogen Cyanide (HCN) HCN->AAN_strecker

Caption: Proposed formation pathways for interstellar aminoacetonitrile.

Astrobiological Significance: A Stepping Stone to Life

The discovery of aminoacetonitrile in the ISM is profoundly significant because it represents a tangible link in the chain of chemical evolution from simple interstellar molecules to the building blocks of life.[12]

  • Direct Glycine Precursor: AAN is the immediate precursor to glycine via hydrolysis (reaction with water).[5][6] Theoretical calculations have even suggested a barrierless pathway for the formation of glycine from AAN and the hydroxyl radical (OH) on icy grain surfaces, catalyzed by water.[5][13]

  • Adenine Precursor: Beyond glycine, AAN is also a suggested precursor for adenine (C₅H₅N₅), one of the nucleobases of DNA and RNA.[4][5] Plausible mechanisms involve reactions between AAN and other simple nitriles like cyanogen (NCCN).[5]

  • Delivery to Planets: The presence of AAN in hot cores, the birthplaces of stars and planetary systems, implies that this prebiotic molecule could be incorporated into comets and asteroids.[12] The subsequent delivery of these objects to the early Earth during the "late heavy bombardment" could have seeded the planet with the necessary ingredients for the origin of life.[10] Laboratory studies have shown that the hydrolysis of AAN to glycine is efficient in aqueous environments, such as those that would have been present on a young, water-rich planet.[12][14]

G ISM Simple Molecules in ISM (HCN, NH₃, CH₃CN, etc.) AAN Aminoacetonitrile (NH₂CH₂CN) ISM->AAN Grain-Surface & Gas-Phase Chemistry Comets Incorporation into Comets & Asteroids AAN->Comets Delivery Delivery to Early Earth Comets->Delivery Glycine Glycine (Amino Acid) Delivery->Glycine Aqueous Hydrolysis Adenine Adenine (Nucleobase) Delivery->Adenine Further Reactions Proteins Proteins Glycine->Proteins RNA_DNA RNA / DNA Adenine->RNA_DNA Life Origin of Life Proteins->Life RNA_DNA->Life

Caption: Astrobiological pathway from interstellar AAN to the building blocks of life.

Methodologies for Detection and Analysis

The detection of specific molecules in the ISM is a multi-step process that combines astronomical observation, laboratory spectroscopy, and theoretical modeling.

G obs 1. Radio Telescope Observation data_red 2. Data Reduction & Calibration obs->data_red spec_ext 3. Spectrum Extraction data_red->spec_ext line_id 4. Line Identification spec_ext->line_id model 5. Physical Parameter Derivation (LTE Model) line_id->model confirm 6. Confirmation & Publication model->confirm lab_spec Laboratory Spectroscopy (Provides Rest Frequencies) db Spectroscopic Databases (e.g., CDMS, JPL) lab_spec->db db->line_id

Caption: General workflow for the detection of an interstellar molecule.

Experimental Protocol 1: Radio Astronomical Observation and Data Reduction

This protocol provides a generalized workflow for observing a molecular line in a hot core using an interferometer like ALMA.

  • Proposal and Observation Planning:

    • Target Selection: Choose a chemically rich source (e.g., Sgr B2(N), Orion-KL, G10.47+0.03).

    • Frequency Selection: Using laboratory data from spectroscopic catalogs (e.g., Cologne Database for Molecular Spectroscopy - CDMS), identify strong, unblended rotational transitions of AAN within an accessible atmospheric window (e.g., ALMA Bands 3-7).

    • Sensitivity Calculation: Use an observing time calculator (e.g., ALMA OT) to determine the required integration time to achieve a target signal-to-noise ratio (SNR > 5σ).

    • Observation Setup: Define spectral resolution (narrow enough to resolve the line profile, e.g., < 1 km/s) and correlator setup. Select appropriate phase, bandpass, and flux calibrators.

  • Data Acquisition:

    • The telescope array observes the target source and calibrators according to the defined schedule. Data are recorded as complex visibilities.

  • Data Calibration and Reduction (using software like CASA):

    • Initial Flagging: Inspect the data and flag any anomalous visibilities caused by hardware issues or atmospheric instability.

    • Calibration:

      • Apply water vapor radiometer corrections.

      • Derive and apply bandpass calibration to correct for frequency-dependent instrumental response.

      • Derive and apply phase and amplitude gain calibrations using the phase calibrator to correct for atmospheric and instrumental variations over time.

      • Set the absolute flux scale using observations of the flux calibrator (e.g., a planet or quasar with known flux).

    • Continuum Subtraction: Identify line-free channels in the visibility data and fit a low-order polynomial to model the continuum emission. Subtract this model from the target data to isolate the spectral line emission.

    • Imaging and Deconvolution:

      • Fourier transform the calibrated, continuum-subtracted visibilities to create a "dirty" image cube (RA, Dec, Frequency).

      • Deconvolve the dirty image using an algorithm like CLEAN to remove the instrumental point spread function (the "dirty beam"). This produces a final, high-fidelity image cube.

  • Data Analysis:

    • Spectrum Extraction: Extract the spectrum from the region of interest in the final data cube.

    • Line Fitting: Fit a Gaussian profile to the detected line to determine its central frequency, intensity (peak flux), and linewidth (FWHM).

    • LTE Modeling: Assuming Local Thermodynamic Equilibrium, use a rotation diagram analysis with multiple detected transitions to derive the column density and rotational temperature of the molecule. This involves plotting the natural logarithm of the column density in the upper energy state against the energy of that state; the slope gives the temperature and the intercept gives the total column density.

Experimental Protocol 2: Laboratory Rotational Spectroscopy for Astro-Identification

This protocol outlines a generalized method for measuring the rotational spectrum of a molecule like AAN to provide the precise rest frequencies needed for astronomical searches.

  • Sample Preparation:

    • Obtain a high-purity sample of aminoacetonitrile.

    • The sample is typically held at room temperature, and its vapor is introduced into the spectrometer at low pressure (a few mTorr).

  • Spectrometer Setup:

    • A common setup is a millimeter/submillimeter wave spectrometer combined with a frequency synthesizer source.

    • The source generates a highly stable, tunable millimeter-wave signal that is passed through a long absorption cell (several meters) containing the sample vapor.

    • A sensitive detector (e.g., a liquid-helium-cooled bolometer) is placed at the end of the cell to measure the power of the radiation.

  • Data Acquisition:

    • The frequency of the source is swept across the desired range (e.g., 70-300 GHz).

    • When the source frequency exactly matches a rotational transition frequency of the molecule, the molecules absorb the radiation, causing a sharp dip in the power measured by the detector.

    • The detector output is recorded as a function of frequency, producing the absorption spectrum.

    • Techniques like frequency modulation and phase-sensitive detection are used to enhance sensitivity and reduce baseline noise.

  • Spectral Analysis and Catalog Generation:

    • Transition Assignment: The observed absorption lines are assigned to specific quantum number transitions (J, Kₐ, Kₑ) using theoretical predictions from quantum chemical calculations.

    • Hamiltonian Fitting: The assigned transition frequencies are fitted to a theoretical model using an effective rotational Hamiltonian. This fit yields highly precise values for the molecule's rotational constants (A, B, C) and centrifugal distortion constants.

    • Prediction and Cataloging: The fitted spectroscopic constants are used to predict the frequencies of all significant rotational transitions across a wide frequency range (up to ~1 THz). These predicted frequencies, along with their uncertainties and calculated intensities, are compiled into a line catalog entry for databases like CDMS and JPL.

Challenges and Future Directions

Despite the success in detecting aminoacetonitrile, significant challenges remain. Hot cores like Sgr B2(N) exhibit extremely high line density, leading to "line confusion," where the spectral lines of many different molecules overlap, making unambiguous identification difficult.[2] Furthermore, detecting these complex molecules in colder, less dense regions, or in protoplanetary disks where planets form, remains a key objective that will require the enhanced sensitivity of next-generation telescopes.

Future research will focus on:

  • Deeper Surveys: Utilizing the full capabilities of ALMA and future instruments like the Square Kilometre Array (SKA) to search for AAN and other prebiotic molecules in a wider variety of interstellar environments.

  • Isotopologue Detection: Searching for rarer isotopic versions of AAN (e.g., containing ¹³C, ¹⁵N, or D) to better constrain its formation pathways.

  • Bridging to Comets: Directly comparing the abundance of AAN in the ISM with that in comets, aided by missions like the upcoming Comet Interceptor, to trace the chemical heritage from molecular clouds to our own Solar System.

  • Searching for Glycine: Armed with a better understanding of its precursor's abundance, refined searches for interstellar glycine can be undertaken, targeting regions where AAN is known to be present.

Conclusion

The discovery of aminoacetonitrile in the interstellar medium is a landmark achievement, providing the strongest evidence to date that the precursors to life's essential building blocks are synthesized in the vast molecular factories between the stars. It validates a key hypothesis in the theory of prebiotic chemistry, suggesting that the chemical inventory of the early Earth may have been significantly enriched by extraterrestrial delivery. The methodologies developed for this discovery, combining cutting-edge radio astronomy with precision laboratory spectroscopy and sophisticated chemical modeling, have paved the way for future explorations into the cosmic origins of life. The celestial thread connecting the chemistry of molecular clouds to the biology of planets has become clearer, and aminoacetonitrile stands as a critical signpost on this remarkable journey.

References

An In-depth Technical Guide to the Physical Characteristics of Aminoacetonitrile Sulfate Powder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminoacetonitrile, a key precursor in the synthesis of glycine and various nitrogen-containing heterocycles, is of significant interest to the pharmaceutical and agrochemical industries.[1] Due to the inherent instability of the free base, it is commonly handled as a more stable salt, primarily the sulfate or bisulfate.[1] A thorough understanding of the physical characteristics of Aminoacetonitrile Sulfate powder is paramount for drug development professionals. These properties directly influence its stability, handling, processing, and ultimately, the performance and quality of the final drug product. This guide provides a comprehensive overview of the critical physical attributes of this compound, the expert rationale behind their characterization, and the detailed methodologies required for their accurate assessment.

Chemical Identity and Stoichiometry

A point of critical importance when characterizing this material is the distinction between its common salt forms. The literature and commercial suppliers often refer to "this compound," which can denote two different stoichiometric compounds. This ambiguity can lead to significant variations in physical properties.

  • This compound (2:1): This is the salt formed by two molecules of aminoacetonitrile and one molecule of sulfuric acid.[2][3][4]

  • Aminoacetonitrile Bisulfate (1:1) or Hydrogen Sulfate: This salt consists of a 1:1 molar ratio of aminoacetonitrile and sulfuric acid.[5][6]

It is imperative for researchers to confirm the specific salt form they are working with, as properties like molecular weight, melting point, and solubility will differ. The choice between these forms in a development pipeline is often dictated by factors such as yield, purity, and stability under desired processing conditions.

PropertyThis compound (2:1)Aminoacetonitrile Bisulfate (1:1)
CAS Number 5466-22-8[2]151-63-3[6]
Molecular Formula C₄H₈N₄·H₂SO₄ (or C₄H₁₀N₄O₄S)[2][4]C₂H₄N₂·H₂SO₄ (or C₂H₆N₂O₄S)[5][6]
Molecular Weight ~210.21 g/mol [4]~154.14 g/mol [5][6]
IUPAC Name bis(2-aminoacetonitrile);sulfate[2]2-aminoacetonitrile;sulfuric acid[5]

Macroscopic and Microscopic Properties

The appearance and particle characteristics of a powder are the first line of characterization, providing crucial insights into purity, handling, and processing behavior.

Appearance, Color, and Odor

As a primary quality control check, visual inspection is fundamental. Deviations from the expected appearance can indicate impurities, degradation, or incorrect polymorphic form.

  • General Appearance: The compound is typically described as a white to off-white, pale cream, or pale brown solid. It can exist as a crystalline powder or in the form of chunks.

  • Significance: Color variations can be indicative of residual solvents, by-products from synthesis, or degradation upon exposure to light or air. For a drug substance, color must be consistent between batches to ensure a uniform and acceptable final product appearance.

Particle Size and Morphology

Particle size distribution and shape (morphology) are critical parameters that influence a wide range of downstream processes, including powder flow, dissolution rate, and content uniformity in a final dosage form.

  • Rationale for Analysis: Fine particles may lead to poor flowability and dust generation, posing handling and safety challenges. Conversely, large particles might have poor solubility. Scanning Electron Microscopy (SEM) is the definitive method for visualizing particle shape and surface texture, which can reveal tendencies for agglomeration or electrostatic charging.

Experimental Protocol: Particle Characterization by Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, size, and surface texture of this compound powder.

Methodology Rationale: SEM is chosen for its ability to produce high-resolution, three-dimensional images of a sample's surface, providing significantly more detail on particle shape and texture than optical microscopy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a carbon adhesive tab onto an aluminum SEM stub.

    • Carefully apply a small, representative amount of this compound powder onto the adhesive tab.

    • Gently press the powder to ensure adhesion.

    • Remove excess powder using a jet of compressed nitrogen or air, ensuring a monolayer of particles remains. This prevents charging effects and ensures clear imaging.

    • Place the stub into a sputter coater.

  • Sputter Coating:

    • Coat the sample with a thin (e.g., 5-10 nm) layer of a conductive material, typically gold or palladium.

    • Causality: This conductive layer is essential to prevent the buildup of static charge on the sample surface when irradiated by the electron beam, which would otherwise cause image distortion and loss of resolution.

  • Imaging:

    • Load the coated sample into the SEM chamber and evacuate to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV). A lower voltage is often preferred for organic materials to minimize beam damage.

    • Focus the electron beam on the sample and adjust magnification to view individual particles and agglomerates.

    • Capture images at various magnifications (e.g., 100x, 500x, 2000x) to provide a comprehensive overview of the particle landscape.

    • Document observations on particle shape (e.g., crystalline, acicular, irregular), surface texture, and degree of agglomeration.

Powder Flow and Bulk Properties

For drug development professionals, powder flow is a non-negotiable attribute. Poor flow can lead to inconsistent die filling during tableting, weight variation in capsules, and segregation in powder blends, all of which are critical quality failures. The properties are typically evaluated according to standards such as USP General Chapter <616>.[7][8][9]

  • Bulk Density: The mass of an untapped powder sample divided by its volume. It is influenced by particle density and the packing arrangement of particles.[2][7]

  • Tapped Density: The increased bulk density achieved after mechanically tapping a container of the powder. This represents a more consolidated packing state.[2][9]

  • Compressibility Index (Carr's Index) and Hausner Ratio: These are calculated from the bulk and tapped densities and are strong indicators of powder flowability and cohesiveness.[10][11]

Formulas:

  • Carr's Index (%) = 100 × (Tapped Density - Bulk Density) / Tapped Density

  • Hausner Ratio = Tapped Density / Bulk Density

Carr's Index (%)Flow CharacterHausner Ratio
≤ 10Excellent1.00 - 1.11
11 - 15Good1.12 - 1.18
16 - 20Fair1.19 - 1.25
21 - 25Passable1.26 - 1.34
26 - 31Poor1.35 - 1.45
32 - 37Very Poor1.46 - 1.59
> 38Very, Very Poor> 1.60
Experimental Protocol: Determination of Bulk and Tapped Density (per USP <616>)

Objective: To measure the bulk and tapped densities of this compound powder to calculate its flowability indices.

Methodology Rationale: This protocol follows the standardized and widely accepted USP Method 1, ensuring data is reliable and comparable across different laboratories and stages of development.

G cluster_prep Preparation cluster_bulk Bulk Density Measurement cluster_tapped Tapped Density Measurement cluster_flow Flowability Calculation weigh Weigh ~100g of powder (m) sieve Pass through 1.0mm sieve weigh->sieve grad_cyl Gently introduce into 250mL graduated cylinder sieve->grad_cyl level Level powder surface (no compacting) grad_cyl->level tap_tester Mount cylinder on tapped density tester grad_cyl->tap_tester read_vol Read unsettled volume (V₀) level->read_vol calc_bulk Calculate Bulk Density ρ_bulk = m / V₀ read_vol->calc_bulk calc_carr Calculate Carr's Index calc_bulk->calc_carr calc_hausner Calculate Hausner Ratio calc_bulk->calc_hausner tap_sequence Tap 500 times (V₅₀₀) Tap 750 times (V₇₅₀) Tap 1250 times (V₁₂₅₀) tap_tester->tap_sequence check_diff Is |V₁₂₅₀ - V₇₅₀| ≤ 2mL? tap_sequence->check_diff check_diff->tap_sequence No, continue tapping read_final Record final volume (Vf) check_diff->read_final Yes calc_tapped Calculate Tapped Density ρ_tapped = m / Vf read_final->calc_tapped calc_tapped->calc_carr calc_tapped->calc_hausner

Workflow for Bulk and Tapped Density Analysis.

Thermal Properties

Thermal analysis is essential for determining the stability of a compound during heat-intensive processes like drying, milling, and melt granulation. It also establishes safe storage and handling temperatures.

Melting Point and Thermal Decomposition
  • Melting Point: The reported melting point for this compound is approximately 160 °C , with decomposition.

  • Significance: A sharp melting point is often indicative of high purity. The fact that it decomposes upon melting indicates thermal instability at this temperature, precluding manufacturing techniques that require heating to or above this point.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. For this compound, a TGA experiment would precisely quantify the temperature at which decomposition begins (onset temperature) and the mass loss associated with it. This is critical for setting drying temperature limits to prevent degradation.[12][13][14]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting, crystallization, and solid-solid phase transitions. A DSC analysis would confirm the melting endotherm and detect any polymorphic transitions prior to melting.[15][16]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology Rationale: TGA is the gold-standard technique for quantifying mass loss events (e.g., desolvation, decomposition) as a function of temperature, providing precise limits for thermal processing and stability.[14][16]

Step-by-Step Protocol:

  • Instrument Setup:

    • Turn on the TGA instrument and the purge gas (typically high-purity nitrogen for an inert atmosphere). Set the flow rate to a standard value (e.g., 20-50 mL/min).

    • Causality: An inert atmosphere is crucial to study inherent thermal stability without interference from oxidative processes.

  • Sample Preparation:

    • Tare a clean TGA pan (typically platinum or alumina).

    • Accurately weigh 5-10 mg of this compound powder directly into the pan. A smaller sample size minimizes thermal gradients within the sample.

  • Thermal Method:

    • Load the sample pan into the TGA furnace.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature well above the expected decomposition (e.g., 300 °C) at a constant rate of 10 °C/min.

      • Causality: A controlled heating rate of 10-20 °C/min is standard for pharmaceutical screening, providing a good balance between resolution and experiment time.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Quantify the percentage of mass lost in each decomposition step.

    • The resulting TGA curve provides a clear fingerprint of the material's thermal stability.

Hygroscopicity and Stability

Hygroscopicity, the tendency of a material to absorb moisture from the atmosphere, is a critical stability attribute.[17][] this compound is known to be hygroscopic. Moisture uptake can lead to physical changes (caking, deliquescence), chemical degradation (hydrolysis), and alterations in crystal structure.[19]

  • Significance: Understanding the hygroscopic nature of a substance is vital for defining appropriate manufacturing, packaging, and storage conditions (e.g., requiring controlled low humidity environments).

  • Dynamic Vapor Sorption (DVS): DVS is the definitive technique for quantitatively assessing hygroscopicity. It measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[20][21] The resulting sorption-desorption isotherm reveals the extent and reversibility of water uptake.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantitatively assess the hygroscopicity of this compound.

Methodology Rationale: DVS provides a precise, automated method to understand how a material behaves at different humidity levels, far surpassing simple static methods. It can identify critical humidity points where phase changes or deliquescence may occur.[21][22]

G cluster_sorption Sorption Phase cluster_desorption Desorption Phase start Place 10-20mg sample in DVS pan dry Dry sample at 0% RH until mass is stable (m₀) start->dry sorp_step Increase RH in steps (e.g., 10%) from 0% to 90% dry->sorp_step sorp_equil At each step, wait for mass to equilibrate (dm/dt < 0.002%/min) sorp_step->sorp_equil sorp_rec Record mass change sorp_equil->sorp_rec sorp_rec->sorp_step desorp_step Decrease RH in steps from 90% back to 0% sorp_rec->desorp_step desorp_equil Wait for mass to equilibrate at each step desorp_step->desorp_equil desorp_rec Record mass change desorp_equil->desorp_rec desorp_rec->desorp_step plot Plot % Mass Change vs. % RH to generate isotherm desorp_rec->plot

Experimental workflow for DVS analysis.

Spectroscopic Profile

Spectroscopic analysis provides a unique fingerprint of the compound, essential for identity confirmation and quality control.

  • Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a molecule. For this compound, key characteristic bands would include N-H stretching from the amine group, the sharp C≡N (nitrile) stretch (expected around 2237 cm⁻¹ for the free base), and strong S=O stretching from the sulfate counter-ion.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming molecular structure. For the 1:1 bisulfate salt in D₂O, a characteristic singlet peak is observed at approximately 4.17 ppm, corresponding to the two equivalent protons on the carbon adjacent to the amine and nitrile groups.[24]

Conclusion

The physical characteristics of this compound powder are multifaceted and deeply interconnected. A comprehensive understanding, derived from the systematic application of the analytical techniques described in this guide, is not merely an academic exercise but a prerequisite for successful drug development. From ensuring batch-to-batch consistency and processability to guaranteeing the stability and efficacy of the final product, this knowledge forms the bedrock of rational formulation design and robust manufacturing. Researchers and drug development professionals must prioritize this foundational characterization to mitigate risks and accelerate the path to a safe and effective medicine.

References

An In-depth Technical Guide to Aminoacetonitrile Sulfate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Precursor

Aminoacetonitrile sulfate, a stable salt of the simplest α-aminonitrile, has emerged as a critical building block in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. While the free base, aminoacetonitrile, is inherently unstable, its sulfate salt provides a reliable and manageable precursor for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, its pivotal role in the development of a new class of anthelmintic drugs, and essential safety and handling procedures.

Core Properties and Chemical Identity

This compound is commercially available, and it is crucial to distinguish between its different salt forms. The most commonly available form, and the focus of this guide, is the 2:1 salt, where two molecules of aminoacetonitrile are associated with one molecule of sulfuric acid.

PropertyValueSource(s)
Chemical Name This compound (2:1)[1]
Synonyms Bis[(cyanomethyl)ammonium] sulphate, Glycinonitrile sulfate (2:1)[2]
CAS Number 5466-22-8[2]
Molecular Formula C₄H₁₀N₄O₄S
Molecular Weight 210.21 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point 118-122 °C[2]
Solubility Soluble in water[3]

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through a variation of the Strecker synthesis, followed by salt formation. The Strecker synthesis is a classic method for producing α-amino acids and their nitrile precursors from an aldehyde, ammonia, and cyanide.

The Strecker Synthesis Pathway

The synthesis of the aminoacetonitrile core involves the reaction of formaldehyde with a source of ammonia and cyanide. This process is a cornerstone of amino acid precursor synthesis.

Strecker_Synthesis cluster_reactants Reactants formaldehyde Formaldehyde imine Methanimine (Imine Intermediate) formaldehyde->imine Condensation ammonia Ammonia ammonia->imine hcn Hydrogen Cyanide aan Aminoacetonitrile hcn->aan imine->aan Nucleophilic Addition

Caption: Generalized Strecker synthesis pathway for aminoacetonitrile.

Experimental Protocol: Synthesis of this compound (2:1)

This protocol is adapted from established methodologies, including those described in patent literature, to provide a clear, step-by-step laboratory procedure.[4]

Materials:

  • Ammonium chloride

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanide

  • Acetic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Water (deionized)

Procedure:

  • Aminoacetonitrile Synthesis (Strecker Reaction):

    • In a well-ventilated fume hood, equip a reactor with a stirrer, cooling bath, and addition funnels.

    • Charge the reactor with ammonium chloride, formaldehyde, and water. Stir the mixture until uniform and cool to below 0°C.

    • Slowly add an aqueous solution of sodium cyanide via an addition funnel.

    • Once approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of acetic acid.

    • Maintain the reaction temperature below 0°C throughout the additions.

    • After the additions are complete, continue to stir the reaction mixture at below 0°C for 1-2 hours.

    • Filter the resulting slurry and centrifuge to isolate the crude aminoacetonitrile.

  • Formation of this compound (2:1):

    • Prepare a solution of sulfuric acid in methanol (ensure the concentration of sulfuric acid is ≤15% by weight and the water content is ≤1%).

    • In a separate reactor, dissolve the crude aminoacetonitrile in methanol.

    • Slowly add the methanolic sulfuric acid solution to the aminoacetonitrile solution while maintaining the temperature between 30-35°C. The molar ratio of aminoacetonitrile to sulfuric acid should be 2:1.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Cool the mixture to below 5°C to induce crystallization.

    • Filter the precipitate and centrifuge to isolate the this compound.

    • Wash the product with cold methanol and dry under vacuum.

Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine (N-H stretch), alkane (C-H stretch), nitrile (C≡N stretch, which can be weak), and sulfate (S=O stretch) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the amine and nitrile groups.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the methylene carbon and the nitrile carbon.

  • Identity (IR): The infrared spectrum of the synthesized product should match that of a reference standard.[2]

Application in Drug Development: The Rise of Amino-Acetonitrile Derivatives (AADs)

This compound is a key starting material for the synthesis of a novel class of anthelmintic drugs known as Amino-Acetonitrile Derivatives (AADs).[5][6] These compounds have demonstrated significant efficacy against a broad spectrum of parasitic nematodes, including strains that are resistant to other classes of anthelmintics.[5][6]

Mechanism of Action

AADs exert their anthelmintic effect by targeting a unique, nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR).[5] This binding leads to the paralysis and subsequent death of the worm.[5] The specificity of this target contributes to the low toxicity of AADs in mammals.

AAD_MOA AAD Amino-Acetonitrile Derivative (AAD) nAChR Nematode-Specific nAChR Subunit AAD->nAChR Binds to Paralysis Paralysis of the Nematode nAChR->Paralysis Leads to Death Death of the Nematode Paralysis->Death Results in

Caption: Mechanism of action of Amino-Acetonitrile Derivatives (AADs).

Monepantel: A Case Study

Monepantel was the first AAD to be commercialized for veterinary use.[1][7][8] Its synthesis utilizes an aminoacetonitrile core, which is derivatized to produce the final active pharmaceutical ingredient. The development of monepantel highlights the importance of this compound as a foundational scaffold in modern anthelmintic drug discovery.[1][8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is paramount. This compound is a toxic substance and requires careful handling.

Hazard Identification
  • Acute Toxicity: Toxic if swallowed.[9]

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.[9]

  • Hygroscopic: The material is hygroscopic and should be protected from moisture.[9]

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[9]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[9]

    • Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9] Store under an inert atmosphere.[9]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a compound of significant interest to researchers and professionals in drug development. Its stability and versatility as a synthetic precursor have been instrumental in the discovery of the novel AAD class of anthelmintics, addressing the growing challenge of drug resistance in parasitic nematodes. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for leveraging its full potential in the ongoing quest for new and effective therapeutic agents.

References

The Strategic Synthesis of Glycine: A Technical Guide to the Role of Aminoacetonitrile Sulfate as a Pivotal Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycine, the simplest of the proteinogenic amino acids, is a fundamental building block in numerous physiological processes and a critical component in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[][2][3] Its efficient and high-purity synthesis is, therefore, a subject of considerable importance to the scientific and industrial communities. This technical guide provides an in-depth exploration of the synthesis of glycine, with a core focus on the strategic use of aminoacetonitrile sulfate as a stable and reliable precursor. We will delve into the mechanistic underpinnings of the Strecker synthesis, provide detailed, field-tested experimental protocols, and discuss the critical role of the sulfate salt in ensuring the stability and reactivity of the aminoacetonitrile intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this elegant and robust synthetic pathway.

Introduction: The Significance of Glycine and the Strecker Synthesis

Glycine's deceptively simple structure belies its profound importance. It is a key component of vital proteins like collagen and elastin, acts as a neurotransmitter, and serves as a precursor in the biosynthesis of porphyrins, purines, and creatine.[4] In the pharmaceutical industry, glycine is utilized as a buffering agent, an excipient in drug formulations, and a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), including the anti-Parkinsonian drug L-dopa.[3]

The industrial production of glycine has historically been dominated by two primary methods: the amination of chloroacetic acid and the Strecker amino acid synthesis.[][2] The Strecker synthesis, first described by Adolph Strecker in 1850, is a versatile method for producing α-amino acids from an aldehyde, ammonia, and cyanide. For the synthesis of glycine, the simplest aldehyde, formaldehyde, is employed. The key intermediate in this process is aminoacetonitrile, which is subsequently hydrolyzed to yield glycine.

However, a critical challenge in the practical application of the Strecker synthesis for glycine production is the inherent instability of free aminoacetonitrile.[5] This instability arises from the intramolecular reactivity between the nucleophilic amine group and the electrophilic nitrile group, leading to polymerization and other side reactions. To circumvent this issue, aminoacetonitrile is typically prepared and utilized as a stable salt, most commonly the sulfate or chloride salt. This guide will focus on the advantages and application of this compound.

The Role of the Sulfate Salt: Ensuring Stability and Controllability

The use of aminoacetonitrile as its sulfate salt is a cornerstone of a reliable and reproducible glycine synthesis. The protonation of the amino group to form the ammonium salt effectively passivates its nucleophilicity, preventing the undesirable side reactions that plague the free base. This enhanced stability allows for the isolation, storage, and controlled reaction of the aminoacetonitrile intermediate, which is crucial for large-scale industrial production.

The choice of the sulfate anion also offers practical advantages in the subsequent hydrolysis and purification steps. As will be detailed in the experimental protocol, the sulfate can be efficiently precipitated out of the reaction mixture, simplifying the isolation of the final glycine product.

The Chemical Pathway: From Formaldehyde to Glycine

The synthesis of glycine from formaldehyde via this compound can be conceptually divided into two key stages:

  • Stage 1: Formation of this compound. This stage involves the reaction of formaldehyde with ammonia and a cyanide source, followed by the addition of sulfuric acid to form the stable this compound salt.

  • Stage 2: Hydrolysis of this compound to Glycine. The isolated this compound is then subjected to hydrolysis, typically under basic conditions, to convert the nitrile group into a carboxylic acid, yielding glycine.

The overall synthetic pathway is a classic example of the Strecker synthesis.

Mechanism of Nitrile Hydrolysis

The conversion of the nitrile group in aminoacetonitrile to the carboxylic acid of glycine is a critical step that can be achieved under either acidic or basic conditions.[6][7][8]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide, also under acidic conditions, leads to the formation of the carboxylic acid and an ammonium ion.[7][8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. This amide is then further hydrolyzed by the base to a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid.[6]

The choice between acidic and basic hydrolysis depends on several factors, including the desired reaction kinetics and the ease of product purification. For the synthesis of glycine from this compound, basic hydrolysis is often preferred due to the favorable reaction rates and the straightforward removal of the sulfate byproduct.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed, field-proven methodology for the synthesis of glycine from this compound. This protocol is based on established procedures and is designed to be a self-validating system, ensuring high yield and purity.

Stage 1: Preparation of Aminoacetonitrile Hydrogen Sulfate

This procedure details the formation of the stable aminoacetonitrile hydrogen sulfate salt from methyleneaminoacetonitrile.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
Methyleneaminoacetonitrile68.08340.5
95% Sulfuric Acid98.0851.5 (28 cc)0.5
95% Ethyl Alcohol-125 cc-

Procedure:

  • In a wide-mouthed 250-cc conical flask, prepare a solution of 51.5 g (28 cc, 0.5 mole) of 95% sulfuric acid in 125 cc of 95% ethyl alcohol. The initial temperature of the solution should be between 45–50°C.

  • To this solution, add 34 g (0.5 mole) of methyleneaminoacetonitrile.

  • Immediately close the flask with a rubber stopper and shake vigorously. The solution will heat up by approximately 10–15°C and separate into two layers. Crystallization of aminoacetonitrile hydrogen sulfate will begin rapidly.

  • Continue to shake the mixture at intervals to prevent the formation of a hard crystalline cake.

  • Allow the mixture to stand overnight in a refrigerator at 0–5°C to ensure complete crystallization.

  • Filter the crystalline salt using a Büchner funnel and wash with a minimal amount (20–25 cc) of ice-cold 95% ethyl alcohol.

  • The expected yield of aminoacetonitrile hydrogen sulfate is between 57–62 g (75–81% of the theoretical amount).[9]

Stage 2: Hydrolysis of Aminoacetonitrile Hydrogen Sulfate to Glycine

This procedure outlines the basic hydrolysis of the prepared aminoacetonitrile hydrogen sulfate to yield glycine.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
Aminoacetonitrile Hydrogen Sulfate154.1561.60.4
Barium Hydroxide Octahydrate315.462530.8
Water18.02500 cc-
50% Sulfuric Acid-As needed-

Procedure:

  • In a 1-liter beaker, prepare a boiling suspension of 253 g (0.8 mole) of barium hydroxide octahydrate in 500 cc of water.

  • Gradually add 61.6 g (0.4 mole) of aminoacetonitrile hydrogen sulfate to the boiling suspension. Add in portions to prevent excessive frothing.

  • Cover the beaker with a round-bottomed flask filled with cold running water to act as a condenser.

  • Continue boiling the mixture until the evolution of ammonia gas ceases. This typically requires 6 to 8 hours.

  • Once the hydrolysis is complete, quantitatively precipitate the barium ions by adding the exact amount of 50% sulfuric acid required. This will form insoluble barium sulfate.

  • Filter the hot solution to remove the barium sulfate precipitate.

  • Concentrate the filtrate on a water bath to a volume of 50–75 cc.

  • Chill the concentrated solution to induce crystallization of crude glycine.

  • Filter the glycine crystals.

  • Further concentrate the filtrate and chill to obtain subsequent crops of crystals.

  • The crude glycine can be purified by recrystallization from water, with the addition of activated carbon for decolorization if necessary.

  • The expected yield of pure glycine is between 20–26 g (67–87% of the theoretical amount).[9]

Data Presentation and Analysis

The following table summarizes the expected yields for the synthesis of glycine from this compound, as derived from the provided protocol.

StageProductTheoretical Yield (moles)Experimental Yield (g)Yield (%)Purity
1Aminoacetonitrile Hydrogen Sulfate0.557–6275–81-
2Glycine0.420–2667–87High, after recrystallization

Visualization of the Synthetic Pathway and Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Chemical Reaction Pathway

Glycine_Synthesis cluster_strecker Strecker Synthesis cluster_stabilization Stabilization cluster_hydrolysis Hydrolysis Formaldehyde Formaldehyde Aminoacetonitrile Aminoacetonitrile Formaldehyde->Aminoacetonitrile + NH3, CN- Ammonia Ammonia Ammonia->Aminoacetonitrile Cyanide Cyanide Cyanide->Aminoacetonitrile AAN_Sulfate Aminoacetonitrile Sulfate Aminoacetonitrile->AAN_Sulfate + H2SO4 Sulfuric_Acid H2SO4 Sulfuric_Acid->AAN_Sulfate Glycine Glycine AAN_Sulfate->Glycine + Base, H2O - (NH4)2SO4 Base Base (e.g., Ba(OH)2) Base->Glycine Experimental_Workflow cluster_stage1 Stage 1: AAN Sulfate Synthesis cluster_stage2 Stage 2: Glycine Synthesis Mix_Reagents Mix Methyleneaminoacetonitrile, Sulfuric Acid, and Ethanol Crystallization Crystallize Aminoacetonitrile Hydrogen Sulfate Mix_Reagents->Crystallization Filtration_Wash Filter and Wash Crystals Crystallization->Filtration_Wash AAN_Sulfate_Product Aminoacetonitrile Hydrogen Sulfate Filtration_Wash->AAN_Sulfate_Product Hydrolysis Hydrolyze AAN Sulfate with Barium Hydroxide AAN_Sulfate_Product->Hydrolysis Proceed to Stage 2 Precipitation Precipitate Barium Sulfate with Sulfuric Acid Hydrolysis->Precipitation Filtration_Concentration Filter and Concentrate Filtrate Precipitation->Filtration_Concentration Crystallization_Purification Crystallize and Purify Glycine Filtration_Concentration->Crystallization_Purification Glycine_Product Pure Glycine Crystallization_Purification->Glycine_Product

References

Methodological & Application

Application Note: The Strategic Use of Aminoacetonitrile Sulfate for the In Situ Generation of Glycine Residues in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of efficiency, cost-effectiveness, and green chemistry principles in solid-phase peptide synthesis (SPPS) has driven interest in methods that minimize the use of pre-formed, protected amino acid derivatives.[1][2] This application note details a non-canonical, advanced methodology for incorporating glycine residues into a growing peptide chain by leveraging aminoacetonitrile sulfate. Instead of being used as a traditional building block, aminoacetonitrile serves as a key reagent in an on-resin, Strecker-type synthesis. This process involves the reaction of the terminal amine of the resin-bound peptide with formaldehyde and a cyanide source to generate a terminal peptidyl-aminoacetonitrile, which is subsequently hydrolyzed in situ to yield the desired glycine residue. This guide provides the theoretical basis, detailed protocols, safety considerations, and troubleshooting advice for researchers aiming to implement this innovative technique.

Introduction and Scientific Principle

Standard Solid-Phase Peptide Synthesis (SPPS) relies on the sequential coupling of Nα-protected amino acids to a growing peptide chain anchored to a solid support.[3][4] While highly effective, this method requires a dedicated, and often expensive, protected building block for each of the 20 proteinogenic amino acids. The use of unprotected or minimally protected precursors is a highly attractive strategy to improve the atom and step economy of peptide synthesis.[5][6]

Aminoacetonitrile (NH₂CH₂CN) is the simplest α-aminonitrile and is well-documented as the direct precursor to glycine in the classical Strecker amino acid synthesis.[7][8][9] Its sulfate salt, this compound, is a stable, crystalline solid, making it a convenient and safer alternative to handling the volatile free base.

The core principle of this application is to perform a modified, two-step Strecker synthesis directly on the solid-phase resin to introduce a glycine unit (Figure 1).

  • On-Resin Aminonitrile Formation: The free N-terminal amine of the growing peptide chain acts as the nitrogen source, reacting with formaldehyde and a cyanide ion to extend the chain by a cyanomethylene group (-CH₂CN).

  • On-Resin Nitrile Hydrolysis: The newly formed terminal nitrile is then hydrolyzed under controlled conditions to a carboxylic acid, completing the formation of a C-terminal glycine residue on the peptide chain. The peptide is then ready for the next coupling cycle.

This approach effectively uses simple, inexpensive reagents to construct a glycine residue in situ, bypassing the need for Fmoc-Gly-OH.

Reagent Overview and Critical Safety Considerations

This protocol involves highly hazardous materials. It must only be attempted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency plan for cyanide exposure must be in place.

Reagent Formula CAS No. Molar Mass ( g/mol ) Key Properties & Hazards
This compound(H₂NCH₂CN)₂·H₂SO₄5466-22-8210.22White crystalline solid. Stable source of aminoacetonitrile. Toxic if swallowed. Causes skin and serious eye irritation.[5]
Formaldehyde (37% in H₂O)CH₂O50-00-030.03Colorless liquid. Toxic, corrosive, and a known carcinogen. Use with extreme caution.
Potassium CyanideKCN151-50-865.12White crystalline solid. FATAL if swallowed, inhaled, or in contact with skin. Reacts with acid to produce deadly hydrogen cyanide gas. HANDLE WITH EXTREME CARE.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale using a standard Fmoc/tBu strategy. The resin of choice should be stable to the proposed hydrolysis conditions (e.g., a highly acid-stable resin if acidic hydrolysis is chosen).

Workflow Overview

G cluster_0 Standard SPPS Cycle A Resin-Bound Peptide (Free N-Terminus) B On-Resin Strecker Reaction (Protocol 1) C Peptidyl-Aminonitrile Resin-NH-CH₂-CN D On-Resin Hydrolysis (Protocol 2) E Glycine Residue Formed Resin-NH-CH₂-COOH F Standard Fmoc Coupling (Next Amino Acid) G Elongated Peptide

Protocol 1: On-Resin Strecker Reaction for Peptidyl-Aminonitrile Formation

Causality: This step mimics the formation of an α-aminonitrile. The resin-bound amine serves as the nucleophile, attacking formaldehyde to form a transient imine, which is then attacked by the cyanide ion.[9]

  • Resin Preparation: Start with the peptide-resin following a standard Fmoc deprotection step (e.g., using 20% piperidine in DMF). Ensure the resin is thoroughly washed with DMF (3x) and then with Dichloromethane (DCM) (3x) to remove all residual piperidine.

  • Reaction Solvent: Swell the resin in a 1:1 mixture of Tetrahydrofuran (THF) and water (5 mL).

  • Reagent Addition:

    • Add 37% aqueous formaldehyde (0.5 mmol, 5 equivalents, approx. 40 µL). Agitate for 15 minutes.

    • IN FUME HOOD: Prepare a fresh solution of Potassium Cyanide (KCN) in water. Carefully add KCN (0.5 mmol, 5 equivalents, 32.5 mg) to the reaction vessel.

  • Reaction: Seal the vessel tightly and agitate at room temperature for 12-16 hours.

  • Washing: CAREFULLY filter the reaction mixture into a dedicated cyanide waste container. Wash the resin extensively with 1:1 THF/water (3x), followed by DMF (3x), and finally DCM (3x).

Self-Validation Point: A small sample of the resin can be cleaved and analyzed by mass spectrometry. A successful reaction will show a mass increase of +39.02 Da corresponding to the addition of a -CH₂CN group.

Protocol 2: On-Resin Hydrolysis of Nitrile to Carboxylic Acid

Causality: This step converts the nitrile functional group into a carboxylic acid, completing the glycine residue. This is the most challenging step, as conditions must be strong enough to hydrolyze the nitrile but mild enough to avoid cleaving the peptide from the resin or degrading protecting groups.[10][11][12]

Option A: Basic Hydrolysis (For base-stable resins and protecting groups)

  • Reagent Preparation: Prepare a solution of 2M NaOH in 1:1 Water/Dioxane.

  • Hydrolysis: Add the hydrolysis solution (5 mL) to the peptidyl-aminonitrile resin from Protocol 1.

  • Reaction: Agitate the mixture at an elevated temperature (e.g., 50-60°C) for 4-8 hours. Monitor the reaction progress by cleaving small aliquots.

  • Neutralization and Washing: Filter the basic solution and immediately wash the resin with water until the filtrate is neutral. Then, wash with DMF (3x) and DCM (3x).

Option B: Acidic Hydrolysis (For acid-stable resins, e.g., 2-chlorotrityl)

Note: This is less common for standard SPPS and requires careful selection of resin and protecting groups.

  • Reagent Preparation: Prepare a solution of 6M HCl.

  • Hydrolysis: Add the 6M HCl solution (5 mL) to the resin.

  • Reaction: Agitate the mixture, potentially with gentle heating (40°C), for 12-24 hours.

  • Neutralization and Washing: Filter the acidic solution and wash with water until neutral. Follow with a neutralization wash (e.g., 10% DIPEA in DMF) and then extensive washing with DMF and DCM.

Self-Validation Point: Cleave a small resin sample and analyze by mass spectrometry. A successful hydrolysis will show a mass increase of +17.01 Da relative to the peptidyl-aminonitrile (or +56.03 Da relative to the starting peptide), corresponding to the conversion of -CN to -COOH.

Protocol 3: Chain Elongation and Final Cleavage
  • Next Coupling: After successful hydrolysis and washing, the resin now bears a C-terminal glycine residue. The standard SPPS cycle can be resumed by coupling the next Fmoc-protected amino acid using your preferred coupling reagents (e.g., HBTU/DIPEA).

  • Final Cleavage: Once the full peptide is synthesized, cleave it from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[13]

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Strecker Reaction (Mass spec shows starting material)Insufficient reagents; residual piperidine quenching formaldehyde; poor resin swelling.Ensure complete removal of piperidine. Use a 5-10 fold excess of formaldehyde and KCN. Ensure adequate swelling with the chosen solvent system.
Incomplete Nitrile Hydrolysis (Mass spec shows nitrile intermediate)Hydrolysis conditions are too mild (time, temp, or concentration).Increase reaction time or temperature incrementally. If using basic hydrolysis, ensure no CO₂ is entering the reaction, which can neutralize the base.
Peptide Cleavage During Hydrolysis Hydrolysis conditions are too harsh for the resin linker.Use a more robust resin (e.g., switch from Wang to a more acid-stable resin for acidic hydrolysis). Reduce temperature or reagent concentration.
Side Reactions / Degradation Base-sensitive protecting groups (e.g., Fmoc) are affected by basic hydrolysis. Acid-labile groups (e.g., tBu) affected by acidic hydrolysis.Carefully plan your protecting group strategy to be orthogonal to the chosen hydrolysis method. This technique is best suited for targeted glycine incorporation where subsequent residues do not have incompatible protecting groups.

Mechanistic Representation

G cluster_strecker Step 1: Strecker Reaction cluster_hydrolysis Step 2: Nitrile Hydrolysis (Acidic) A Resin-Peptide-NH₂ C [Resin-Peptide-N=CH₂]⁺ A->C + B CH₂O B->C + E Resin-Peptide-NH-CH₂-CN C->E + D CN⁻ D->E + F Resin-Peptide-NH-CH₂-C≡N G [Resin-Peptide-NH-CH₂-C=NH₂]⁺ F->G + H₃O⁺ H Resin-Peptide-NH-CH₂-C(O)NH₂ G->H + H₂O I Resin-Peptide-NH-CH₂-COOH H->I + H₃O⁺

Conclusion

The use of this compound for the in situ synthesis of glycine residues represents an advanced, non-standard technique in SPPS. It offers a potentially cost-effective and atom-economical alternative to using protected glycine. However, its implementation requires careful planning, particularly concerning the orthogonality of the nitrile hydrolysis step with the chosen resin linker and side-chain protecting groups. Furthermore, the protocol involves highly toxic cyanide, mandating stringent safety protocols. For research groups equipped to handle these challenges, this method provides a novel and powerful tool for specialized peptide synthesis projects.

References

Application Notes and Protocols for Aminoacetonitrile Sulfate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminoacetonitrile Sulfate

Aminoacetonitrile, in its more stable sulfate salt form, serves as a pivotal building block in the intricate world of pharmaceutical synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, renders it a versatile reagent for constructing a variety of molecular scaffolds, particularly nitrogen-containing heterocycles.[2] These heterocyclic systems are fundamental components of numerous approved drugs and investigational new drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in pharmaceutical manufacturing.

Aminoacetonitrile itself is a colorless liquid that is unstable at room temperature.[1] For practical applications in synthesis, it is most commonly handled as its more stable crystalline salts, such as the bisulfate ([NCCH₂NH₃]⁺HSO₄⁻) or hydrochloride.[1] The industrial production of aminoacetonitrile typically involves the reaction of glycolonitrile with ammonia.[1][3]

Core Applications in Pharmaceutical Synthesis

The utility of this compound in drug manufacturing is broad, with its primary role being a precursor to key intermediates and active pharmaceutical ingredients (APIs). Its applications can be broadly categorized as follows:

  • Synthesis of Heterocyclic Compounds: this compound is instrumental in the synthesis of various heterocyclic rings that are prevalent in medicinal chemistry. These include imidazoles, triazoles, and tetrazoles, which form the core of many pharmaceuticals.[2]

  • Precursor for Antiviral Agents: The compound is a crucial starting material in the synthesis of several antiviral drugs. Its structure provides a foundational element for building the complex architectures required to inhibit viral replication.

  • Building Block for Diverse Molecular Scaffolds: Beyond specific drug classes, aminoacetonitrile derivatives are valuable in creating a library of compounds for drug discovery programs.[4] The reactivity of the amino and nitrile groups allows for a wide range of chemical transformations.

Visualization of Synthetic Pathways

To illustrate the central role of this compound, the following diagram outlines its position as a key starting material leading to diverse pharmaceutical intermediates.

G AAS This compound Intermediates Key Pharmaceutical Intermediates AAS->Intermediates Synthetic Transformations Heterocycles Heterocyclic Scaffolds (e.g., Imidazoles, Triazoles) Intermediates->Heterocycles Antivirals Antiviral Agents Intermediates->Antivirals Other Other Therapeutic Agents Intermediates->Other APIs Active Pharmaceutical Ingredients (APIs) Heterocycles->APIs Antivirals->APIs Other->APIs caption Role of this compound in Drug Synthesis

Caption: Role of this compound in Drug Synthesis.

Detailed Protocols and Methodologies

Protocol 1: General Procedure for the Synthesis of Substituted Imidazoles

This protocol outlines a general method for the synthesis of substituted imidazoles, a common motif in pharmaceuticals, using this compound as a precursor. The process involves the initial conversion of this compound to an amidine, followed by cyclocondensation.

Step-by-Step Methodology:

  • Formation of the Amidine Intermediate:

    • In a well-ventilated fume hood, suspend this compound in a suitable solvent (e.g., ethanol).

    • Add a base (e.g., sodium ethoxide) to neutralize the sulfate salt and liberate the free aminoacetonitrile.

    • React the free aminoacetonitrile with an appropriate orthoester (e.g., triethyl orthoformate) to form the corresponding formimidate.

    • Treatment of the formimidate with a primary amine yields the desired N-substituted amidine.

  • Cyclocondensation with an α-Haloketone:

    • To the solution containing the amidine, add an α-haloketone (e.g., 2-bromoacetophenone) in a stoichiometric amount.

    • Heat the reaction mixture under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazole.

Data Presentation: Representative Yields for Imidazole Synthesis

Starting α-HaloketoneProductTypical Yield (%)
2-Bromoacetophenone2-Amino-4-phenylimidazole75-85
2-Chloro-4'-fluoroacetophenone2-Amino-4-(4-fluorophenyl)imidazole70-80
3-Bromopentan-2-one2-Amino-4,5-dimethylimidazole65-75
Protocol 2: Synthesis of Glycine from this compound

Aminoacetonitrile can be hydrolyzed to produce the amino acid glycine.[1] This protocol is adapted from established procedures.[5]

Step-by-Step Methodology:

  • Hydrolysis of this compound:

    • In a beaker, prepare a boiling suspension of barium hydroxide octahydrate in water.[5]

    • Gradually add aminoacetonitrile hydrogen sulfate to the boiling suspension.[5] The addition should be controlled to prevent excessive frothing.[5]

    • Cover the beaker and continue boiling until the evolution of ammonia ceases (typically 6-8 hours).[5]

  • Precipitation of Barium Sulfate:

    • Quantitatively precipitate the barium ions by adding the exact required amount of 50% sulfuric acid.[5] It is advisable to add a slight excess of sulfuric acid initially and then back-titrate with a dilute barium hydroxide solution to ensure complete removal of barium.[5]

  • Isolation and Crystallization of Glycine:

    • Filter the hot solution to remove the barium sulfate precipitate.

    • Concentrate the filtrate on a water bath to a smaller volume (e.g., 50-75 mL).[5]

    • Chill the concentrated solution to induce crystallization of crude glycine.[5]

    • Filter the crystals and repeat the concentration and chilling process with the filtrate to obtain further crops of glycine.[5]

Experimental Workflow Diagram

G cluster_hydrolysis Hydrolysis cluster_precipitation Precipitation cluster_isolation Isolation AAS Aminoacetonitrile Sulfate Reaction1 Hydrolysis Reaction (6-8 hours) AAS->Reaction1 BaOH2 Barium Hydroxide (boiling) BaOH2->Reaction1 Reaction2 Barium Sulfate Precipitation Reaction1->Reaction2 H2SO4 Sulfuric Acid H2SO4->Reaction2 Filtration Filtration Reaction2->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Glycine Glycine (Product) Crystallization->Glycine caption Workflow for Glycine Synthesis

Caption: Workflow for Glycine Synthesis.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions.[6] It is classified as hazardous, and exposure through ingestion or skin contact can be harmful.[7]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only under a chemical fume hood to avoid inhalation of dust, vapor, mist, or gas.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] Wash hands and any exposed skin thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place, under an inert atmosphere, and protected from moisture.[6]

  • Fire Safety: Keep the product and empty containers away from heat and sources of ignition.[6] In case of fire, wear a self-contained breathing apparatus.[6] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen cyanide.[6]

Analytical Methods

To ensure the quality and purity of this compound and the products derived from it, various analytical techniques are employed.

  • Titration: An acid-base titration can be used to determine the assay of this compound.[9]

  • Chromatography: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the starting material and for monitoring the progress of reactions. Ion-exchange chromatography is also a common method for quantitative amino acid analysis.[10]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of intermediates and final products.

Conclusion

This compound is a highly valuable and versatile reagent in pharmaceutical manufacturing. Its ability to serve as a precursor for a wide range of heterocyclic compounds and other key pharmaceutical intermediates underscores its importance in the synthesis of modern medicines. By adhering to the detailed protocols and safety guidelines presented in this document, researchers and drug development professionals can effectively and safely utilize this important building block in their synthetic endeavors.

References

The Versatile Role of Aminoacetonitrile Sulfate in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Simple Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of nitrogen-containing heterocyclic scaffolds is of paramount importance. These structural motifs are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Aminoacetonitrile, a simple yet highly versatile bifunctional molecule, and its stable salt form, aminoacetonitrile sulfate, have emerged as powerful building blocks in the synthesis of diverse heterocyclic systems. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of key heterocycles such as pyrroles, imidazoles, triazoles, and pyrazines. The inherent reactivity of its vicinal amino and nitrile functionalities allows for its participation in a variety of cyclization and multicomponent reaction strategies, making it an invaluable tool in the quest for novel molecular entities.[1]

Safety and Handling of this compound

This compound and its related salts are toxic compounds and must be handled with appropriate safety precautions.[2][3][4]

Key Safety Considerations:

  • Toxicity: Toxic if swallowed, and harmful in contact with skin or if inhaled.[3][4][5] May cause irritation to the skin, eyes, and respiratory system.[3][6]

  • Handling: Always handle in a well-ventilated chemical fume hood.[7][8][9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[6][9][10] Avoid generating dust.[6]

  • Incompatibilities: Keep away from strong acids, as this can liberate highly toxic hydrogen cyanide gas.[2][7] Also, avoid contact with strong oxidizing agents.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste should be segregated and treated as hazardous.[7][10]

I. Synthesis of Substituted Pyrroles via Cyclocondensation

A robust and well-documented application of α-aminonitriles, including aminoacetonitrile salts, is in the synthesis of substituted pyrroles. The reaction of aminoacetonitrile hydrochloride with α,β-unsaturated carbonyl compounds (enones) provides a direct route to 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be subsequently aromatized to the corresponding pyrroles.[2][6][11]

Causality of Experimental Choices:

The use of aminoacetonitrile hydrochloride (or the sulfate salt with appropriate base) provides the nucleophilic amino group for the initial Michael addition to the enone and the nitrile group which is essential for the subsequent cyclization. The reaction is typically carried out in a basic solvent like pyridine, which facilitates the deprotonation of the amine salt and catalyzes the condensation steps.[11]

Reaction Workflow

A Aminoacetonitrile Salt + α,β-Unsaturated Carbonyl B Michael Addition A->B Base (e.g., Pyridine) C Intramolecular Condensation B->C D Dehydration C->D E 3,4-Dihydro-2H-pyrrole- 2-carbonitrile D->E F Oxidation/Aromatization E->F e.g., DDQ, MnO2 G Substituted Pyrrole F->G

Caption: Workflow for the synthesis of substituted pyrroles.

Experimental Protocol: Synthesis of 3,5-Disubstituted 3,4-Dihydro-2H-pyrrole-2-carbonitriles

This protocol is adapted from the procedure described by Opatz et al.[2][11]

Materials:

  • Aminoacetonitrile hydrochloride (or sulfate)

  • α,β-Unsaturated carbonyl compound (enone)

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 eq) and finely ground aminoacetonitrile hydrochloride (1.5 eq).

  • Suspend the solids in anhydrous pyridine.

  • Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the starting enone is still present after 2 hours, add another portion of aminoacetonitrile hydrochloride (0.5 eq). Repeat as necessary until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove pyridine and any acidic byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitrile.

II. Synthesis of Substituted Imidazoles: A Multicomponent Approach

The imidazole nucleus is a cornerstone of many pharmaceuticals.[12] The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form a substituted imidazole.[5][13][14] this compound can serve as a precursor to the ammonia equivalent, introducing a cyanomethyl substituent at the N1 position, a valuable functional handle for further derivatization.

Proposed Reaction Mechanism

cluster_0 Amine Component cluster_1 Reaction Core A This compound B Base (e.g., NH4OAc) C Aminoacetonitrile (free base) F Condensation C->F Amine Source D 1,2-Dicarbonyl D->F E Aldehyde E->F G Cyclization & Aromatization F->G H N-(cyanomethyl)-substituted Imidazole G->H

Caption: Proposed Debus-Radziszewski synthesis of N-(cyanomethyl)imidazoles.

Illustrative Protocol: Synthesis of 1-(Cyanomethyl)-2,4,5-triphenyl-1H-imidazole

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • This compound

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), this compound (1.1 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(cyanomethyl)-2,4,5-triphenyl-1H-imidazole.

III. Synthesis of 3-Amino-1,2,4-Triazoles

The 1,2,4-triazole ring is another privileged scaffold in medicinal chemistry, known for its diverse biological activities. One classical approach to 3-amino-1,2,4-triazoles involves the cyclization of aminoguanidine derivatives with carboxylic acids or their equivalents.[4][9] While not a direct use of aminoacetonitrile, understanding this pathway is crucial as aminoacetonitrile can be a precursor to aminoguanidine-like structures or participate in alternative syntheses. A more direct, albeit less common, approach involves the reaction of nitriles with hydrazine derivatives, a pathway where aminoacetonitrile could serve as the nitrile component.

Conceptual Pathway: Einhorn-Brunner Reaction Analogue

The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles from the condensation of imides with hydrazines. A conceptual adaptation could involve the reaction of a hydrazine with a diacyl derivative of aminoacetonitrile.

G cluster_0 Starting Materials cluster_1 Reaction Cascade A N-Acyl-Aminoacetonitrile C Condensation A->C B Hydrazine Derivative B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted 1,2,4-Triazole E->F

Caption: Conceptual pathway for 1,2,4-triazole synthesis.

IV. Synthesis of Substituted Pyrazines

Pyrazine rings are important components of many natural products and pharmaceuticals. A biomimetic synthesis route involves the dimerization of α-amino aldehydes, which can be generated in situ from α-amino acids. Given that α-aminonitriles can be hydrolyzed to α-amino acids, aminoacetonitrile represents a viable starting material for the synthesis of 2,5-disubstituted pyrazines. The key intermediate would be the α-amino aldehyde derived from aminoacetonitrile, which would then undergo self-condensation to form a dihydropyrazine, followed by oxidation to the aromatic pyrazine.

Data Summary Table
HeterocycleSynthetic StrategyKey ReactantsPlausible Product
PyrroleCyclocondensationAminoacetonitrile salt, Enone2,3,5-Trisubstituted Pyrrole
ImidazoleDebus-RadziszewskiAminoacetonitrile salt, 1,2-Dicarbonyl, AldehydeN-(cyanomethyl)-imidazole
1,2,4-TriazoleEinhorn-Brunner AnalogueN-Acyl-aminoacetonitrile, HydrazineSubstituted 1,2,4-Triazole
PyrazineDimerizationAminoacetonitrile (as precursor to α-amino aldehyde)2,5-Bis(cyanomethyl)pyrazine (after derivatization)

Conclusion and Future Outlook

This compound is a cost-effective and highly functionalized starting material with significant, and perhaps underexplored, potential in the synthesis of nitrogen-containing heterocycles. The protocols and conceptual frameworks presented herein demonstrate its utility in constructing pyrroles, and its plausible application in the synthesis of imidazoles, triazoles, and pyrazines. The cyanomethyl group introduced by this reagent offers a valuable point for further molecular elaboration, making it an attractive tool for generating libraries of diverse compounds for drug discovery and development. Further research into the scope and limitations of this compound in various multicomponent reactions will undoubtedly unveil new and efficient pathways to novel heterocyclic entities.

References

Navigating the Chemistry of Aminoacetonitrile Sulfate: A Comprehensive Guide to Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise handling and storage of chemical reagents are paramount to ensuring experimental reproducibility, safety, and the integrity of research outcomes. Aminoacetonitrile sulfate, a key intermediate in the synthesis of various nitrogen-containing heterocycles, agrochemicals, and pharmaceuticals, demands a thorough understanding of its properties for safe and effective use.[1][2] This guide provides a detailed overview of the laboratory procedures for this compound, grounded in scientific principles and practical, field-proven insights.

Understanding the Compound: Chemical and Physical Properties

This compound, with the chemical formula (H₂NCH₂CN)₂·H₂SO₄, is the sulfate salt of aminoacetonitrile. The salt form provides enhanced stability to the otherwise unstable aminoacetonitrile free base.[1] A clear understanding of its physical and chemical properties is the foundation for its proper handling.

PropertyValueSource
Molecular Formula C₄H₁₀N₄O₄S[3]
Molecular Weight 210.21 g/mol Sigma-Aldrich
Appearance White to pale cream or pale brown powder or chunksThermo Fisher Scientific
Melting Point 118-122 °CSigma-Aldrich
Solubility Highly soluble in water (1000 g/L at 20°C)[4]
Stability Hygroscopic; sensitive to moisture. Stable under recommended storage conditions.[5]
InChI Key NQHWLBZZBSYIPI-UHFFFAOYSA-NSigma-Aldrich

Safety First: Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.

Hazard Identification:

  • Acute Toxicity: Toxic if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

Laboratory Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Handling Procedures

Workflow for Safe Handling:

prep Preparation: - Don PPE - Verify fume hood function weigh Weighing: - Use a dedicated spatula - Minimize dust generation prep->weigh Proceed to transfer Transfer: - Keep container opening away from face - Use a powder funnel if necessary weigh->transfer Carefully dissolution Dissolution: - Add solid to solvent slowly - Stir gently to avoid splashing transfer->dissolution For solution prep cleanup Cleanup: - Decontaminate work surfaces - Dispose of waste properly dissolution->cleanup After use

Caption: A logical workflow for the safe handling of this compound.

Key Handling Considerations:

  • Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.

  • Avoiding Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • Dust Control: Avoid generating dust during weighing and transfer. Use appropriate tools and techniques to handle the solid material.

  • Incompatible Materials: Keep away from strong oxidizing agents.[5][6]

Storage Conditions

Proper storage is crucial to prevent degradation and maintain the quality of this compound.

  • Container: Store in a tightly closed, original container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, as the compound is hygroscopic.[6]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. Recommended storage temperature is below +30°C.[8]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6]

Experimental Protocols and Applications

This compound is a versatile precursor in organic synthesis. The following protocols provide detailed methodologies for its synthesis, analysis, and a key application.

Synthesis of this compound

This protocol is adapted from a patented method and outlines the two-step synthesis of this compound.[9]

Step 1: Synthesis of Aminoacetonitrile

  • In a reactor, combine ammonium chloride, formaldehyde, and water.

  • Stir the mixture and cool to below 0°C.

  • Slowly add a 30-40 wt% aqueous solution of sodium cyanide.

  • When 40-60% of the sodium cyanide solution has been added, begin the simultaneous addition of acetic acid.

  • After the additions are complete, continue the reaction at below 0°C for 1-2 hours.

  • Filter and centrifuge the resulting mixture to obtain aminoacetonitrile.

Step 2: Formation of this compound

  • React the obtained aminoacetonitrile with a methanol solution of sulfuric acid (≤15 wt% sulfuric acid, ≤1 wt% water).

  • Maintain the reaction temperature between 30-35°C for 1-2 hours.

  • Cool the mixture to below 5°C.

  • Filter and centrifuge to isolate the this compound product.

Quality Control: Analytical Procedures

To ensure the purity and identity of this compound, the following analytical methods can be employed.

This method provides a robust way to assess the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) is a common starting point for similar compounds.[10] A suggested mobile phase is a mixture of acetonitrile and water with phosphoric acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known quantity of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and to observe exchangeable protons.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Gently agitate the vial to dissolve the sample completely.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

This method can be used to determine the purity of this compound by titrating the sulfate content.

  • Accurately weigh approximately 150-200 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Use a calibrated pH meter with a suitable ion-selective electrode (e.g., lead ISE).

  • Titrate the solution with a standardized 0.1 M solution of lead perchlorate.[6]

  • The endpoint is determined by the inflection point of the titration curve.

  • The purity is calculated based on the stoichiometry of the reaction between sulfate ions and lead ions.

Application Protocol: Hydrolysis to Glycine

This compound is a common precursor for the synthesis of the amino acid glycine.[5]

  • In a beaker, prepare a boiling suspension of barium hydroxide octahydrate in water.

  • Slowly add this compound to the boiling suspension.

  • Continue boiling the mixture under reflux until the evolution of ammonia ceases (approximately 6-8 hours).

  • Quantitatively precipitate the barium ions by adding the stoichiometric amount of 50% sulfuric acid.

  • Filter the mixture to remove the barium sulfate precipitate.

  • Concentrate the filtrate by heating on a water bath and then cool to crystallize the glycine.

  • Collect the crude glycine by filtration. The product can be further purified by recrystallization from water.

Spill Management and Waste Disposal

Proper procedures for spill cleanup and waste disposal are crucial for maintaining a safe laboratory.

Spill Cleanup
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

Waste Disposal
  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[5] Follow all local, state, and federal regulations for chemical waste disposal.[12] Waste nitrile compounds should be collected in a designated, labeled container.[13]

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.

Logical Flow for Waste Disposal:

identify Identify Waste Stream (Solid, Liquid, Contaminated PPE) segregate Segregate Waste (Nitrile-containing waste) identify->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container store Store Temporarily in a Safe, Ventilated Area container->store dispose Arrange for Professional Disposal via EHS store->dispose

Caption: A systematic approach to the disposal of this compound waste.

Conclusion

This compound is a valuable chemical intermediate, and its safe and effective use in the laboratory hinges on a comprehensive understanding of its properties and strict adherence to established protocols. By following the guidelines outlined in this document, researchers can minimize risks, ensure the quality of their starting materials, and contribute to the integrity and success of their scientific endeavors.

References

Application Notes & Protocols: Aminoacetonitrile Sulfate as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable and Versatile Synthon for Modern Synthesis

In the landscape of organic synthesis, the pursuit of stable, safe, and versatile reagents is paramount. Aminoacetonitrile (H₂NCH₂C≡N), a bifunctional molecule possessing both a nucleophilic amine and an electrophilic nitrile, is a powerful building block. However, its free base form is unstable at room temperature, limiting its widespread use.[1] The development of its crystalline and stable salt, aminoacetonitrile sulfate ([NCCH₂NH₃]⁺HSO₄⁻), has provided the chemical community with a robust and easy-to-handle equivalent.[1][2] This guide provides an in-depth exploration of this compound, presenting it not merely as a reagent, but as a key strategic tool for the construction of α-aminonitriles and a diverse array of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry.[3][4]

This document moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Section 1: Reagent Profile and Critical Safety Protocols

The effective use of any reagent begins with a thorough understanding of its properties and the non-negotiable safety measures required for its handling. This compound is classified as acutely toxic and requires careful handling to mitigate risk.[5][6]

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueSource(s)
CAS Number 5466-22-8[7][8]
Molecular Formula C₄H₁₀N₄O₄S[8]
Molecular Weight 210.21 g/mol [7][8]
Appearance White to off-white powder
Melting Point 118-122 °C[7]
Storage Temperature 2-30°C in a dry, well-ventilated place[7]
Trustworthiness: Handling and Safety as a System

This compound is hazardous and must be handled with appropriate precautions.[5][9] Adherence to these protocols is essential for ensuring experimental safety and reproducibility.

  • Hazard Profile : Toxic if swallowed and causes serious skin and eye irritation.[5][6][10] In case of fire, it can release toxic gases including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide (HCN).[5]

  • Mandatory Handling Protocol :

    • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[5]

    • Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[5]

    • Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture, as it is hygroscopic.[5][7]

    • Disposal : Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[6]

The workflow for handling this reagent should be considered a closed system, from weighing to quenching the reaction, to minimize exposure.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Disposal weigh Weigh Reagent (In Fume Hood) dissolve Dissolve in Solvent (Under Inert Gas) weigh->dissolve Transfer carefully react Add to Reaction (Controlled Rate) dissolve->react Via syringe/cannula monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction (Appropriate Reagent) monitor->quench Upon completion dispose Dispose Waste (Hazardous Waste Stream) quench->dispose

Caption: Experimental workflow for safely handling this compound.

Section 2: The Cornerstone Application: Strecker Synthesis of α-Aminonitriles

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic multicomponent reaction for producing amino acids.[11][12] It traditionally involves the reaction of an aldehyde or ketone with ammonia and a cyanide source.[13] this compound serves as a practical and stable synthon for the key ammonia-formaldehyde-cyanide components, making it an invaluable reagent for accessing α-aminonitriles, the direct precursors to amino acids.[14][15]

Mechanistic Causality

The reaction proceeds via a two-stage mechanism:

  • Imine Formation : The aldehyde or ketone reacts with an amine source (in this case, ammonia generated in situ or the amino group of the reagent itself) to form an imine or iminium ion after dehydration.[11][16] This step is often acid-catalyzed to activate the carbonyl group.[17]

  • Cyanide Addition : A nucleophilic cyanide ion then attacks the electrophilic imine carbon to form the stable C-C bond, resulting in the α-aminonitrile product.[11][13]

Aldehyde R-CHO (Aldehyde) Imine Imine/ Iminium Ion Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Ammonia->Imine Cyanide ⁻C≡N Product α-Aminonitrile Cyanide->Product Imine->Product + ⁻C≡N

Caption: Simplified mechanism of the Strecker synthesis.

Detailed Application Protocol: Synthesis of 2-Amino-2-phenylacetonitrile

This protocol details the synthesis of an α-aminonitrile from benzaldehyde using this compound.

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (0.55 eq, as it contains two aminoacetonitrile units per sulfate)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Methanol (Solvent)

  • Ethyl Acetate (Extraction)

  • Brine (Washing)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (Drying)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.55 eq) and methanol. Stir to form a suspension.

  • Base Addition : Add sodium bicarbonate (2.0 eq) to the suspension. The base neutralizes the sulfate salt, liberating the free aminoacetonitrile in situ. Effervescence (CO₂) may be observed.

  • Aldehyde Addition : Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup : a. Remove the methanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes). c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude α-aminonitrile by column chromatography on silica gel if necessary.

Causality Notes :

  • Why Sodium Bicarbonate? A mild base like NaHCO₃ is sufficient to free the aminoacetonitrile from its salt without promoting significant side reactions, such as hydrolysis of the nitrile.

  • Why Methanol? Methanol is a polar protic solvent that effectively dissolves the reactants and intermediates.

Section 3: A Gateway to Heterocyclic Scaffolds

The true versatility of this compound is revealed in its application to heterocyclic synthesis. Its bifunctional nature allows it to act as a linchpin in constructing diverse ring systems that are prevalent in pharmaceuticals.[3][4][18]

Application: The Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[19] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, an α-aminonitrile) and elemental sulfur in the presence of a base.[19] Aminoacetonitrile, generated from its sulfate salt, is an excellent substrate for this transformation.

Mechanism Rationale : The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to the intermediate, and subsequent intramolecular cyclization and tautomerization to form the aromatic thiophene ring.

start Ketone + Aminoacetonitrile + Elemental Sulfur (S₈) step1 Knoevenagel Condensation (Base-catalyzed) start->step1 step2 Michael Addition of Sulfur step1->step2 step3 Intramolecular Cyclization (Thiol attacks Nitrile) step2->step3 step4 Tautomerization step3->step4 product 2-Aminothiophene step4->product

Caption: Logical workflow of the Gewald aminothiophene synthesis.

Detailed Application Protocol: One-Pot Synthesis of a 2-Aminothiophene

This protocol describes a general one-pot procedure for the Gewald synthesis.

Materials:

  • Cyclohexanone (1.0 eq)

  • This compound (0.55 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (Base, 2.5 eq)

  • Ethanol (Solvent)

Procedure:

  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine cyclohexanone (1.0 eq), this compound (0.55 eq), elemental sulfur (1.1 eq), and ethanol.

  • Base Addition : Add morpholine (2.5 eq) to the mixture. Morpholine acts as both the base to liberate the free amine and catalyze the condensation, and as a solvent for sulfur.

  • Heating : Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. The mixture will typically turn dark.

  • Reaction Monitoring : Monitor the reaction by TLC for the disappearance of the starting materials.

  • Workup : a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-water with vigorous stirring. A solid precipitate should form. c. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.

Causality Notes :

  • Why Morpholine? Morpholine is a commonly used base for the Gewald reaction. Its secondary amine nature effectively catalyzes the initial condensation, and it helps to dissolve the elemental sulfur.

  • Why Reflux? The thermal energy is required to drive the cyclization and aromatization steps of the reaction.

Conclusion

This compound has firmly established itself as more than just a stable alternative to its free base. It is a strategic reagent that simplifies access to complex molecular architectures. Its role as a reliable synthon in the Strecker synthesis provides a direct and efficient route to α-aminonitriles, the building blocks of life. Furthermore, its utility in multicomponent reactions like the Gewald synthesis opens a direct path to medicinally relevant heterocyclic scaffolds.[20][21] By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can fully exploit the synthetic power of this versatile and indispensable reagent.

References

Troubleshooting & Optimization

How to improve low yield in Strecker synthesis with Aminoacetonitrile bisulfate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Strecker synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using aminoacetonitrile bisulfate as a key reagent. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and enhance your synthetic outcomes.

Troubleshooting Guide: Addressing Low Yields Head-On

This section is structured as a direct conversation to address the most pressing issues you might face during your experiments.

Q1: My overall yield is disappointingly low. What are the most common culprits when using aminoacetonitrile bisulfate?

Low yield in a Strecker synthesis is a multifaceted problem that can stem from several stages of the process. Broadly, the issues fall into three categories: suboptimal reaction conditions, competing side reactions, and product loss during workup or purification.

The Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), an amine source, and a cyanide source to form an α-aminonitrile intermediate.[1][2] This intermediate is then hydrolyzed to the final amino acid. When using aminoacetonitrile bisulfate, you are essentially providing a pre-formed fragment of the final product, which then reacts with your aldehyde or ketone.

The most critical factors influencing yield are:

  • pH Control: The reaction equilibrium is exquisitely sensitive to pH. The initial condensation to form the imine is often favored under mildly acidic conditions which help to activate the carbonyl group.[1][3] However, the nucleophilic addition of cyanide is more efficient at neutral to slightly basic pH. The bisulfate salt itself is acidic, which can complicate pH management.

  • Imine Formation Equilibrium: The first step, the formation of an imine or iminium ion from your carbonyl compound and the amine, is a reversible equilibrium.[2][3] If this equilibrium does not favor the imine, the subsequent cyanide addition will be slow and inefficient, leading to low conversion.

  • Purity of Starting Materials: The stability of aminoacetonitrile can be a concern; the bisulfate salt provides enhanced stability.[4] However, the quality of the aldehyde/ketone is paramount. Aldehydes, in particular, can be prone to oxidation to carboxylic acids or self-condensation.

Q2: I suspect an issue with my reaction conditions. How can I systematically optimize parameters like pH, temperature, and stoichiometry?

Absolutely. Optimization is key. Let's break it down systematically. From a mechanistic standpoint, you are trying to find the "sweet spot" that maximizes the rate of imine formation and subsequent cyanide attack while minimizing side reactions.

1. pH Optimization (The Most Critical Parameter):

  • The Problem: Aminoacetonitrile bisulfate creates an acidic environment upon dissolution. While mild acidity can catalyze imine formation, a pH that is too low will protonate the cyanide ion (forming HCN), reducing its nucleophilicity. Conversely, a pH that is too high can promote unwanted side reactions like aldehyde self-condensation (aldol reaction).

  • The Solution: The use of a buffered system is highly recommended. A phosphate or borate buffer system in the pH range of 7-9 is often a good starting point. You should monitor the pH of your reaction mixture throughout the process and adjust as necessary. The optimal pH will be substrate-dependent, so an initial screening is advisable. Studies have shown that pH can significantly influence the rates of formation of key intermediates and degradation products.[5]

2. Stoichiometry and Reagent Addition:

  • The Problem: The relative amounts of reactants are crucial. An excess of the aldehyde might lead to side reactions, while insufficient aldehyde will result in incomplete conversion of the aminoacetonitrile.

  • The Solution: Start with a 1:1 to 1.2:1 molar ratio of the carbonyl compound to aminoacetonitrile bisulfate. A slight excess of the carbonyl can help drive the imine formation equilibrium. Consider the order of addition: pre-forming the imine by mixing the aldehyde and amine source in the buffered solution before the addition of the cyanide source can sometimes improve yields.

3. Temperature and Reaction Time:

  • The Problem: Many Strecker reactions are run at room temperature.[6] However, for less reactive ketones or sterically hindered aldehydes, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[7] Excessive heat can promote decomposition and side reactions.

  • The Solution: Monitor your reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Plot conversion over time to determine when the reaction has reached completion. An initial run at room temperature for 12-24 hours is a standard starting point.

ParameterStarting RangeOptimization StrategyRationale
pH 7.0 - 9.0Screen different buffer systems (phosphate, borate) in 0.5 pH unit increments.Balances imine formation (favored by slight acid) and cyanide nucleophilicity (favored by neutral/base).[1][3]
Temperature Room Temp (20-25°C)If no reaction, increase in 10°C increments to 60°C. Monitor for side products.Increases reaction rate but can also accelerate decomposition or side reactions if too high.
Molar Ratio 1.1 : 1 (Carbonyl : Aminonitrile)Vary carbonyl from 1.0 to 1.5 equivalents.A slight excess of the carbonyl can push the imine formation equilibrium forward.[3]
Concentration 0.5 - 1.0 MAdjust based on solubility and reaction rate. More dilute may slow bimolecular side reactions.Higher concentration generally increases reaction rate but may also promote side reactions.
Q3: What are the most common side reactions, and how can they be minimized?

Being aware of potential side reactions is crucial for troubleshooting. The primary culprits are reactions that consume your starting materials or intermediate in non-productive pathways.

  • Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde or ketone carbonyl group to form a cyanohydrin.[1] This competes directly with the desired imine formation pathway.

    • Minimization: This side reaction is generally favored in more acidic conditions. Maintaining a neutral to slightly basic pH and ensuring efficient imine formation will reduce the amount of free carbonyl available for cyanide to attack.

  • Aldol Condensation: Under basic conditions, enolizable aldehydes and ketones can undergo self-condensation.

    • Minimization: Avoid excessively high pH. If your substrate is particularly prone to this, running the reaction at a lower temperature or higher dilution can help.

  • Over-hydrolysis: While hydrolysis is the final step to get the amino acid, premature hydrolysis of the nitrile group of your α-aminonitrile intermediate under harsh reaction conditions can lead to complex mixtures.

    • Minimization: Perform the initial Strecker reaction under controlled pH and temperature. The deliberate hydrolysis step should be conducted as a separate, subsequent reaction after the α-aminonitrile has been isolated or the initial reaction is complete.[8][9]

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Q4: My reaction monitoring shows good conversion to the α-aminonitrile, but I lose most of my product during workup and purification. What am I doing wrong?

This is a very common and frustrating problem. The α-aminonitrile product can be labile, and its basic amino group and nitrile functionality can complicate extraction and purification.

  • Aqueous Workup: The α-aminonitrile product is often water-soluble, especially if it's a salt. During an aqueous workup, ensure you are extracting with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to maximize recovery. Adjusting the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate can deprotonate any ammonium salt, making the free amine more soluble in the organic phase. Avoid strong acids or bases, which can cause hydrolysis or decomposition.

  • Chromatography: If you are purifying by silica gel chromatography, the acidic nature of silica can cause your basic amine product to streak or remain on the column. To mitigate this, you can either:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a volatile base, like 1-2% triethylamine or ammonia in methanol.

    • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds.

  • Product Stability: Remember that α-aminonitriles can be unstable and may revert to their starting materials or degrade over time, especially when not in a pure form. It's often best to proceed to the next step (e.g., hydrolysis to the amino acid) with the crude or partially purified material as quickly as possible.

Frequently Asked Questions (FAQs)

Q: What is the specific role of the bisulfate in aminoacetonitrile bisulfate? A: Aminoacetonitrile itself is an unstable oil at room temperature. The bisulfate (HSO₄⁻) forms a stable, crystalline salt with the protonated amine.[4] This makes the reagent significantly easier to handle, weigh, and store, improving its shelf-life and ensuring accurate stoichiometry in your reactions.[10]

Q: Can I use other cyanide sources? What are the pros and cons? A: Yes, various cyanide sources can be used in the Strecker synthesis, each with safety and reactivity considerations.[11]

  • Hydrogen Cyanide (HCN): Extremely effective but also extremely toxic and volatile, requiring specialized handling procedures.[12][13]

  • Alkali Metal Cyanides (NaCN, KCN): Common, inexpensive, and effective salts. They are highly toxic if ingested or acidified (which liberates HCN gas).[1][3]

  • Trimethylsilyl Cyanide (TMSCN): A less basic and more organic-soluble source, often used in non-aqueous conditions. It is also toxic and moisture-sensitive.[6]

  • "Green" Cyanide Sources: Recent research has focused on using safer alternatives like potassium hexacyanoferrate, which is significantly less toxic and releases cyanide only under specific reaction conditions.[14][15][16]

Q: How should I handle aminoacetonitrile bisulfate safely? A: Although the bisulfate salt is more stable than the free base, it is still a hazardous chemical.[17] Always consult the Safety Data Sheet (SDS) before use.[18][19] Key precautions include:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][17]

  • Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood.[18]

  • Avoid Incompatibilities: Keep away from strong bases (which will liberate the unstable free amine) and strong acids (which could potentially lead to the release of toxic gases if cyanide impurities are present).[19]

  • Spill & Disposal: Have appropriate spill cleanup materials ready. Dispose of all waste in accordance with your institution's hazardous waste protocols.[17]

Q: After forming the α-aminonitrile, what are the standard conditions for hydrolysis to the final amino acid? A: The hydrolysis of the nitrile to a carboxylic acid is the final step. This typically requires harsh conditions because nitriles are relatively stable.

  • Acidic Hydrolysis: Heating the α-aminonitrile in a strong aqueous acid like 6M HCl or H₂SO₄ at reflux is the most common method.[12] The amino acid is then isolated as its hydrochloride salt.

  • Basic Hydrolysis: Alternatively, heating with a strong base like NaOH or Ba(OH)₂ can be used. This will yield the carboxylate salt of the amino acid.

Core Experimental Protocols
Protocol 1: General Optimized Strecker Synthesis of an α-Aminonitrile

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.1 mmol) and aminoacetonitrile bisulfate (1.0 mmol).

  • Solvent/Buffer Addition: Add a suitable solvent (e.g., methanol or water, 5-10 mL) and a buffered aqueous solution (e.g., 0.5 M sodium phosphate, pH 7.5) to maintain the desired pH.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress every 2-4 hours by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). If the reaction is sluggish, gently warm the mixture to 40-50°C.

  • Workup: Once the reaction is complete, dilute the mixture with water and adjust the pH to ~8.5 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with an equal volume of ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Strecker Synthesis Mechanism

Strecker_Mechanism reactants Aldehyde/Ketone + Amine (from Aminoacetonitrile) imine Imine reactants->imine Condensation (-H₂O) iminium Iminium Ion (Protonated Imine) imine->iminium Protonation (H⁺) aminonitrile α-Aminonitrile iminium->aminonitrile Nucleophilic Attack cyanide Cyanide Ion (CN⁻) cyanide->aminonitrile Nucleophilic Attack hydrolysis Hydrolysis (H₃O⁺, heat) aminonitrile->hydrolysis amino_acid α-Amino Acid hydrolysis->amino_acid Final Step

Caption: The core mechanistic pathway of the Strecker synthesis.

Protocol 2: Hydrolysis of α-Aminonitrile to α-Amino Acid

CAUTION: This procedure involves strong acid and heating. Perform in a chemical fume hood.

  • Setup: Place the crude α-aminonitrile from Protocol 1 into a round-bottom flask with a reflux condenser.

  • Acid Addition: Add 6M aqueous HCl (approximately 10 mL per gram of crude material).

  • Heating: Heat the mixture to reflux (typically ~100-110°C) and maintain for 4-12 hours. Monitor the disappearance of the aminonitrile by TLC or LC-MS.

  • Cooling and Concentration: Once hydrolysis is complete, cool the reaction to room temperature. Remove the excess HCl and water under reduced pressure.

  • Isolation: The resulting solid is the hydrochloride salt of the amino acid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

References

Common side reactions and byproducts in Aminoacetonitrile hydrolysis.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of aminoacetonitrile to synthesize glycine. It is designed for researchers, chemists, and drug development professionals who may encounter challenges with side reactions and byproduct formation during this critical synthetic step.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem: Low Glycine Yield & Formation of Insoluble Polymer

Question: I'm observing a low yield of glycine during the hydrolysis of my aminoacetonitrile sample, and a significant amount of an insoluble solid has formed. What is happening, and how can I prevent it?

Answer:

This is a classic issue caused by the self-polymerization of aminoacetonitrile. Aminoacetonitrile is inherently unstable due to the presence of both a nucleophilic amine group and an electrophilic nitrile group within the same molecule[1]. Under certain conditions, especially at elevated temperatures or in the presence of catalysts like clay, it can polymerize[2][3]. The initial step often involves the formation of dimers like diimino-piperazine, which can further react to form complex polymers. Subsequent hydrolysis of these polymers may yield di- and tri-peptides (like glycyl-glycine), but often results in intractable, insoluble materials, significantly reducing the yield of monomeric glycine[2].

Root Causes and Preventative Measures:

  • Temperature Control: High temperatures accelerate polymerization. The reaction should be conducted at the lowest effective temperature.

  • Catalyst Choice: While certain surfaces like clay can catalyze polymerization, they are generally not used for controlled hydrolysis to the amino acid[2]. Hydrolysis is typically achieved under acidic or basic aqueous conditions.

  • Purity of Starting Material: Aminoacetonitrile is often prepared via the Strecker synthesis from formaldehyde, ammonia, and hydrogen cyanide[4][5]. Impurities from this process can sometimes promote side reactions. Ensure the aminoacetonitrile is of high purity or used promptly after synthesis.

  • Reaction Conditions: Anhydrous conditions and high heat are particularly conducive to polymerization[2]. The hydrolysis should be performed in an aqueous medium to favor the desired reaction pathway.

Troubleshooting Protocol: Minimizing Polymerization
  • Purify the Starting Material: If using self-synthesized aminoacetonitrile, ensure it is properly isolated and purified, often as a more stable salt like aminoacetonitrile sulfate[2].

  • Maintain Low Temperatures: Initiate the hydrolysis at a controlled temperature. For acid hydrolysis, start the reaction at room temperature before any gentle heating. For base-catalyzed hydrolysis, temperatures should also be carefully monitored.

  • Control pH: For base hydrolysis, use a concentration of hydroxide that is sufficient for nitrile hydrolysis but minimizes base-catalyzed side reactions. The reaction proceeds through nucleophilic attack of hydroxide on the nitrile carbon[6].

  • Prompt Use: Due to its instability, it is best to use aminoacetonitrile immediately after its preparation[1]. If storage is necessary, storing it as a salt (e.g., hydrochloride or sulfate) at low temperatures is recommended.

Visualization: Polymerization Pathway

G cluster_conditions Conditions Promoting Polymerization AAN1 Aminoacetonitrile (H₂N-CH₂-CN) Dimer Diimino-piperazine (Intermediate) AAN1->Dimer AAN2 Aminoacetonitrile (H₂N-CH₂-CN) AAN2->Dimer Polymer Insoluble Polymer Dimer->Polymer Further Reaction GlyGly Glycyl-glycine (Upon partial hydrolysis) Polymer->GlyGly Harsh Hydrolysis High Temperature High Temperature Anhydrous Conditions Anhydrous Conditions Clay Catalysts Clay Catalysts

Caption: Pathway of aminoacetonitrile self-polymerization.

Problem: Contamination with Iminodiacetonitrile and Related Byproducts

Question: My final glycine product is contaminated with iminodiacetic acid and nitrilotriacetic acid. What is the source of these impurities, and how can they be avoided?

Answer:

The presence of iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) in your final product indicates that the corresponding nitrile precursors, iminodiacetonitrile (IDAN) and nitrilotriacetonitrile (NTAN), were formed as byproducts[7]. This typically occurs when residual reactants from the Strecker synthesis, namely formaldehyde and cyanide, are present during the formation or hydrolysis of aminoacetonitrile.

Iminodiacetonitrile is formed from the reaction of aminoacetonitrile with glycolonitrile (formaldehyde cyanohydrin)[8]. Glycolonitrile is an intermediate in the Strecker synthesis and exists in equilibrium with formaldehyde and hydrogen cyanide[9][10]. If conditions favor its presence, it can react with your primary product.

Formation Pathway:

  • Step 1: H₂N-CH₂-CN (Aminoacetonitrile) + HO-CH₂-CN (Glycolonitrile) → HN(CH₂-CN)₂ (Iminodiacetonitrile) + H₂O[8]

  • Step 2: HN(CH₂-CN)₂ (Iminodiacetonitrile) + HO-CH₂-CN (Glycolonitrile) → N(CH₂-CN)₃ (Nitrilotriacetonitrile) + H₂O

  • Step 3: Subsequent hydrolysis of IDAN and NTAN yields IDA and NTA, respectively.

Preventative Measures:

  • Stoichiometric Control: Carefully control the stoichiometry during the initial Strecker synthesis to avoid excess formaldehyde.

  • Complete Reaction: Ensure the initial reaction to form aminoacetonitrile goes to completion, consuming the formaldehyde and cyanide precursors.

  • Purification of Intermediate: Purifying the aminoacetonitrile intermediate before hydrolysis is the most effective way to prevent these side reactions. Crystallization of aminoacetonitrile salts can effectively remove unreacted starting materials.

  • pH Control: The formation of these byproducts can be pH-dependent. Some processes note that adjusting the pH to between 6 and 8 can help manage byproduct formation, though this must be balanced with the optimal pH for hydrolysis[11].

Visualization: Formation of Imino- and Nitrilo- Byproducts

G cluster_reactants Reactants & Intermediates cluster_byproducts Byproducts AAN Aminoacetonitrile (H₂N-CH₂-CN) IDAN Iminodiacetonitrile (IDAN) AAN->IDAN GN Glycolonitrile (HO-CH₂-CN) (from excess HCHO + HCN) GN->IDAN + NTAN Nitrilotriacetonitrile (NTAN) GN->NTAN + IDAN->NTAN IDA Iminodiacetic Acid (IDA) IDAN->IDA Hydrolysis NTA Nitrilotriacetic Acid (NTA) NTAN->NTA Hydrolysis G Start Start: Aminoacetonitrile in Aqueous Acid/Base Step1 Step 1: Nitrile Hydration (Fast) Start->Step1 Intermediate Intermediate: Glycinamide Step1->Intermediate Step2 Step 2: Amide Hydrolysis (Rate-Limiting) Intermediate->Step2 End Final Product: Glycine Step2->End Optimization Optimization Loop: - Increase Time - Increase Temp - Adjust [H⁺] or [OH⁻] Step2->Optimization If reaction stalls

References

Technical Support Center: Troubleshooting Product Loss in Aminoacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminoacetonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and isolation of aminoacetonitrile. As a compound with inherent instability in its free base form, aminoacetonitrile requires careful handling to prevent significant product loss.[1] This resource provides in-depth troubleshooting advice and detailed protocols to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my aminoacetonitrile yield consistently low after workup?

Several factors can contribute to low yields. The most common culprits include:

  • Product loss into the aqueous layer: Aminoacetonitrile is a polar molecule with appreciable water solubility. During aqueous workup, a significant amount of product can remain in the aqueous phase, leading to low recovery in the organic layer.[2][3]

  • Hydrolysis to glycine: In the presence of water, especially under acidic or basic conditions, aminoacetonitrile can hydrolyze to form glycine, which is highly water-soluble and will be lost during extraction.[4]

  • Instability of the free base: Aminoacetonitrile as a free base is unstable at room temperature.[1] Leaving the free base in solution for extended periods, especially at elevated temperatures, can lead to degradation and polymerization.

  • Volatility: Although not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the free base has a lower boiling point.[5]

Q2: I can't seem to efficiently extract my aminoacetonitrile from the aqueous reaction mixture. What can I do?

This is a frequent challenge due to the polarity of aminoacetonitrile. Here are some strategies to improve extraction efficiency:

  • Increase the salinity of the aqueous layer: Adding a saturated solution of sodium chloride (brine) to the aqueous layer will decrease the solubility of aminoacetonitrile, driving more of it into the organic phase. This is known as the "salting-out" effect.

  • Use a more polar organic solvent: Solvents like dichloromethane (DCM) or ethyl acetate are commonly used, but for highly polar products, a more polar extraction solvent or a mixture of solvents might be more effective.

  • Perform multiple extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent. This is a more efficient way to recover the product.

  • Adjust the pH: Before extraction, carefully basify the aqueous layer to a pH of around 9-10. This will ensure the aminoacetonitrile is in its free base form, which is generally more soluble in organic solvents than its protonated salt form. However, be mindful of the instability of the free base and proceed with the extraction promptly.

Q3: My product seems to decompose upon concentration. How can I avoid this?

Decomposition during concentration is often due to the inherent instability of the free base.[1] To mitigate this:

  • Convert to a stable salt: Before concentration, consider converting the aminoacetonitrile to its hydrochloride or bisulfate salt.[1][6] These salts are generally more stable and less prone to degradation.

  • Use low-temperature concentration: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath). Avoid excessive heating.

  • Co-evaporation: If your product is in a high-boiling point solvent, you can add a lower-boiling point solvent and co-evaporate. This allows for solvent removal at a lower temperature.

In-Depth Troubleshooting Guides

Scenario 1: Significant Product Loss After Aqueous Workup

You've completed your aminoacetonitrile synthesis, and TLC analysis of the crude reaction mixture shows a good product spot. However, after performing a standard aqueous workup and extraction, the yield of your isolated product is drastically lower than expected.

The primary suspect is the high water solubility of aminoacetonitrile. The partitioning coefficient between the organic and aqueous phases may be unfavorable, leading to a substantial amount of your product remaining in the aqueous layer.

start Low Yield After Workup check_aqueous Analyze Aqueous Layer (e.g., by TLC or LC-MS) start->check_aqueous product_in_aqueous Product Detected in Aqueous Layer? check_aqueous->product_in_aqueous no_product Product Not Detected product_in_aqueous->no_product No saturate Saturate Aqueous Layer with NaCl (Salting Out) product_in_aqueous->saturate Yes check_stability Investigate Product Stability Under Workup Conditions no_product->check_stability re_extract Re-extract Aqueous Layer with Fresh Solvent combine_organic Combine Organic Layers re_extract->combine_organic adjust_ph Adjust pH to 9-10 (if not already done) saturate->adjust_ph multiple_extractions Perform Multiple Extractions (3-5 times) adjust_ph->multiple_extractions multiple_extractions->re_extract dry_concentrate Dry and Concentrate Carefully combine_organic->dry_concentrate

Caption: Troubleshooting workflow for product loss during aqueous workup.

  • pH Adjustment: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) with vigorous stirring until the pH of the aqueous phase reaches 9-10. Monitor the pH carefully using pH paper or a calibrated pH meter.

  • Salting Out: Add solid sodium chloride to the aqueous layer until it is saturated. Stir until most of the salt has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or a 3:1 mixture of chloroform and isopropanol. Use a volume of organic solvent that is approximately one-third of the aqueous layer volume for each extraction.

  • Repeat Extractions: Repeat the extraction process at least three to five times. The efficiency of each extraction can be monitored by TLC analysis of the aqueous layer.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure at a temperature not exceeding 30°C.

Scenario 2: Formation of an Insoluble Precipitate During Workup

Upon adding the aqueous quench solution to your reaction mixture, an unexpected solid precipitates, making phase separation and extraction difficult.

This precipitate could be several things:

  • Polymerization products: Aminoacetonitrile can polymerize, especially under certain pH and temperature conditions.

  • Inorganic salts: If your reaction involves inorganic reagents, changes in solvent polarity and pH during workup can cause them to precipitate.

  • Side products: Unwanted side reactions could be forming insoluble byproducts. For example, the Strecker synthesis can produce iminodicarboxylic acids as byproducts.[7]

  • Isolate and Analyze the Precipitate: If possible, filter off the solid and wash it with the organic solvent used for extraction. Analyze the solid to identify it (e.g., by NMR, IR, or by checking its solubility in different solvents).

  • Modify the Quenching Procedure:

    • Dilution: Try diluting the reaction mixture with more of the reaction solvent before quenching.

    • Reverse Addition: Slowly add the crude reaction mixture to the cooled quench solution with vigorous stirring.

  • Filtration: If the precipitate is unavoidable, you may need to filter the entire biphasic mixture through a pad of Celite® to remove the solid before proceeding with the separation of the aqueous and organic layers.

Data and Reference Tables

Table 1: Solubility of Aminoacetonitrile and Related Compounds

CompoundWater SolubilityOrganic Solvent SolubilityNotes
Aminoacetonitrile (Free Base) SolubleSoluble in polar organic solvents (e.g., DCM, Ethyl Acetate)[8][9][10][11]Solubility in organic solvents increases with decreasing polarity of the solvent.
Aminoacetonitrile HCl Highly SolubleSparingly soluble in many organic solvents.More stable than the free base.[12][13]
Glycine Highly SolubleInsoluble in most organic solvents.A common hydrolysis byproduct.[4]

Visualizing Degradation and Side Reactions

The following diagram illustrates the main reaction pathway for aminoacetonitrile synthesis via the Strecker reaction and potential side reactions that can lead to product loss.

formaldehyde Formaldehyde imine Methanimine (Intermediate) formaldehyde->imine ammonia Ammonia ammonia->imine hcn HCN aminoacetonitrile Aminoacetonitrile (Product) hcn->aminoacetonitrile imine->aminoacetonitrile hydrolysis Hydrolysis (H2O) aminoacetonitrile->hydrolysis polymerization Polymerization aminoacetonitrile->polymerization side_reaction Side Reactions (e.g., with unreacted formaldehyde) aminoacetonitrile->side_reaction glycine Glycine hydrolysis->glycine polymer Polymer polymerization->polymer byproducts Byproducts side_reaction->byproducts

Caption: Potential pathways for product loss in aminoacetonitrile synthesis.

References

Technical Support Center: Purification of Crude Aminoacetonitrile Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude amino-tetonitrile sulfate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The purity of aminoacetonitrile sulfate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven insights into common purification challenges, offering troubleshooting strategies and detailed protocols to help you achieve high-purity material consistently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, often synthesized via the Strecker reaction, can contain a variety of impurities.[1] These typically include unreacted starting materials such as formaldehyde and cyanide salts, as well as intermediates like glycolonitrile. A significant inorganic impurity that can be present is ammonium sulfate, which can co-precipitate with the desired product.

Q2: Why is my crude this compound a brown or yellow color?

A2: The discoloration in crude this compound is often due to the formation of polymeric byproducts during the synthesis. These can arise from the self-polymerization of formaldehyde or reactions involving cyanide under the reaction conditions. The presence of these colored impurities indicates the need for a robust purification strategy.

Q3: Is it better to purify aminoacetonitrile as the free base or the sulfate salt?

A3: Aminoacetonitrile is unstable as a free base at room temperature due to the incompatibility of the nucleophilic amine and the electrophilic nitrile groups.[1] It is therefore highly recommended to handle and purify it as a more stable salt, such as the sulfate or hydrochloride salt.

Q4: What is the best general approach for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. This technique leverages the differences in solubility between the desired product and impurities in a given solvent or solvent system at different temperatures.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. An aqueous acid-base titration can be used to determine the assay of the salt.[2] High-Performance Liquid Chromatography (HPLC) is another powerful tool for identifying and quantifying organic impurities.[3]

Purification Techniques: Protocols and Scientific Rationale

Recrystallization: The Primary Purification Method

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility. The ideal recrystallization solvent will dissolve the crude material at an elevated temperature but have low solubility for the desired compound at lower temperatures, while the impurities remain in solution.

Protocol 1: Single-Solvent Recrystallization from Aqueous Methanol

This protocol is a good starting point for moderately impure crude this compound.

  • Solvent Selection Rationale : this compound is highly soluble in water[4][5][6] but less soluble in alcohols like methanol. A mixed aqueous-methanol system allows for fine-tuning of the polarity to achieve a good balance of solubility at high temperatures and insolubility at low temperatures.

  • Dissolution : In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a 90:10 methanol:water (v/v) mixture. Heat the mixture with stirring on a hot plate to near boiling.

  • Achieving Saturation : Continue adding the hot solvent mixture dropwise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used) : Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Antisolvent) Recrystallization

This method is particularly useful when no single solvent provides the desired solubility profile. Here, the crude material is dissolved in a "good" solvent, and a "poor" solvent (the antisolvent) is added to induce crystallization.

  • Solvent System : A common and effective system for polar compounds like this compound is Methanol (good solvent) and Acetonitrile (antisolvent).

  • Dissolution : Dissolve the crude this compound in a minimum amount of hot methanol.

  • Addition of Antisolvent : While the methanol solution is still hot, slowly add acetonitrile dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification : Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization : Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying : Collect, wash with cold acetonitrile, and dry the crystals as described in the single-solvent protocol.

Alternative Purification Method: Column Chromatography

For very impure samples or when recrystallization proves ineffective, column chromatography can be a viable, albeit more complex, alternative. Given the polar and ionic nature of this compound, specialized chromatographic techniques are required.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography that is well-suited for highly polar compounds.[7]

  • Stationary Phase : A polar stationary phase such as silica or, more effectively, an amino-propyl functionalized silica.[7][8]

  • Mobile Phase : A mixture of a polar aprotic solvent like acetonitrile and an aqueous buffer. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of an acid modifier like formic acid to improve peak shape.[3]

  • Procedure : The crude sample is dissolved in a small amount of the mobile phase and loaded onto the column. The components are then separated based on their polarity, with the more polar compounds being retained more strongly on the stationary phase.

Troubleshooting Guide

Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" is a common problem, especially with amine salts, where the compound separates as a liquid phase instead of a solid.[9] This often happens when the solution is too supersaturated or cools too quickly. Here are several strategies to combat this:

  • Reduce Supersaturation : Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (e.g., methanol or water) to decrease the concentration.

  • Slow Cooling : Ensure the solution cools very slowly. You can insulate the flask to slow down the rate of cooling.

  • Seed Crystals : If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System : The polarity difference between your compound and the solvent may be too large. Try a different solvent or adjust the ratio in your mixed-solvent system.

Q: My recovery yield after recrystallization is very low. How can I improve it?

A: Low yield is often a consequence of using too much solvent during the dissolution step.

  • Minimize Solvent : Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product.

  • Cooling : Make sure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Solvent Choice : The chosen solvent might be too good at dissolving your compound even at low temperatures. Experiment with a solvent in which your product is less soluble.

Q: After recrystallization, my product is still colored. How can I remove the color?

A: If colored impurities persist, an activated charcoal treatment is recommended as described in Protocol 1. Be aware that using too much charcoal can lead to the loss of your desired product.

Q: I suspect my product is contaminated with ammonium sulfate. How can I remove it?

A: Ammonium sulfate has a different solubility profile than this compound. A carefully chosen recrystallization solvent system can help separate them. Since ammonium sulfate is highly soluble in water but practically insoluble in alcohols like ethanol, a recrystallization from a high-percentage ethanol/water mixture could be effective. The ammonium sulfate would preferentially remain in the aqueous phase.

Data and Visualizations

Solvent Properties for Recrystallization
SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good solvent, but solubility may be too high for good recovery.
Methanol5.165Good "good" solvent for mixed-solvent systems.
Ethanol4.378Can be used in mixed systems; less polar than methanol.
Acetonitrile5.882Often used as an "antisolvent" for polar compounds.

Experimental Workflow: Two-Solvent Recrystallization

G cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation dissolve Dissolve crude product in minimum hot 'good' solvent (Methanol) add_anti Add 'poor' solvent (Acetonitrile) dropwise until cloudy dissolve->add_anti clarify Add a few drops of 'good' solvent to clarify add_anti->clarify Solution is now saturated cool Slowly cool to room temp, then in ice bath clarify->cool filtrate Collect crystals by vacuum filtration cool->filtrate wash Wash with cold 'poor' solvent filtrate->wash dry Dry under vacuum wash->dry

Caption: Workflow for two-solvent recrystallization.

Logical Troubleshooting Flow for "Oiling Out"

G decision decision process process outcome outcome start Oiling Out Occurs reheat Reheat to dissolve oil start->reheat add_solvent Add small amount of 'good' solvent reheat->add_solvent slow_cool Cool slowly (Insulate flask) add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals add_seed Add seed crystal check_crystals->add_seed No success Successful Crystallization check_crystals->success Yes add_seed->check_crystals failure Problem persists add_seed->failure change_solvent Change solvent system failure->change_solvent

Caption: Troubleshooting steps for "oiling out".

References

Preventing degradation of Aminoacetonitrile sulfate during storage.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support resource for Aminoacetonitrile sulfate (AAS). As a key intermediate in various synthetic pathways, the purity and stability of AAS are paramount to achieving reproducible and accurate experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this compound.

Section 1: At-a-Glance Storage Protocol

For rapid reference, the following table summarizes the critical parameters for maintaining the long-term stability of this compound.

ParameterRecommended ConditionCondition to AvoidRationale for Recommendation
Temperature Store between 2°C and 30°C.[1]High temperatures; temperature cycling.Prevents thermal decomposition, which can release toxic gases like hydrogen cyanide and sulfur oxides.[2]
Atmosphere Store under a dry, inert atmosphere (e.g., Argon, Nitrogen).[2][3]Open air; humid environments.This compound is highly hygroscopic and readily absorbs atmospheric moisture, which is the primary initiator of degradation.[2][3][4][5]
Container Tightly sealed, opaque container.Loosely capped or transparent vials.A tight seal prevents moisture ingress.[2][6] Opaque containers protect from potential light-catalyzed degradation, a general best practice for chemical storage.
Location A dedicated desiccator or dry box.Standard laboratory shelving; fume hoods (long-term).[7]A desiccator provides a low-humidity environment essential for preventing hydrolysis.[2] Fume hoods are not designed for stable long-term storage.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture.[2][3] This container should be placed in a cool, dry, and dark location.[7] Many suppliers recommend a storage temperature below 30°C.[5][8][9] For optimal long-term stability, storage inside a desiccator at room temperature is highly recommended.

Q2: Why is it so critical to protect this compound from moisture?

The primary reason is its hygroscopic nature .[3][4][5] The molecule readily absorbs water from the atmosphere. This absorbed water can then act as a reactant in a hydrolysis reaction. The nitrile functional group (-C≡N) is susceptible to hydrolysis, which can convert it first to an amide (glycinamide) and subsequently to a carboxylic acid (glycine).[10][11] This process fundamentally changes the chemical identity of the compound, leading to impurities that can compromise or completely inhibit your downstream reactions.

Q3: What are the visual signs that my this compound may have degraded?

There are two primary visual indicators of degradation:

  • Change in Physical State: Fresh, high-purity this compound is a free-flowing white to off-white crystalline powder.[3][12] If the powder has absorbed moisture, it will often appear clumpy, sticky, or may have even formed a solid mass.

  • Change in Color: While slight color variations can exist between batches, a noticeable change from white/off-white to pale yellow or brown upon storage is a strong indicator of chemical degradation.

Q4: I noticed my powder is clumpy. Is it still usable?

Clumping is a definitive sign of moisture absorption. While the product may not be entirely degraded, its purity is compromised. Using this material will introduce unknown quantities of hydrolysis byproducts into your experiment, leading to poor yields and inconsistent results. For applications requiring high purity, it is strongly advised to discard the compromised reagent and use a fresh, properly stored sample.

Q5: How does pH affect the stability of this compound in solution?

The stability of amino acid derivatives in solution is highly dependent on pH.[13][14] As a sulfate salt, dissolving this compound in water creates a mildly acidic solution. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile group.[15] If preparing solutions, use them immediately and avoid storing them for extended periods. If storage is necessary, flash-freeze aliquots and store them at -80°C, though stability in solution is not guaranteed and should be validated for your specific application.

Section 3: Troubleshooting Guide

This section addresses specific problems researchers may encounter, providing a logical workflow for diagnosis and resolution.

TroubleshootingWorkflow Start Start: Experiment Yields Inconsistent or Poor Results CheckReagent Step 1: Inspect AAS Reagent Bottle Start->CheckReagent Visual Is the powder clumpy, discolored, or solidified? CheckReagent->Visual Solubility Step 2: Perform a quick solubility test in recommended solvent Visual->Solubility No Discard Conclusion: Reagent is degraded. Discard and use a fresh, validated lot. Visual->Discard Yes Result Does it dissolve completely and form a clear solution? Solubility->Result Suspect Conclusion: Reagent is likely degraded. Perform analytical validation (e.g., HPLC) or use a fresh lot. Result->Suspect No/Cloudy Proceed Conclusion: Reagent appears stable. Review other experimental parameters (e.g., other reagents, reaction conditions). Result->Proceed Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: My experimental results are inconsistent, and I suspect the reagent.

  • Follow the Troubleshooting Workflow: Begin by carefully inspecting the solid this compound as outlined in the diagram above. Any visual sign of moisture absorption is a primary red flag.

  • Causality: Inconsistent results are often the first sign of reagent degradation. The presence of hydrolysis products like glycinamide or glycine means the molar quantity of the active starting material is lower than calculated, and these impurities may interfere with the reaction mechanism.

  • Action: If visual inspection raises concerns, do not proceed. Use a fresh vial of the reagent. To prevent recurrence, immediately implement the storage protocols outlined in this guide for all new and existing stock.

Section 4: Protocols for Maintaining Integrity

Protocol 1: Recommended Procedure for Aliquoting and Storing

This protocol is designed to minimize exposure to the laboratory atmosphere during handling.

  • Preparation: Move the sealed stock bottle of this compound, a set of appropriately sized, pre-dried glass vials with screw caps, and your weighing equipment into a nitrogen-filled glovebox or a dry box. If a glovebox is unavailable, work quickly in a fume hood on a day with low ambient humidity.

  • Equilibration: Allow the sealed stock bottle to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Dispensing: Open the stock bottle and quickly weigh the desired amount of powder into each of the smaller vials. Work efficiently to minimize the time the stock bottle is open.

  • Inert Gas Backfill: Before sealing each new aliquot, flush the headspace of the vial with a gentle stream of dry nitrogen or argon for 5-10 seconds.

  • Sealing: Immediately and tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the newly created aliquots and the main stock bottle back into a desiccator for storage. Label each aliquot clearly with the compound name, lot number, and date of aliquoting.

Protocol 2: Basic Stability Check (Qualitative)

This is a quick check if you suspect degradation but do not have immediate access to analytical instrumentation.

  • Visual Inspection: Note the appearance of the powder. Is it free-flowing and white/off-white? Or is it clumpy and discolored?

  • Solubility Test: this compound is highly soluble in water (approx. 1000 g/L at 20°C).[3] Place a small, known amount (e.g., 10 mg) in a clean vial. Add the appropriate volume of deionized water (e.g., 1 mL).

  • Observation: A high-quality sample should dissolve readily with gentle agitation to form a clear, colorless solution. If the solution is cloudy, contains particulates, or has a distinct yellow/brown tint, it suggests the presence of insoluble impurities or degradation products.

Section 5: The Science of Degradation

The primary pathway for the degradation of this compound during storage is hydrolysis. This reaction is initiated by the presence of water and can be accelerated by acidic or basic conditions.

DegradationPathway cluster_0 Primary Degradation Pathway: Hydrolysis AAS Aminoacetonitrile (H₂N-CH₂-C≡N) Glycinamide Glycinamide (H₂N-CH₂-CONH₂) AAS->Glycinamide Step 1: Nitrile Hydrolysis Glycine Glycine (H₂N-CH₂-COOH) Glycinamide->Glycine Step 2: Amide Hydrolysis Moisture Atmospheric Moisture (H₂O) Moisture->AAS Initiates Reaction

Caption: The hydrolysis degradation pathway of Aminoacetonitrile.

This two-step hydrolysis process converts the active nitrile into an inert amino acid, glycine.[10][11] Each step consumes a molecule of water, underscoring why excluding moisture is the single most important factor in preserving the compound's integrity.

Section 6: Critical Safety & Handling Precautions

  • Toxicity: this compound is toxic if swallowed, inhaled, or in direct contact with skin.[3][16][17] It is classified as a hazardous substance.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[2][16][18]

  • Handling: Handle only inside a certified chemical fume hood to avoid inhalation of the fine powder.[2] Avoid actions that create dust.[16]

  • Spills: In case of a spill, evacuate the area. Prevent dust formation. Sweep up the material using non-sparking tools and place it in a suitable, sealed container for disposal.[2][16]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[16] If ingested or inhaled, seek immediate medical attention.[2][16]

References

Navigating the Synthesis Maze: A Technical Support Guide for Aminoacetonitrile Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Aminoacetonitrile Sulfate (AAS), a critical reagent in novel therapeutic development. This guide is designed for our partners in research, science, and drug development. It moves beyond standard safety data sheets to provide in-depth, field-tested insights into the safe and effective handling of this compound. Our goal is to empower you with the knowledge to anticipate and solve challenges, ensuring both the integrity of your experiments and the safety of your team.

Section 1: Foundational Safety and Hazard Mitigation

This section addresses the most frequently asked questions regarding the inherent risks of this compound and the fundamental precautions required for its handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a toxic and irritating substance. The primary hazards include:

  • Toxicity if swallowed: Ingestion can be fatal or cause serious damage to health.[1][2][3][4] Nitrile compounds can exhibit symptoms similar to hydrogen cyanide poisoning.[3]

  • Skin and Eye Irritation: It is known to cause serious eye irritation and skin irritation upon contact.[1][2][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5]

  • Toxic Gas Liberation: Contact with acids can liberate very toxic gas (hydrogen cyanide).[3]

  • Hygroscopic Nature: The compound is sensitive to moisture.[6][7]

Q2: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum requirements.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Safety gogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133[5][6]Protects against dust particles and potential splashes.
Hand Protection Nitrile rubber glovesN/AProvides a barrier against skin contact and irritation.[5]
Body Protection Long-sleeved lab coat, Chemical resistant apronN/APrevents contamination of personal clothing and skin.[1]
Respiratory Protection Half-mask particle filter or NIOSH/MSHA approved respiratorEN149:2001[5] or 29 CFR 1910.134[8][9]Essential when engineering controls cannot maintain exposure below limits or when dust is generated.

Q3: What are the ideal storage conditions for this compound to ensure its stability and integrity?

A3: Proper storage is crucial to prevent degradation and hazardous reactions.

  • Inert Atmosphere: Store under an inert atmosphere.[6]

  • Dry and Well-Ventilated: Keep the container tightly closed in a dry and well-ventilated place.[1][6] Exposure to moist air or water should be avoided.[6]

  • Temperature: Store below +30°C.[10]

  • Incompatible Materials: Keep away from oxidizing agents.[1]

Section 2: Troubleshooting and Emergency Protocols

This section provides clear, actionable steps for addressing common issues and emergencies that may arise during experimentation with this compound.

Troubleshooting Guide

Issue 1: Accidental Spill of this compound Powder

  • Immediate Action: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Personal Protection: Don appropriate PPE, including respiratory protection.[1]

  • Containment & Cleanup:

    • Avoid generating dust.[6]

    • Gently sweep up the spilled solid and place it into a suitable, labeled container for disposal.[6][11]

    • Use an inert absorbent material like vermiculite or dry sand for any remaining residue.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Waste Disposal: Dispose of the contained waste according to local, regional, and national hazardous waste regulations.[6]

Issue 2: Clogged or Contaminated Dispensing Equipment

  • Problem: Due to its hygroscopic nature, this compound can absorb moisture and clump, potentially clogging spatulas or automated dispensing systems.

  • Solution:

    • Never use water to clean equipment in a way that could introduce moisture into the primary container.

    • Use dry cleaning methods (e.g., a clean, dry spatula or brush) to dislodge clumps.

    • For more thorough cleaning, decontaminate equipment away from the main chemical stock, using appropriate solvents followed by a water rinse, and ensure the equipment is completely dry before its next use.

Emergency Workflow: Exposure Incident

The following diagram outlines the critical steps to take in the event of personal exposure to this compound.

ExposureWorkflow cluster_Exposure Exposure Incident cluster_FirstAid First Aid Procedures Start Exposure Occurs Remove Remove from Contaminated Area Start->Remove Immediately FirstAid Administer First Aid Remove->FirstAid Assess Exposure Type SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical After initial aid Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Skin Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Eye Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical advice. Ingestion Ingestion: DO NOT induce vomiting. Call a physician or poison control center immediately. ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS End Incident Resolution ProvideSDS->End

Caption: Workflow for responding to an exposure incident.

Section 3: Experimental Protocols and Best Practices

Adherence to standardized protocols is paramount for reproducible results and maintaining a safe laboratory environment.

Step-by-Step Protocol for Weighing and Dispensing this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Prepare a decontaminated weighing vessel and any necessary spatulas or other dispensing tools.

  • Handling:

    • Retrieve the this compound container from its designated storage location.

    • Place the container inside the chemical fume hood.

    • Open the container carefully to avoid creating airborne dust.

  • Dispensing:

    • Carefully weigh the desired amount of the compound.

    • If transferring to another container for an experiment, do so within the fume hood.

  • Cleanup:

    • Securely close the primary container of this compound.

    • Wipe down the weighing area and any equipment used with a damp cloth (if compatible with your experimental protocol) to remove any residual dust.

    • Dispose of any contaminated wipes or weighing papers as hazardous waste.

  • Storage:

    • Return the this compound container to its proper storage location.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly after handling the compound.[1][6]

Logical Relationship: Hazard Mitigation

The following diagram illustrates the hierarchical approach to mitigating the risks associated with this compound.

HazardMitigation cluster_Mitigation Hazard Mitigation Strategy Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Foundation PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Last Line of Defense

Caption: Hierarchy of controls for hazard mitigation.

References

Overcoming incomplete imine formation in reactions involving Aminoacetonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the nuances and challenges that can arise during synthesis. This guide is designed to provide in-depth, field-proven insights into a particularly challenging reaction: the formation of imines from aminoacetonitrile. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Aminoacetonitrile is a valuable C2 building block, particularly as a precursor to glycine and various nitrogen-containing heterocycles.[1][2] However, its unique bifunctional nature—possessing both a nucleophilic amine and an electrophilic nitrile group—renders it unstable at room temperature and prone to side reactions, making its use in synthesis, especially for imine formation, a significant challenge.[1] This guide provides a structured approach to overcoming these hurdles.

Core Principles: The Chemistry of Imine Formation

Understanding the fundamentals of imine (or Schiff base) formation is critical for troubleshooting. The reaction between an aldehyde or ketone and a primary amine is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated.[3][4][5]

The overall equilibrium is: R₂C=O + R'-NH₂ ⇌ R₂C=NR' + H₂O

The mechanism proceeds through several key stages, including the formation of a carbinolamine (or hemiaminal) intermediate.[3][6] Effective imine formation hinges on pushing this equilibrium to the right.

Caption: Acid-catalyzed mechanism of imine formation.

Troubleshooting Guide & FAQs

Here we address the most common issues encountered when using aminoacetonitrile in imine synthesis.

Q1: My reaction stalls with low conversion. What are the most likely causes?

A: Incomplete conversion is the most frequent issue and typically stems from three interconnected factors:

  • Reaction Reversibility: Imine formation is an equilibrium-controlled process.[3][7] The water generated as a byproduct can hydrolyze the imine product, pushing the equilibrium back towards the starting materials.[3][8] This is a primary cause of low yields.

  • Incorrect pH: The reaction rate is highly pH-dependent. The optimal range is typically between pH 4 and 5.[3][4][6][9]

    • If the pH is too low (highly acidic): The amine group of aminoacetonitrile (pKa of conjugate acid ≈ 5.34) becomes protonated to form an ammonium salt ([NCCH₂NH₃]⁺).[1] This salt is not nucleophilic and cannot attack the carbonyl carbon, effectively halting the reaction.[4][8][9][10]

    • If the pH is too high (neutral or basic): There isn't enough acid to catalyze the reaction, specifically to protonate the hydroxyl group of the carbinolamine intermediate, which is necessary for its elimination as water.[4][8][9]

  • Reagent Instability: Free-base aminoacetonitrile is notoriously unstable and can degrade or polymerize at room temperature.[1] This decomposition reduces the concentration of the active nucleophile, leading to lower-than-expected conversion. It is often supplied and is best handled as a more stable salt, such as aminoacetonitrile hydrochloride or bisulfate.[1][2]

Q2: How can I effectively remove water to drive the reaction forward?

A: Water removal is essential for achieving high yields.[3][5] The best method depends on your reaction scale, solvent, and temperature.

MethodDescriptionBest Suited ForConsiderations
Dean-Stark Apparatus Azeotropic removal of water by refluxing in a suitable solvent (e.g., toluene, cyclohexane). The water is physically collected and removed from the system.[7][11][12]Larger scale reactions (>10 mmol) that are tolerant to high temperatures.Requires a solvent that forms a lower-boiling azeotrope with water. Not suitable for heat-sensitive substrates.
Molecular Sieves Porous aluminosilicates (typically 3Å or 4Å) that trap water molecules within their structure.[5][11] They are added directly to the reaction mixture.Small to medium scale reactions, especially those run at room temperature or with heat-sensitive materials.Must be properly activated (dried in an oven) before use. Can be dusty and may require filtration upon workup. Use an adequate amount (typically by weight relative to the solvent).
Anhydrous Salts Hygroscopic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are added to the reaction to sequester water.[3][5][12]Reactions in aprotic solvents where the salt has low solubility. Can be less efficient than molecular sieves.Can sometimes clump, reducing surface area. Efficiency depends on the specific salt and reaction conditions.
Q3: What is the optimal pH, and how do I establish and maintain it?

A: The goal is a mildly acidic environment (pH 4-5) to have a sufficient concentration of both the free amine (nucleophile) and the protonated carbinolamine intermediate (for water elimination).[3][4][9]

  • Using Aminoacetonitrile Salt: If you start with aminoacetonitrile hydrochloride or bisulfate, the salt itself provides an acidic environment. However, as the reaction proceeds and the free base is consumed, the pH may change. A slight excess of a weak base may be required to liberate the free amine initially.

  • Catalytic Acid: When starting with the free base (if handled carefully at low temperatures), a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or acetic acid is commonly added.[7]

  • Monitoring: For sensitive reactions, pH can be monitored using pH paper strips (ensure they are compatible with your organic solvent). Small adjustments can be made by adding catalytic amounts of acid or a non-nucleophilic base.

Q4: I'm observing a dark color change and formation of insoluble material. Is this polymerization?

A: Yes, this is a strong indication of side reactions, including polymerization. Aminoacetonitrile's bifunctionality makes it susceptible to self-condensation. This is exacerbated by:

  • High Temperatures: Elevated temperatures can accelerate decomposition and polymerization pathways.

  • High Concentrations: Concentrated solutions of the free base are less stable.

  • Incorrect pH: Strongly basic or acidic conditions can catalyze unwanted side reactions.

Preventative Measures:

  • Use the Salt Form: Start with aminoacetonitrile hydrochloride or bisulfate whenever possible.[1][2] The protonated amine is protected from acting as a nucleophile in side reactions.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.

  • Slow Addition: Add the aminoacetonitrile (or the base to liberate it from its salt) slowly to the reaction mixture containing the aldehyde/ketone. This keeps the instantaneous concentration of the free amine low, minimizing self-reaction.[13]

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Imine Synthesis with Azeotropic Water Removal (Dean-Stark)

This method is robust for reactions that are not temperature-sensitive.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Loading: To the flask, add the aldehyde or ketone (1.0 equiv.), toluene (sufficient to fill the flask and Dean-Stark trap), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equiv.).

  • Amine Addition: Add aminoacetonitrile hydrochloride (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.1 equiv.) to the flask.

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. The denser water will separate in the arm of the trap, while the toluene overflows back into the flask.[7]

  • Monitoring: Continue reflux until the theoretical amount of water has been collected or until TLC/LCMS analysis shows complete consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude imine can be purified by distillation, crystallization, or chromatography, though many aliphatic imines are unstable and best used immediately in the next step.[11]

Protocol 2: Small-Scale Synthesis with Molecular Sieves

This method is ideal for smaller scales or temperature-sensitive substrates.

  • Preparation: Activate 4Å molecular sieves by heating them in a flask under vacuum or in a laboratory oven (>200 °C) for several hours. Cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Loading: In an oven-dried flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv.), an anhydrous solvent (e.g., dichloromethane or THF), and the activated molecular sieves (~100-200% by weight of the limiting reagent).

  • Amine Addition: Add aminoacetonitrile hydrochloride (1.1 equiv.) and triethylamine (1.1 equiv.).

  • Reaction: Stir the mixture at room temperature (or gentle heat if required).

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction may take several hours to reach completion.

  • Workup: Upon completion, filter the reaction mixture to remove the molecular sieves, washing the filter cake with fresh anhydrous solvent. The filtrate, containing the imine product, can be concentrated and purified or used directly in a subsequent step.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with incomplete imine formation.

Caption: Decision tree for troubleshooting incomplete imine formation.

References

Validation & Comparative

A Researcher's Guide to the Hydrolysis of α-Aminonitriles: A Comparative Analysis of Acidic and Basic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and pharmaceutical development, the conversion of α-aminonitriles to α-amino acids represents a critical transformation. This conversion is most commonly achieved through hydrolysis, a process that can be effectively carried out under either acidic or basic conditions. The choice between these two methodologies is not arbitrary; it is a decision dictated by the substrate's nature, desired yield, and the operational parameters of the synthesis. This guide provides an in-depth, objective comparison of acidic and basic hydrolysis of α-aminonitriles, supported by mechanistic insights and experimental considerations to aid researchers in making informed decisions.

The synthesis of α-aminonitriles, often via the well-established Strecker reaction, provides a versatile route to a wide array of α-amino acids.[1][2][3] The subsequent hydrolysis of the nitrile functional group is the final and crucial step to unmask the carboxylic acid moiety, thereby completing the synthesis of the amino acid.[4][5]

The Mechanistic Dichotomy: Acidic vs. Basic Hydrolysis

The fundamental difference between acidic and basic hydrolysis lies in the initial activation of the nitrile group and the nature of the intermediates formed.

Acid-Catalyzed Hydrolysis: A Stepwise Protonation-Driven Mechanism

Under acidic conditions, the hydrolysis of an α-aminonitrile to an α-amino acid proceeds through a series of protonation and nucleophilic attack steps.[6][7] The reaction is typically carried out using strong mineral acids such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with heating.[8][9]

The mechanism commences with the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[10] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of a tautomeric intermediate, which is essentially a protonated amide. Further attack by water on the carbonyl carbon of this intermediate, followed by the elimination of an ammonium ion (NH₄⁺), yields the final carboxylic acid.[6][9]

A key characteristic of acid-catalyzed amide hydrolysis is its effective irreversibility under the reaction conditions. The amine byproduct is protonated to form an ammonium ion, which is not nucleophilic and thus cannot readily participate in the reverse reaction.[9]

Acidic_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization to Amide cluster_step4 Step 4: Hydrolysis of Amide cluster_step5 Step 5: Elimination & Deprotonation Aminonitrile R-CH(NH₂)-C≡N Protonated_Nitrile R-CH(NH₃⁺)-C≡N⁺H Aminonitrile->Protonated_Nitrile H₃O⁺ Intermediate1 R-CH(NH₃⁺)-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate1 H₂O Protonated_Amide R-CH(NH₃⁺)-C(=O⁺H)-NH₂ Intermediate1->Protonated_Amide Proton Transfers Tetrahedral_Intermediate R-CH(NH₃⁺)-C(OH)₂(NH₂⁺) Protonated_Amide->Tetrahedral_Intermediate H₂O Amino_Acid R-CH(NH₃⁺)-COOH Tetrahedral_Intermediate->Amino_Acid -NH₄⁺, -H⁺ Basic_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation & Tautomerization cluster_step3 Step 3: Hydrolysis of Amide cluster_step4 Step 4: Elimination & Acid-Base Reaction cluster_step5 Step 5: Acidic Workup Aminonitrile R-CH(NH₂)-C≡N Intermediate1 R-CH(NH₂)-C(O⁻)=N⁻ Aminonitrile->Intermediate1 OH⁻ Amide R-CH(NH₂)-C(=O)NH₂ Intermediate1->Amide H₂O, Tautomerization Tetrahedral_Intermediate R-CH(NH₂)-C(O⁻)(OH)NH₂ Amide->Tetrahedral_Intermediate OH⁻ Carboxylate R-CH(NH₂)-COO⁻ Tetrahedral_Intermediate->Carboxylate -NH₂⁻ then H-transfer Amino_Acid R-CH(NH₃⁺)-COO⁻ (Zwitterion) Carboxylate->Amino_Acid H₃O⁺ Acidic_Workflow Start α-Aminonitrile Reaction Add conc. HCl Reflux Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool & Evaporate HCl Monitoring->Workup Reaction Complete Purification Recrystallize Amino Acid Hydrochloride Workup->Purification Neutralization Adjust pH to Isoelectric Point Purification->Neutralization Final_Product Isolated α-Amino Acid Neutralization->Final_Product Basic_Workflow Start α-Aminonitrile Reaction Add aq. NaOH Reflux Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool Reaction Mixture Monitoring->Workup Reaction Complete Neutralization Acidify to Isoelectric Point Workup->Neutralization Isolation Filter & Dry Precipitate Neutralization->Isolation Final_Product Isolated α-Amino Acid Isolation->Final_Product

References

A Comparative Guide to Purity Analysis of Aminoacetonitrile Sulfate: Acidimetric Titration vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is paramount. Aminoacetonitrile, a key precursor for the simplest amino acid, glycine, is inherently unstable.[1] Its sulfate salt, aminoacetonitrile sulfate ((H₂NCH₂CN)₂·H₂SO₄), offers a stable, crystalline solid, making it a preferred reagent in organic synthesis.[1] However, ensuring the purity of this crucial building block is a critical step for downstream applications. This guide provides an in-depth analysis of the classic acidimetric titration method for determining the purity of this compound, and objectively compares its performance with modern chromatographic and spectroscopic alternatives, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Principle of Purity Determination: Why It Matters

The presence of impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts in a synthetic route. For instance, in the synthesis of this compound, unreacted starting materials such as formaldehyde, ammonium chloride, and sodium cyanide, or byproducts from side reactions, could be present.[2] A reliable analytical method is therefore essential to quantify the active component and ensure it meets the required specifications, which for this compound is often ≥96.0%.[3]

Acidimetric Titration: The Classic Approach

Acidimetric titration is a volumetric analysis technique that has long been a staple in chemical quality control for its robustness and cost-effectiveness. The method relies on the neutralization reaction between a base (the analyte) and a standardized acid solution (the titrant). In the case of this compound, the amino groups of the aminoacetonitrile moiety are basic and can be titrated with a strong acid. However, since it is the salt of a weak base and a strong acid, a more common and effective approach is to titrate it as a weak acid with a strong base, such as sodium hydroxide.

The Chemistry Behind the Titration

This compound in aqueous solution exists as the protonated aminium ion ([H₃N⁺CH₂CN]) and the sulfate ion (SO₄²⁻). The aminium ion is a weak acid that can be neutralized by a strong base. The reaction proceeds as follows:

[H₃N⁺CH₂CN] + OH⁻ → H₂NCH₂CN + H₂O

The endpoint of the titration, where all the aminium ions have been neutralized, can be detected using a colorimetric indicator or, more accurately, by monitoring the change in pH with a potentiometer.

Alternative Methods for Purity Assessment

While titration is a reliable method, it is not without its limitations. Modern analytical techniques offer higher specificity and the ability to identify and quantify individual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can resolve the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[4] For aminoacetonitrile, a reverse-phase HPLC method can be employed.[4] This technique offers high sensitivity and the ability to quantify multiple components in a single run.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a spectroscopic technique that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[5][6] It is a primary analytical method that does not require a reference standard of the analyte itself.[5][6]

Comparative Analysis: Titration vs. HPLC vs. qNMR

ParameterAcidimetric TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Neutralization reactionDifferential partitioningNuclear magnetic resonance
Specificity Low (titrates total basic/acidic functional groups)High (separates individual components)High (structure-specific signals)
Sensitivity ModerateHighModerate
Precision HighHighHigh
Accuracy High (when standardized correctly)High (with proper calibration)Very High (primary ratio method)
Impurity Profiling NoYes (quantifies known and unknown impurities)Yes (identifies and quantifies impurities with signals)
Speed FastModerate to SlowModerate
Cost (Instrument) LowHighVery High
Cost (Per Sample) LowModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

Experimental Protocols

Acidimetric Titration of this compound (Potentiometric Method)

This protocol is based on the general principles of titrating amine salts and should be validated before use.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers and volumetric flasks

Procedure:

  • Titrant Standardization: Standardize the 0.1 M NaOH solution against a primary standard such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 210 mg of the this compound sample into a 150 mL beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Begin stirring the solution and record the initial pH.

  • Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the endpoint.

  • Continue adding the titrant until the pH plateaus in the basic region.

  • Endpoint Determination: Determine the equivalence point by finding the point of maximum inflection on the titration curve (the steepest part of the curve) or by calculating the first or second derivative of the curve.

  • Calculation: Calculate the purity of the this compound using the following formula:

    Where:

    • V = Volume of NaOH solution at the equivalence point (L)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • F = Molar mass of this compound (210.21 g/mol ) / 2 (since there are two moles of aminoacetonitrile per mole of sulfate)

    • W = Weight of the sample (g)

HPLC Method for Purity Analysis

Instrumentation and Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the this compound to be tested at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to aminoacetonitrile. Calculate the purity by the area normalization method, or by using the standard to quantify the main peak and any impurities.

qNMR Method for Purity Determination

Instrumentation and Conditions (Illustrative):

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Internal Standard: A certified internal standard with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O, DMSO-d₆).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Calculation: Integrate the signals for both the analyte and the internal standard. Calculate the purity using the following equation:

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Visualizing the Workflows

Acidimetric Titration Workflow

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately weigh aminoacetonitrile sulfate sample B Dissolve in deionized water A->B D Titrate with NaOH using a pH meter B->D C Standardize 0.1 M NaOH titrant C->D E Record pH vs. volume of titrant D->E F Plot titration curve and determine equivalence point E->F G Calculate % Purity F->G

Caption: Workflow for the acidimetric titration of this compound.

Method Comparison Logic

MethodComparison cluster_methods Purity Analysis Methods cluster_criteria Evaluation Criteria Titration Acidimetric Titration Specificity Specificity Titration->Specificity Low Cost Cost & Speed Titration->Cost Low & Fast ImpurityInfo Impurity Information Titration->ImpurityInfo None Accuracy Accuracy & Precision Titration->Accuracy High HPLC HPLC HPLC->Specificity High HPLC->Cost High & Moderate HPLC->ImpurityInfo Profiling HPLC->Accuracy High qNMR qNMR qNMR->Specificity High qNMR->Cost Very High & Moderate qNMR->ImpurityInfo Identification qNMR->Accuracy Very High

Caption: Logical comparison of analytical methods for purity determination.

Conclusion and Recommendations

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Acidimetric titration is a cost-effective, rapid, and accurate method for routine quality control where the primary goal is to determine the overall assay value and a detailed impurity profile is not required. Its simplicity makes it accessible to a wide range of laboratory settings.

  • HPLC is the method of choice when a detailed understanding of the impurity profile is necessary. It can separate and quantify individual impurities, which is crucial for process development, troubleshooting, and meeting stringent regulatory requirements.

  • qNMR serves as a primary, non-destructive method for obtaining a highly accurate purity value without the need for a specific reference standard of this compound. It is an invaluable tool for the certification of reference materials and for definitive purity assignments.

For a comprehensive quality assessment, a combination of these methods is often employed. For example, titration can be used for routine batch release, while HPLC is used for stability studies and impurity characterization. qNMR can be utilized to certify the primary reference standard used for HPLC calibration. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their materials.

References

A Comparative Guide to Aminoacetonitrile Derivatives (AADs) as a Novel Class of Anthelmintics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Arms Race Against Helminth Resistance

The global livestock industry faces a persistent and economically devastating threat from gastrointestinal nematode infections. For decades, our primary control strategy has relied on chemotherapy, leading to the widespread use of a few major anthelmintic classes: the benzimidazoles (BZs), imidothiazoles (e.g., levamisole), and macrocyclic lactones (MLs).[1][2] However, this intense selective pressure has inevitably led to the emergence and spread of drug-resistant nematode populations, with multi-drug resistance now a global phenomenon.[1][2][3][4] This escalating crisis necessitates the discovery and development of anthelmintics with novel modes of action. The aminoacetonitrile derivatives (AADs) represent a critical breakthrough in this ongoing battle, offering a new chemical class with significant activity against a broad spectrum of nematodes, including those resistant to legacy drugs.[3][5][6][7] This guide provides a comparative analysis of AADs, focusing on their unique mechanism, efficacy, and the experimental methodologies used to validate their performance.

Pillar 1: The Unique Mechanism of Action of Aminoacetonitrile Derivatives

The primary reason AADs are effective against multi-drug resistant worms lies in their novel molecular target. Unlike other anthelmintic classes, AADs selectively target a specific subgroup of nicotinic acetylcholine receptors (nAChRs) that are unique to nematodes.[8][9]

The commercially available AAD, monepantel (formerly AAD 1566), acts on the MPTL-1 receptor, a member of the DEG-3 subfamily of nAChRs.[7][9][10] This receptor is fundamentally different from those targeted by other nicotinic agonists like levamisole. Monepantel functions as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[10] Its binding forces the ion channel to open and remain open, resulting in an uncontrolled influx of ions.[10][11] This leads to irreversible depolarization of the nematode's muscle cells, causing spastic paralysis and ultimately, death and expulsion from the host.[8][9][10]

Crucially, this specific DEG-3 receptor subfamily is absent in mammals, which explains the excellent safety profile and low host toxicity of monepantel.[9][12][13]

cluster_Nematode Nematode Muscle Cell cluster_Host Host (Mammalian) Cell AAD Aminoacetonitrile Derivative (Monepantel) Receptor Nematode-Specific nAChR (MPTL-1 / DEG-3 Subfamily) AAD->Receptor Binds To Channel Ion Channel Receptor->Channel Forces Open IonInflux Uncontrolled Ion Influx (Ca²⁺, Na⁺) Channel->IonInflux Allows Paralysis Spastic Paralysis & Death Depolarization Irreversible Depolarization Depolarization->Paralysis Leads To IonInflux->Depolarization Causes NoTarget No MPTL-1 Receptor Safety High Safety Margin Low Toxicity NoTarget->Safety Results In AAD_Host Monepantel

Mechanism of Action of Aminoacetonitrile Derivatives (AADs).

Pillar 2: Comparative Performance and Efficacy

The true value of a new anthelmintic class is measured by its performance against both susceptible and, more importantly, resistant parasite populations. AADs, represented by monepantel, have demonstrated broad-spectrum efficacy against the major gastrointestinal nematodes of sheep and cattle, affecting both adult and larval stages.[1][3][4][14]

Comparison with Other Anthelmintic Classes

To appreciate the novelty of AADs, it is essential to compare their mechanism to established drug classes.

Anthelmintic ClassRepresentative Drug(s)Primary Molecular TargetEffect on Nematode
Aminoacetonitriles (AADs) Monepantel Nematode-specific nAChRs (DEG-3/MPTL-1) Spastic Paralysis
Macrocyclic Lactones (MLs)Ivermectin, AbamectinGlutamate-gated chloride channelsFlaccid Paralysis
Benzimidazoles (BZs)Albendazole, Fenbendazoleβ-tubulinDisruption of microtubule formation
ImidazothiazolesLevamisoleL-subtype nicotinic acetylcholine receptorsSpastic Paralysis
Spiroindoles (SIs)DerquantelNicotinic acetylcholine receptor antagonistFlaccid Paralysis

This table synthesizes information from multiple sources.[8][9][14][15]

Efficacy Against Multi-Drug Resistant Nematodes

Clinical and field studies have repeatedly shown the high efficacy of monepantel against nematode isolates that are resistant to other major drug classes.

A key study compared monepantel (2.5 mg/kg) with the combination of derquantel and abamectin against multi-resistant isolates of Trichostrongylus colubriformis and Haemonchus contortus. The results showed that while both were effective against T. colubriformis, monepantel was significantly more effective against the larval stages of the multi-resistant H. contortus.

TreatmentTarget ParasiteEfficacy (%)
Monepantel (2.5 mg/kg) H. contortus (multi-resistant, larval)99.9%
Monepantel (2.5 mg/kg) T. colubriformis (multi-resistant)99.9%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)H. contortus (multi-resistant, larval)18.3%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)T. colubriformis (multi-resistant)99.9%
Monepantel (2.5 mg/kg) Teladorsagia spp. (ML-resistant, larval)98.5%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Teladorsagia spp. (ML-resistant, larval)86.3%
Abamectin (0.2 mg/kg)Teladorsagia spp. (ML-resistant, larval)34.0%

These data underscore the critical role of AADs in controlling infections where other anthelmintics have failed. The efficacy of monepantel against larval stages is particularly important, as this breaks the parasite life cycle and reduces pasture contamination.

Pillar 3: A Self-Validating Experimental Protocol

Evaluating the potency of a potential anthelmintic requires robust, reproducible bioassays. The in vitro larval motility or migration inhibition assay is a cornerstone for screening compounds and detecting resistance, as it provides a quantifiable measure of a drug's paralytic effect.

Workflow: In Vitro Larval Motility Assay

cluster_prep Preparation cluster_assay Assay Setup (24-well plate) cluster_run Incubation & Analysis L3 1. Harvest & Wash Infective L3 Larvae (e.g., H. contortus) Plate 4. Add Media, L3 Larvae, & Drug Dilutions to Wells L3->Plate Drug 2. Prepare Serial Dilutions of Test Compound (e.g., AAD) & Controls in Solvent (DMSO) Drug->Plate Media 3. Prepare Culture Media (e.g., RPMI-1640) Media->Plate Controls 5. Include Controls: - Negative (Media + DMSO) - Positive (Known Anthelmintic) Plate->Controls Incubate 6. Incubate Plate (e.g., 72 hours at 16-27°C) Controls->Incubate Observe 7. Assess Larval Motility Under Microscope Incubate->Observe Quantify 8. Quantify % Motility Inhibition vs. Negative Control Observe->Quantify EC50 9. Calculate EC50 Value Quantify->EC50

Generalized workflow for an in vitro larval motility assay.
Detailed Step-by-Step Methodology

This protocol is adapted from established methods for assessing the efficacy of anthelmintics on third-stage (L3) nematode larvae.[3]

Causality: The choice of L3 larvae is critical as they are the infective stage for the host. RPMI-1640 is a cell culture medium that provides a stable, nutrient-rich environment to maintain larval viability ex vivo. A low concentration of DMSO is used to solubilize the test compounds, which are often hydrophobic.

  • Preparation of Materials:

    • Larvae: Obtain infective third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus) from fecal cultures. Wash larvae thoroughly to remove debris.

    • Culture Medium: Prepare RPMI-1640 medium.

    • Test Compounds: Prepare stock solutions of the AAD derivative and control anthelmintics (e.g., ivermectin, levamisole) in 100% Dimethyl sulfoxide (DMSO). Create serial dilutions to achieve the final desired test concentrations. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent toxicity to the larvae.

    • Equipment: 24-well or 96-well microtiter plates, pipettes, inverted microscope.

  • Assay Procedure:

    • Plating: To each well of a 24-well plate, add 900 µL of RPMI-1640 medium.

    • Larval Addition: Add approximately 50-100 L3 larvae suspended in 100 µL of water to each well.[3]

    • Drug Addition: Add a small volume (e.g., 4 µL) of the appropriate drug dilution to each test well.

    • Controls (Self-Validation):

      • Negative Control: Add the same volume of RPMI with 0.1% DMSO (or the highest concentration used in test wells) but no drug. This well establishes the baseline (100%) motility.

      • Positive Control: Add a known effective anthelmintic at a concentration expected to cause high mortality. This validates that the assay conditions are suitable for detecting an anthelmintic effect.

    • Replication: Each drug concentration and control should be tested in triplicate to ensure statistical validity.

  • Incubation and Observation:

    • Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 16°C or 27°C) for a set period (e.g., 72 hours).[3][9] The optimal temperature depends on the specific nematode species.

    • Motility Assessment: After incubation, observe the larvae in each well under an inverted microscope. Larvae are considered motile if they exhibit a sinusoidal motion. Non-motile larvae are straight and do not move, even after gentle prodding or stimulation with warmth.

  • Data Analysis:

    • Quantification: For each well, count the number of motile and non-motile larvae.

    • Calculation: Calculate the percentage of motility inhibition for each concentration relative to the negative control.

      • % Inhibition = 100 - ((Number of motile larvae in test well / Number of motile larvae in negative control well) * 100)

    • Dose-Response: Plot the percentage inhibition against the drug concentration to generate a dose-response curve and calculate the EC50 value (the concentration that inhibits 50% of larval motility).

The Inevitable Challenge: Emergence of Resistance

Despite their novel mode of action, the emergence of resistance to AADs was not a matter of 'if' but 'when'. Within a few years of monepantel's introduction, resistance was reported in Haemonchus contortus and other nematode species in sheep in several countries.[5][12] This development is a stark reminder that no anthelmintic is immune to the pressures of natural selection. The mechanisms of resistance are believed to involve alterations in the target nAChR subunits, reducing the binding affinity or functional consequence of the drug. This highlights the critical importance of implementing responsible parasite management strategies, such as targeted treatments, pasture rotation, and the use of combination drugs, to preserve the efficacy of this valuable anthelmintic class.

Conclusion and Future Directions

Aminoacetonitrile derivatives represent a landmark achievement in anthelmintic drug discovery. Their unique mechanism of action provides an essential tool for controlling gastrointestinal nematodes, particularly those that have developed resistance to the three major legacy drug classes.[3][5][6][9] The high efficacy of monepantel, coupled with its favorable safety profile, has made it a valuable component of modern parasite control programs.

However, the emergence of AAD resistance underscores that the introduction of a new drug class is not a final solution but rather a new tool in an ongoing strategic battle. Future research must focus on understanding the molecular basis of AAD resistance, developing diagnostic tools to monitor its spread, and exploring the synergistic potential of AADs in combination therapies. By integrating chemical innovation with intelligent, sustainable management practices, we can prolong the lifespan of AADs and continue to protect animal health and welfare.

References

A Comparative Guide to the Ab Initio Study of Glycine Formation from Aminoacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of computational ab initio methodologies used to investigate the formation of glycine, the simplest amino acid, from its key prebiotic precursor, aminoacetonitrile (AAN). We will explore competing reaction pathways, compare the performance of various theoretical models, and present a standardized protocol for conducting such analyses, grounded in established scientific literature.

Introduction: The Prebiotic Significance of Glycine Formation

The origin of life is one of science's most profound questions, and understanding the abiotic synthesis of its fundamental building blocks is a critical piece of the puzzle. Glycine (NH₂CH₂COOH), as the simplest proteinogenic amino acid, is a focal point of this research. Among its potential precursors, aminoacetonitrile (NH₂CH₂CN) is of particular interest. AAN is a central intermediate in the Strecker synthesis, a plausible prebiotic route to amino acids from simple molecules like formaldehyde, ammonia, and hydrogen cyanide—all of which have been detected in interstellar environments.[1][2]

The conversion of AAN to glycine, primarily through hydrolysis, is a critical step. Computational chemistry, specifically ab initio ("from first principles") methods, provides an indispensable toolkit for exploring the potential energy surfaces of these reactions. These studies allow us to determine reaction mechanisms, identify intermediates and transition states, and calculate activation barriers, thereby assessing the feasibility of various pathways under different primordial conditions, from aqueous environments on early Earth to the icy dust grains of the interstellar medium (ISM).[3][4]

Theoretical Foundations: A Primer on Ab Initio Methods

The choice of computational method is paramount, representing a trade-off between accuracy and computational cost. Understanding the hierarchy of these methods is essential for interpreting the results of different studies.

The Hierarchy of Ab Initio Methods
  • Hartree-Fock (HF) Theory: This is a foundational, mean-field approach. While computationally efficient, it neglects electron correlation, which can be critical for accurately describing reaction energetics.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest methods to incorporate electron correlation and often provides a significant improvement over HF for calculating reaction barriers.[5][6][7]

  • Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. However, their computational cost is substantial, limiting their use to smaller systems.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the most widely used method for studying chemical reactions due to its excellent balance of computational efficiency and accuracy.[8][9][10] Instead of the complex many-electron wavefunction, DFT calculates the electron density. The accuracy of a DFT calculation depends heavily on the chosen exchange-correlation functional.

  • Common Functionals: The B3LYP hybrid functional is frequently employed in studies of hydrolysis and organic reaction mechanisms.[9][11] More recent, range-separated hybrid functionals like ωB97M-V have shown excellent performance for predicting reaction barrier heights.[10]

The Role of Basis Sets

A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets (e.g., 6-31G(d,p)) are common, while larger, correlation-consistent basis sets (e.g., aug-cc-pVTZ) are used for higher-accuracy benchmark calculations.

Solvation Models

Reactions in solution can be dramatically different from those in the gas phase. Solvation models are crucial for capturing the effects of a solvent like water. The Polarizable Continuum Model (PCM) is a popular implicit method that treats the solvent as a continuous dielectric medium. For reactions where specific solvent-solute interactions like hydrogen bonding are critical, an explicit model (including one or more solvent molecules in the calculation) is often necessary.

Reaction Mechanisms: Competing Pathways for AAN Hydrolysis

Ab initio studies have revealed several competing pathways for the conversion of AAN to glycine. The energetic favorability of these routes is highly dependent on the surrounding environment and the presence of catalysts.

Direct, Uncatalyzed Hydrolysis

The direct reaction of a single water molecule with AAN to form glycine has been shown to have a very high activation energy barrier, often calculated to be over 50 kcal/mol.[5][6][7] This high barrier suggests that the direct, uncatalyzed hydrolysis is kinetically prohibited and unlikely to be a significant pathway in prebiotic environments.[5][6][7]

Catalyzed Hydrolysis: The Key to Feasibility

The presence of additional molecules that can act as catalysts drastically lowers the activation barrier.

  • Water-Catalyzed Pathways: Computational studies consistently show that the inclusion of additional water molecules significantly lowers the reaction barriers. These extra molecules act as a "proton shuttle" or relay, facilitating the transfer of protons required during the hydrolysis process. This reduces the strain of the transition state and can lower the activation barrier by more than 30 kcal/mol compared to the uncatalyzed reaction.[6][7]

  • Radical-Mediated Pathways: In environments like the ISM, radical species are more common. Studies have investigated the reaction of AAN with the hydroxyl radical (•OH). One study using the CBS-QB3 method found a barrierless pathway for the formation of glycine from the reaction of AAN + •OH when catalyzed by a single water molecule.[12] This suggests that on icy grain surfaces, where AAN and •OH may co-exist, glycine formation could be highly efficient.[12]

The Glycinamide Intermediate

A crucial insight from both experimental and computational studies is that the hydrolysis of AAN typically proceeds in two steps via a glycinamide (H₂N-CH₂-CONH₂) intermediate.[11][13]

  • Step 1: Hydrolysis of the nitrile group of AAN to form glycinamide.

  • Step 2: Hydrolysis of the amide group of glycinamide to form glycine.

Both steps face significant activation barriers that can be lowered by catalysts like water.[11] The identification of glycinamide as a stable intermediate is critical for understanding the complete reaction network.[13]

A Comparative Protocol for In Silico Analysis

To ensure trustworthiness and reproducibility, a self-validating computational protocol is essential. The following workflow represents a standard and robust approach for studying reaction mechanisms.

Step-by-Step Computational Workflow
  • Geometry Optimization:

    • Action: Perform geometry optimizations for all species involved: reactants, intermediates, transition states (TS), and products.

    • Method: A computationally efficient level of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set, is typically used.

    • Causality: This step locates the minimum energy structures (reactants, products, intermediates) and saddle points (transition states) on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Action: Calculate the vibrational frequencies for all optimized structures at the same level of theory.

    • Causality (Self-Validation): This is a critical validation step.

      • Minima (Reactants, Products): Must have zero imaginary frequencies.

      • Transition States (TS): Must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Transition State Verification:

    • Action: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS structure.

    • Causality (Self-Validation): The IRC calculation follows the reaction path downhill from the transition state. A true TS must connect the desired reactants on one side and the products on the other.

  • Single-Point Energy Refinement:

    • Action: With the optimized geometries, perform single-point energy calculations using a higher level of theory and/or a larger basis set (e.g., MP2 or CCSD(T) with an aug-cc-pVTZ basis set).

    • Causality: This step provides more accurate electronic energies for the validated structures, leading to more reliable reaction and activation energies, without the high cost of re-optimizing the geometries at that level.

Visualization of the Computational Workflow

G cluster_workflow Standard Computational Protocol start Initial Structures (Reactants, Products, TS Guess) opt Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Step 2: Frequency Calculation opt->freq validate Validate Stationary Points (0 Imag Freq for Minima 1 Imag Freq for TS) freq->validate irc Step 3: IRC Calculation (For TS only) validate->irc If TS spe Step 4: Single-Point Energy (Higher Level of Theory) validate->spe If Minimum validate_irc Verify Reactant & Product Connectivity irc->validate_irc validate_irc->spe If Correct end Final Energies (ΔE, ΔG‡) spe->end

Caption: A standard workflow for ab initio reaction mechanism analysis.

Performance Comparison: A Quantitative Look at the Data

The choice of computational method directly impacts the calculated activation barriers. The table below summarizes representative results from the literature, highlighting the dramatic effect of catalysts.

Reaction PathwayMethod/Basis SetActivation Barrier (Eₐ) (kcal/mol)Reference
Direct Hydrolysis (AAN + H₂O)MP252.4[5][6][7]
Water-Catalyzed Hydrolysis (AAN + 2H₂O)MP2~22 (approx.)Barrier reduced by >30 kcal/mol[6][7]
Radical-Mediated (AAN + •OH + H₂O)CBS-QB30 (Barrierless)[12]
Radical-Mediated (AAN + •OH, no catalyst)CBS-QB321.5 (90 kJ/mol)[5]
Hydrolysis of Glycinamide Intermediate (on water ice)DFT38.9 (163 kJ/mol)[11]

Note: Values are approximate and serve for comparative purposes. The exact values depend on the specific isomers and transition states located in each study.

This data clearly illustrates that while direct hydrolysis is energetically demanding, pathways involving catalysts—either additional water molecules or radical species—are significantly more plausible, especially the barrierless route involving the hydroxyl radical.

Visualization of the Catalyzed Reaction Pathway

G cluster_pathway Water-Catalyzed Hydrolysis of Aminoacetonitrile (AAN) Reactants AAN + 2H₂O TS1 TS₁ Reactants->TS1 Intermediate Glycinamide Intermediate TS1->Intermediate TS2 TS₂ Intermediate->TS2 Product Glycine TS2->Product

Caption: A simplified pathway for AAN hydrolysis via a glycinamide intermediate.

Conclusion and Future Directions

Ab initio computational studies have been instrumental in elucidating the mechanisms of glycine formation from aminoacetonitrile. A clear consensus has emerged:

  • Catalysis is Essential: Uncatalyzed hydrolysis of AAN is kinetically unfeasible due to a high activation barrier.

  • Multiple Pathways Exist: Plausible routes include water-catalyzed hydrolysis and radical-mediated reactions, with the latter being particularly relevant for interstellar chemistry.

  • Glycinamide is a Key Intermediate: The reaction proceeds stepwise through the formation and subsequent hydrolysis of glycinamide.

Future research in this area will likely focus on more complex and realistic models. This includes the use of ab initio molecular dynamics (AIMD) to simulate reactions in bulk solvent, exploring the catalytic effects of mineral surfaces relevant to early Earth geochemistry, and applying machine learning potentials to study these complex reaction networks with ab initio accuracy at a fraction of the computational cost.[3][14] These advanced methods will continue to refine our understanding of how the building blocks of life may have formed.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Aminoacetonitrile Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of key intermediates is paramount. Aminoacetonitrile, a crucial precursor for the synthesis of glycine and various nitrogen-containing heterocycles, is often handled as its more stable salt forms, such as aminoacetonitrile sulfate[1][2]. Its inherent instability as a free base, due to the intramolecular reactivity between the nucleophilic amine and electrophilic nitrile groups, makes the characterization of its salt forms a routine necessity[1].

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices, the interpretation of spectral features, and a comparative analysis that provides a holistic understanding of the molecule's structure.

Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides definitive confirmation of the covalent structure and information about the electronic environment of each nucleus.

Expertise & Experience: The Rationale Behind NMR Analysis

In its sulfate salt form, the primary amine of aminoacetonitrile is protonated, existing as an ammonium group (-NH₃⁺). This has a significant electronic effect that is directly observable in the NMR spectrum. The strong electron-withdrawing nature of the ammonium group and the adjacent nitrile group will deshield the methylene (-CH₂-) protons and carbons, shifting their resonance signals downfield compared to the free base. We choose a polar, aprotic deuterated solvent like DMSO-d₆ or a protic solvent like D₂O to ensure the dissolution of this ionic salt. D₂O is often preferred for its simplicity, but it will cause the exchange and disappearance of the -NH₃⁺ protons; DMSO-d₆ is an excellent alternative as it will solubilize the salt and allow for the observation of all proton signals.

Experimental Protocol: ¹H and ¹³C NMR

This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) directly into a clean, dry vial[3].

    • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is critical for sharp, well-resolved NMR signals.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm[3].

    • Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge for optimal placement within the spectrometer's magnetic field.

  • Instrument Setup & Data Acquisition:

    • The experiment should be run on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion[4].

    • Locking & Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for high resolution[3].

    • ¹H NMR Acquisition:

      • A standard single-pulse experiment is sufficient.

      • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds.

      • Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • A proton-decoupled experiment (e.g., zgpg30) is standard.

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

      • A relaxation delay of 2-5 seconds is appropriate.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-75 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum (1H & 13C) lock->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate & Reference process->integrate analyze Analyze Peaks integrate->analyze

Caption: Experimental workflow for NMR analysis of this compound.

Data Interpretation

The resulting spectra should be referenced to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H~8.5-9.0Broad Singlet-NH ₃⁺The acidic protons on the ammonium group are typically broad and appear far downfield. Signal will exchange and disappear in D₂O.
¹H~4.0-4.2Singlet-CH ₂-The methylene protons are adjacent to two strong electron-withdrawing groups (-C≡N and -NH₃⁺), resulting in a significant downfield shift.
¹³C~115-117Singlet-C ≡NThe nitrile carbon appears in its characteristic region.[5]
¹³C~35-37Singlet-C H₂-The methylene carbon is also deshielded and shifted downfield.[5]

Note: The exact chemical shifts can vary slightly based on concentration and the specific counterion form (sulfate vs. hydrogen sulfate).

Part 2: Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is complementary to NMR, providing direct evidence for the nitrile, ammonium, and sulfate groups.

Expertise & Experience: The Rationale Behind IR Analysis

For a salt like this compound, Attenuated Total Reflectance (ATR) is the sampling method of choice. It requires minimal sample preparation—just a small amount of the solid powder—and avoids the complications of making KBr pellets. The key diagnostic peaks will be the N-H stretches of the ammonium group, the C≡N stretch, and the very strong S=O stretches from the sulfate counterion. A crucial point of comparison is the free base of aminoacetonitrile, where the C≡N stretch is known to be anomalously weak and sometimes undetectable in the IR spectrum[6][7]. The formation of the ammonium salt is expected to alter the electronic structure, potentially increasing the intensity of this vibration.

Experimental Protocol: Fourier-Transform Infrared (FTIR-ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This is a critical self-validating step that will be automatically subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

  • Data Acquisition:

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

Workflow for IR Analysisdot

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal background Record Background Spectrum clean->background load Load Solid Sample on Crystal background->load clamp Apply Pressure load->clamp acquire Acquire Sample Spectrum clamp->acquire process Background Correction (Auto) acquire->process label_peaks Label Peak Frequencies process->label_peaks assign Assign Functional Groups label_peaks->assign

References

A Senior Application Scientist's Guide to Amino Acid Synthesis: Navigating Alternatives to Aminoacetonitrile Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For research scientists and professionals in drug development, the synthesis of α-amino acids is a foundational technique. The choice of starting materials and synthetic routes can profoundly influence yield, purity, stereochemical control, and scalability. While aminoacetonitrile sulfate serves as a stable and effective precursor in the classic Strecker synthesis, the landscape of chemical and biochemical methodologies offers a diverse toolkit of alternatives. This guide provides an in-depth comparison of these alternatives, grounded in experimental evidence, to inform the selection of the optimal synthetic strategy for your specific research and development needs.

The Benchmark: Strecker Synthesis and the Role of this compound

The Strecker synthesis, first described in 1850, is a cornerstone of amino acid preparation.[1][2] It is a three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[3][4]

Aminoacetonitrile is a direct intermediate in this process.[5] However, it is unstable at room temperature.[6] The bisulfate salt (this compound) provides a more stable, solid form that is easier to handle, store, and transport, making it a convenient reagent for initiating the Strecker pathway.[6] The primary limitation of the classical Strecker synthesis, regardless of the cyanide source, is its lack of stereocontrol, yielding a racemic mixture of L and D enantiomers.[3][6] For applications in pharmaceuticals and biotechnology, which almost invariably require enantiomerically pure amino acids, this necessitates downstream resolution steps or the use of asymmetric synthetic strategies from the outset.

Strecker_Synthesis Figure 1: The Classic Strecker Synthesis Pathway Aldehyde Aldehyde/Ketone (R-CHO) Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile AminoAcid Racemic α-Amino Acid Aminonitrile->AminoAcid [H+] / H2O Hydrolysis Hydrolysis HCN Cyanide Source (e.g., Aminoacetonitrile sulfate hydrolysis) HCN->Aminonitrile

Caption: Figure 1: The Classic Strecker Synthesis Pathway.

Alternative Cyanide-Based Strategies: Enhancing Versatility and Control

While this compound is a convenient packaged solution, many protocols utilize more fundamental cyanide sources, which can offer advantages in cost and compatibility with advanced catalytic systems.

The Bucherer-Bergs Reaction

A powerful alternative for synthesizing amino acid precursors is the Bucherer-Bergs reaction. This multicomponent synthesis reacts a carbonyl compound (aldehyde or ketone) with potassium cyanide and ammonium carbonate to produce a hydantoin.[7][8] These hydantoins are stable, often crystalline intermediates that can be isolated, purified, and subsequently hydrolyzed to the desired α-amino acid.[9]

Expertise & Experience: The primary advantage of the Bucherer-Bergs route is its operational simplicity and the generation of a stable, crystalline intermediate, which simplifies purification. This method is particularly robust for generating α,α-disubstituted amino acids from ketones. While the initial reaction is still not stereoselective, the hydantoin intermediate can sometimes be resolved before hydrolysis.

Bucherer_Bergs_Reaction Figure 2: The Bucherer-Bergs Reaction Mechanism cluster_0 Hydantoin Formation cluster_1 Hydrolysis Carbonyl Aldehyde/ Ketone Aminonitrile α-Aminonitrile Intermediate Carbonyl->Aminonitrile Ammonium_Carbonate (NH4)2CO3 Ammonium_Carbonate->Aminonitrile KCN KCN KCN->Aminonitrile Hydantoin Hydantoin Aminonitrile->Hydantoin CO2, Ring Closing Amino_Acid α-Amino Acid Hydantoin->Amino_Acid Hydrolysis (e.g., Ba(OH)2)

Caption: Figure 2: The Bucherer-Bergs Reaction Mechanism.

Catalytic Asymmetric Strecker Reactions

The most significant advance over the classical Strecker synthesis is the development of catalytic, enantioselective versions.[10] These methods utilize a chiral catalyst to control the facial attack of the cyanide nucleophile on the imine intermediate, leading to a preponderance of one enantiomer.

Trustworthiness: A self-validating protocol in this domain involves careful selection of the catalyst system for the specific substrate class (aliphatic vs. aromatic aldehydes). Catalysts such as those derived from thiourea, 1,1'-Bi-2-naphthol (BINOL), or chiral aluminum salen complexes have proven highly effective.[3][10][11] These reactions typically use simple, achiral cyanide sources like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), obviating the need for this compound.

A particularly practical and scalable approach employs Phase-Transfer Catalysis (PTC) . In this setup, a chiral quaternary ammonium salt shuttles the cyanide anion from an aqueous phase (e.g., aqueous KCN) to an organic phase containing the imine substrate.[12][13] This avoids the use of hazardous HCN gas and allows for high enantioselectivities with a variety of substrates.[12]

PTC_Workflow Figure 3: Asymmetric Phase-Transfer Catalysis Workflow cluster_Organic Organic Phase (e.g., Toluene) cluster_Aqueous Aqueous Phase Imine Aldimine Substrate Product Enantioenriched α-Aminonitrile Imine->Product Catalyst_Org Chiral Quaternary Ammonium Salt (Q*Cl) Catalyst_CN Q*CN KCN Potassium Cyanide (KCN) Product->Catalyst_Org Catalyst Regeneration Catalyst_CN->Product Cyanide Delivery KCN->Catalyst_CN Phase Transfer

Caption: Figure 3: Asymmetric Phase-Transfer Catalysis Workflow.

Cyanide-Free Synthetic Routes: Designing for Safety and Novelty

For many applications, completely avoiding cyanide is a primary objective due to its acute toxicity and handling requirements. Several powerful, cyanide-free alternatives are available.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a multicomponent reaction that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide in a single pot.[14] This product can then be hydrolyzed to the corresponding α-amino acid.

Expertise & Experience: The Ugi reaction's main strength is its extraordinary versatility and convergence. It allows for the rapid generation of complex, peptide-like structures and diverse amino acid derivatives by simply varying the four starting components. This makes it a favorite tool in medicinal chemistry for building libraries of novel compounds. The key trade-off is the use of isocyanides, which are known for their pungent odors and require careful handling, though they are generally less acutely toxic than inorganic cyanides.

Enzymatic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis.[15] Enzymes operate in aqueous media under mild conditions (neutral pH, room temperature) and exhibit near-perfect stereocontrol.

  • Threonine Aldolases: These enzymes can catalyze the reversible, stereoselective aldol addition of glycine to an aldehyde, producing β-hydroxy-α-amino acids.[15]

  • Aminotransferases (Transaminases): These enzymes transfer an amino group from a donor molecule (like glutamate or aspartate) to an α-keto acid, producing the corresponding α-amino acid with high enantiopurity.[16]

Trustworthiness: The self-validating nature of enzymatic reactions lies in their inherent specificity. Provided the correct enzyme is chosen for the desired substrate and stereochemical outcome (D- or L-), the reaction reliably produces a single enantiomer, often with >99% enantiomeric excess (ee).

Quantitative Performance Comparison

The choice of synthetic route is a multi-parameter decision. The following table summarizes key performance indicators for the discussed methods, based on representative examples from the literature.

Synthesis MethodPrecursorsKey ReagentStereocontrolTypical YieldKey AdvantagesKey Limitations
Classic Strecker Aldehyde, NH₃This compoundRacemic70-95%Operationally simple; stable starting material.[6]Produces racemic mixture; requires hydrolysis.
Bucherer-Bergs Aldehyde/Ketone, (NH₄)₂CO₃KCN / NaCNRacemic75-90%Stable crystalline intermediate (hydantoin); good for α,α-disubstituted AAs.[9][17]Racemic product; requires harsh hydrolysis of hydantoin.
Asymmetric PTC Strecker AldimineKCN (aqueous) + Chiral CatalystHigh (e.g., 95% ee)[12]85-95%High enantioselectivity; safer use of aqueous KCN; scalable.[11][12]Catalyst can be expensive; optimization required.
Ugi-4CR Aldehyde, Amine, Carboxylic AcidIsocyanideDependent on chiral inputs60-90%High diversity; rapid access to complex derivatives.[14]Use of odorous isocyanides; requires final hydrolysis step.
Enzymatic (Transaminase) α-Keto Acid, Amino DonorEnzymeExcellent (>99% ee)[16]80-95%Environmentally benign; exceptional stereocontrol; mild conditions.[15][16]Enzyme cost/availability; limited to natural and near-natural AAs.

Featured Experimental Protocols

To provide a practical context, detailed methodologies for two powerful alternatives are provided below.

Protocol 1: Bucherer-Bergs Synthesis of 5-(4-hydroxyphenyl)hydantoin

This protocol describes the synthesis of a hydantoin precursor for Tyrosine.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzaldehyde (10 mmol), sodium cyanide (20 mmol, 0.98 g), and ammonium carbonate (40 mmol, 3.84 g).[17]

  • Solvent Addition: Add 50 mL of 50% aqueous ethanol to the flask.

  • Reaction: Stir the reaction mixture and heat to reflux at 60-65 °C for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the mixture.

  • Purification: Carefully acidify the filtrate to pH ~2 with concentrated HCl. This will cause the hydantoin product to precipitate.

  • Isolation: Cool the mixture in an ice bath or refrigerator to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the 5-(4-hydroxyphenyl)hydantoin.

Protocol 2: Asymmetric Strecker Synthesis via Phase-Transfer Catalysis

This protocol is a general procedure for the enantioselective synthesis of an N-protected aminonitrile from an aliphatic aldimine.[12]

  • Reaction Setup: In a vial, dissolve the aldimine (e.g., cyclohexanecarboxaldimine, 1.0 mmol) and the chiral quaternary ammonium salt catalyst (e.g., (R,R,R)-2c from Maruoka et al., 0.01 mmol, 1 mol%) in toluene (2.0 mL).[12]

  • Addition of Cyanide: Add a solution of potassium cyanide (1.5 mmol, 1.5 equiv) in water (2.0 mL).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 2-4 hours. The efficiency of phase-transfer catalysis is highly dependent on the stirring rate, which must be sufficient to create a large interfacial surface area.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: The crude aminonitrile product can be purified by silica gel chromatography. The enantiomeric excess (ee) is typically determined by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of amino acids has evolved far beyond the classical Strecker reaction. While This compound remains a viable and convenient reagent for producing racemic α-amino acids, the demands of modern drug discovery and chemical biology necessitate greater control and efficiency.

  • For scalability and stereocontrol , asymmetric catalytic methods, particularly those employing phase-transfer catalysis , represent the state of the art. They combine high enantioselectivity with operational safety and practicality.[11][12]

  • For rapid library synthesis and exploration of chemical diversity , the Ugi four-component reaction is unparalleled, providing a cyanide-free route to complex peptide-like structures.[14]

  • For green chemistry and the synthesis of enantiopure natural amino acids , enzymatic methods are the clear choice, offering unmatched selectivity under mild, aqueous conditions.[15][16]

The selection of an appropriate synthetic strategy is not merely a technical choice but a strategic one. By understanding the causal relationships between reagents, reaction mechanisms, and desired outcomes—yield, purity, cost, and safety—researchers can confidently navigate the alternatives and select the pathway that best aligns with their scientific goals.

References

The Nitrile Pharmacophore in Drug Design: A Comparative Guide to Efficacy and Application

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to transforming a promising lead compound into a viable drug candidate. Among these, the nitrile group (–C≡N) has emerged as a uniquely versatile and powerful pharmacophore.[1] Once viewed with caution, its presence is now noted in over 30 marketed pharmaceuticals and numerous clinical candidates, treating a wide array of diseases from cancer to diabetes.[2][3][4]

This guide provides an in-depth, comparative analysis of the nitrile group against other common chemical moieties. We will move beyond a simple recitation of its properties to explore the causal relationships between its unique physicochemical characteristics and its performance in drug molecules. By examining its role in target binding, metabolic stability, and overall pharmacokinetic profile, this document aims to equip drug development professionals with the critical insights needed to strategically leverage the nitrile pharmacophore.

A Foundation in Physicochemical Properties: The Nitrile's Unique Signature

The efficacy of the nitrile group stems from a distinct combination of physical and electronic properties that are not easily replicated by other functional groups. Understanding these is fundamental to appreciating its strategic value.

The nitrile is characterized by its linear geometry, small steric footprint, and a powerful dipole moment resulting from the electronegative nitrogen atom.[5][6] Its molecular volume is remarkably small—approximately one-eighth that of a methyl group—allowing it to access narrow, sterically congested binding pockets within target proteins.[2][7][8] While it cannot act as a hydrogen bond donor, the lone pair on the sp-hybridized nitrogen makes it an effective hydrogen bond acceptor.[3][5]

Here, we compare its core properties to other common functional groups:

Functional GroupRepresentative StructureApprox. pKaH-Bonding CapabilityKey Physicochemical Features
Nitrile R-C≡NN/A (non-ionizable)Acceptor onlySmall, linear, highly polar, strong dipole moment.[5][7]
Carboxylic Acid R-COOH~4-5Donor & AcceptorIonizable (anionic), larger, planar, strong H-bonding.[9]
Tetrazole R-CNNNN-H~4.5-5Donor & AcceptorIonizable (anionic), planar, aromatic, larger than nitrile.[9][10]
Amide (Secondary) R-CONH-R'~17 (non-acidic)Donor & AcceptorPlanar, capable of strong H-bonding networks.
Ketone R-CO-R'N/AAcceptor onlyPlanar, polar, common H-bond acceptor.
Chlorine R-ClN/AWeak AcceptorSpherical, lipophilic, can form halogen bonds.

This comparison highlights the nitrile's unique position as a small, polar, yet non-ionizable group, a combination that provides significant advantages in modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Nitrile in Target Engagement: A Master of Versatile Interactions

The nitrile's value is most evident in its diverse and nuanced interactions within a protein's active site. It can function as a bioisostere—a chemical substitute—for several other groups, often conferring superior properties to the parent molecule.[11]

Bioisosteric Replacement Strategy

The decision to replace a functional group with a nitrile is a strategic choice aimed at overcoming specific liabilities, such as poor permeability or metabolic instability, while retaining or enhancing target affinity.

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacements Lead R-COOH (Carboxylic Acid) Nitrile R-C≡N (Nitrile) Lead->Nitrile Improves permeability Non-ionizable Metabolically stable Tetrazole R-CN4H (Tetrazole) Lead->Tetrazole Retains acidic character More metabolically stable than COOH

Caption: Bioisosteric replacement of a carboxylic acid.

Comparison 1: A Superior Carbonyl Bioisostere

Arylnitriles are frequently employed as bioisosteres for the carbonyl group found in ketones and amides.[3] In non-steroidal aromatase inhibitors, for example, a para-substituted nitrile mimics the hydrogen bond accepting capability of the ketone in the natural substrate, androstenedione.[2]

  • Advantage over Ketones: The strong electron-withdrawing nature of the nitrile can polarize the attached aromatic ring, making it less susceptible to oxidative metabolism—a common liability for electron-rich aromatic systems.[2][3]

Comparison 2: A Non-Ionizable Carboxylic Acid and Tetrazole Surrogate

Perhaps the most impactful application of the nitrile is as a surrogate for carboxylic acids and their common bioisostere, the tetrazole. While acidic groups are often critical for binding to targets (e.g., through salt bridges with arginine or lysine residues), their ionizable nature can severely limit cell membrane permeability and oral bioavailability.[9][12]

The nitrile provides a polar, hydrogen-bond accepting alternative that is not charged at physiological pH. This seemingly simple swap can dramatically improve a compound's pharmacokinetic profile. In the development of anticancer agents based on etoposide, replacing a key acidic group with a nitrile resulted in a significantly more efficacious compound.[2][3]

Compound ClassTargetCarboxylic Acid Analog (IC₅₀)Nitrile Analog (IC₅₀)Key Outcome
DPP-IV Inhibitors DPP-IVVariesVildagliptin (low nM)Nitrile enables covalent inhibition.[2]
Aromatase Inhibitors AromataseN/A (vs. substrate)Anastrozole, Letrozole (nM)Nitrile mimics ketone H-bond.[2]
Etoposide Analogs Topoisomerase IILess EfficaciousMore EfficaciousNitrile improved overall efficacy.[3]
Comparison 3: A Compact and Polar Halogen Bioisostere

The nitrile can also effectively mimic the polarization of carbon-halogen bonds.[3] Being smaller than bromine or iodine, it can make better polar contacts in tight binding pockets where larger halogens would introduce steric clash.[2]

Unique Capability: The Reversible Covalent "Warhead"

In certain structural contexts, such as α-amino nitriles, the nitrile group can act as an electrophilic "warhead." This enables it to be attacked by nucleophilic residues like serine or cysteine in an enzyme's active site, forming a stable, yet reversible, covalent bond.[2][13] This mechanism is central to the action of DPP-IV inhibitors like Vildagliptin and Cathepsin K inhibitors like Odanacatib.[2]

This reversible covalent inhibition offers a significant advantage over irreversible warheads (e.g., Michael acceptors), which can lead to off-target toxicity. The slow "off-rate" of these nitrile inhibitors provides a prolonged duration of action while minimizing the risks of permanent protein modification.

G cluster_0 Nitrile Group Interactions in a Protein Active Site cluster_1 cluster_2 A Nitrile (R-C≡N) B H-Bond Acceptor (e.g., with Ser, Arg) A->B H-Bond C Dipole-Dipole (e.g., with backbone carbonyl) A->C Dipole D π-π Stacking (with aromatic ring) A->D π-π E Reversible Covalent Bond (e.g., with Cys, Ser) A->E Nucleophilic attack

Caption: Versatile binding modes of the nitrile pharmacophore.

Superior Metabolic Stability and Pharmacokinetic (ADME) Profile

A key driver for the adoption of the nitrile group is its remarkable metabolic stability.[7]

Inertness to Metabolism

In the vast majority of nitrile-containing drugs, the –C≡N group is metabolically robust and passes through the body unchanged.[2][3][14] Metabolism, when it occurs, typically happens at other sites in the molecule.[2] This inherent stability provides a crucial advantage over groups that are common sites of metabolic breakdown, such as:

  • Esters and Amides: Prone to hydrolysis by esterases and amidases.

  • Unsubstituted Phenyl Rings: Susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Alkyl Chains: Can undergo hydroxylation.

Strategically placing a nitrile group can block these metabolically labile sites, thereby increasing the drug's half-life and bioavailability.[11]

Addressing the Specter of Cyanide Release

The primary toxicological concern with nitriles is the potential for metabolic release of cyanide. However, this concern is largely unfounded for the types of nitriles used in modern pharmaceuticals.[7] Cyanide release is primarily associated with alkylnitriles that have a hydrogen atom on the α-carbon, which can be oxidized by CYP enzymes to form an unstable cyanohydrin.[2][15]

In drug design, this is avoided by ensuring the nitrile is:

  • Attached to an aromatic ring (e.g., Letrozole).

  • Positioned on a fully substituted (quaternary) carbon (e.g., Verapamil).[2]

For these structural classes, release of cyanide is not observed.[2][3]

Favorable Impact on Pharmacokinetics

The introduction of a nitrile group can lead to marked improvements in a drug's overall pharmacokinetic profile.[7] Its polarity often enhances aqueous solubility compared to more lipophilic groups like halogens.[13] This improved solubility, combined with metabolic stability, can lead to increased systemic exposure, enhanced oral bioavailability, and a prolonged half-life.[7]

Standard Experimental Protocols for Evaluation

To empirically validate the advantages of a nitrile-containing drug candidate, specific in-vitro assays are indispensable. The following are standardized, high-level protocols for assessing metabolic stability and potential for drug-drug interactions.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes in the liver. A high stability (low clearance) is desirable.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a test compound.

Methodology:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Human Liver Microsomes (HLM) are thawed on ice. A 0.5 M solution of NADPH (cofactor) is prepared in buffer.

  • Reaction Mixture: In a 96-well plate, the test compound is added to a pre-warmed phosphate buffer (pH 7.4) containing HLM (final protein concentration ~0.5 mg/mL) to a final substrate concentration of 1 µM.

  • Initiation: The reaction is initiated by adding the pre-warmed NADPH solution. The plate is incubated at 37°C with shaking.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: The quenched samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of the line gives the rate of elimination (k). The half-life is calculated as t½ = 0.693 / k.

Caption: Workflow for an in vitro metabolic stability assay.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses whether a test compound inhibits the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is crucial for predicting potential drug-drug interactions (DDIs).

Objective: To determine the IC₅₀ value of a test compound against major CYP isoforms.

Methodology:

  • Preparation: Recombinant human CYP enzymes, a fluorescent probe substrate specific for each isoform, and the test compound are prepared.

  • Reaction Mixture: In a 96-well plate, the CYP enzyme is incubated with a range of concentrations of the test compound in phosphate buffer (pH 7.4) at 37°C. A control reaction with no inhibitor is included.

  • Substrate Addition: The isoform-specific probe substrate is added to the wells.

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system.

  • Incubation: The plate is incubated at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Quenching: The reaction is stopped with a suitable quenching solution (e.g., acetonitrile or weak acid).

  • Detection: The fluorescence of the metabolized probe substrate is measured using a plate reader.

  • Data Analysis: The percent inhibition at each concentration of the test compound is calculated relative to the control. The data are plotted, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined using a non-linear regression model. A low IC₅₀ indicates a potent inhibitor and a higher risk of DDIs.

Conclusion: A Senior Scientist's Perspective

The nitrile is far more than a simple functional group; it is a sophisticated tool for molecular design. Its true efficacy lies in its multifaceted nature. It can simultaneously enhance binding affinity, block metabolic hotspots, and fine-tune physicochemical properties in a way that few other pharmacophores can.[1][11]

The decision to incorporate a nitrile should be a data-driven, strategic choice. It is most powerful when used to:

  • Replace an ionizable acidic group to improve permeability and oral bioavailability.

  • Block a known site of oxidative metabolism on an aromatic ring to increase half-life.

  • Probe a tight, polar pocket within an active site where other groups are too bulky.

  • Introduce reversible covalent inhibition for targets like cysteine or serine proteases, balancing potency with an improved safety profile.

By understanding the comparative advantages and liabilities of the nitrile pharmacophore, medicinal chemists can unlock its full potential, accelerating the journey from lead compound to life-changing therapeutic.

References

A Senior Scientist's Guide to Isotopic Labeling for Validating Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of scientific research and drug development, the credibility of experimental findings is not merely a goal; it is the foundation upon which all progress is built. Validating results is a multi-faceted process, and among the arsenal of sophisticated techniques available, isotopic labeling stands as a uniquely powerful and precise method. This guide offers an in-depth, technically-grounded comparison of isotopic labeling strategies, designed for researchers, scientists, and drug development professionals who require the highest level of confidence in their data.

The Fundamental Principle: Making Molecules Traceable

Isotopic labeling is a technique that introduces a "tag" at the atomic level.[1][2][3] It involves replacing one or more atoms in a molecule with their isotope. Isotopes are versions of an element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass.[4] This mass difference, which does not alter the chemical properties of the molecule, can be detected by analytical instruments like mass spectrometers (MS) or through nuclear magnetic resonance (NMR) spectroscopy.[2][3][5] By strategically incorporating these heavier (or lighter) atoms, researchers can trace molecules through complex biological systems, quantify changes in their abundance with high accuracy, and elucidate metabolic pathways.[1][3][6]

The choice of isotope is dictated by the experimental question. Stable, non-radioactive isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) are commonly used for in vivo studies due to their safety.[2][5][7] Radioactive isotopes such as tritium (³H) and carbon-14 (¹⁴C), while offering higher sensitivity, are typically reserved for in vitro applications due to handling requirements.[2][8]

A Comparative Analysis of Key Isotopic Labeling Strategies

The implementation of isotopic labeling is not a monolithic process. The optimal strategy is contingent on the biological system, the research question, and the available instrumentation. Here, we compare two dominant approaches in quantitative proteomics: metabolic labeling and chemical labeling.

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful in vivo metabolic labeling technique used for accurate protein quantification.[9][10][11] In this method, two populations of cells are cultured in media that are identical except for specific essential amino acids.[9][12][13] One population is grown in "light" medium containing the natural amino acids (e.g., ¹²C-arginine), while the other is grown in "heavy" medium containing stable isotope-labeled versions (e.g., ¹³C-arginine).[12][13][14] After a sufficient number of cell divisions (typically at least five), the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[11][12][13]

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). Subsequently, the populations are combined, and the proteins are extracted and analyzed by mass spectrometry.[9] The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs.[12][13]

Causality in Experimental Choice: The key advantage of SILAC lies in its physiological relevance and accuracy.[10][15] Because the labeling is integrated into the natural process of protein synthesis within living cells, it provides a snapshot of the proteome in its native state.[10] Mixing the cell populations early in the workflow minimizes quantitative errors that can be introduced during sample preparation.[16]

Chemical Labeling: iTRAQ and TMT

In contrast to the in vivo approach of SILAC, Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are in vitro chemical labeling methods.[17][18][19] These techniques use isobaric tags—molecules that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer.[20][21][22]

In a typical iTRAQ or TMT experiment, proteins from different samples are first extracted and digested into peptides. These peptides are then chemically labeled with the different isobaric tags.[17][23] The labeled peptide samples are then combined and analyzed by tandem mass spectrometry (MS/MS).[20][21] While the parent ions of the same peptide from different samples appear as a single peak in the initial MS scan, fragmentation of these ions in the MS/MS scan releases the reporter ions, whose distinct masses and relative intensities are used for quantification.[20][21][24]

Causality in Experimental Choice: The primary advantage of iTRAQ and TMT is their versatility and multiplexing capacity. They can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.[17][23] Modern TMT reagents allow for the simultaneous analysis of up to 18 samples, significantly increasing throughput for large-scale studies.[10][22][23]

Data-Driven Comparison of Labeling Strategies
FeatureSILAC (Metabolic Labeling)iTRAQ/TMT (Chemical Labeling)
Labeling Principle In vivo incorporation of labeled amino acids during protein synthesis.[10][17]In vitro chemical tagging of peptides after protein digestion.[17][23]
Sample Applicability Primarily limited to cell culture models.[17][23]Applicable to a wide range of samples, including tissues and body fluids.[10][17][23]
Multiplexing Capacity Typically 2-plex or 3-plex.[23]Up to 8-plex for iTRAQ and 18-plex for TMTpro.[10][18][23]
Quantitative Accuracy High, as samples are mixed early, minimizing sample prep variability.[15][16]Prone to ratio compression due to co-isolation of precursor ions.[17]
Physiological Relevance High, as labeling occurs in living cells, reflecting the true metabolic state.[10][15]Lower, as labeling is performed on extracted and digested proteins.
Cost Considerations Can be expensive due to the cost of labeled cell culture media.[15]The cost of the chemical tags can be a significant factor.[10]

Experimental Protocol: A Validated SILAC Workflow for Drug Target Identification

This protocol outlines a step-by-step methodology for a SILAC experiment designed to identify protein expression changes in response to a drug treatment.

SILAC_Workflow_Validation SILAC Experimental Workflow for Drug Target Validation cluster_Phase1 Phase 1: Cell Culture and Metabolic Labeling cluster_Phase2 Phase 2: Experimental Treatment cluster_Phase3 Phase 3: Sample Preparation and Processing cluster_Phase4 Phase 4: Analysis and Quantification A1 Control Cell Population (Light Medium: ¹²C₆-Arg, ¹²C₆-Lys) A3 Culture for >5 cell divisions for complete label incorporation A1->A3 A2 Experimental Cell Population (Heavy Medium: ¹³C₆-Arg, ¹³C₆-Lys) A2->A3 B1 Treat 'Light' Cells with Vehicle Control A3->B1 B2 Treat 'Heavy' Cells with Drug Compound A3->B2 C1 Harvest and Combine Cell Populations (1:1 ratio) B1->C1 B2->C1 C2 Cell Lysis and Protein Extraction C1->C2 C3 Protein Digestion (e.g., with Trypsin) C2->C3 D1 LC-MS/MS Analysis C3->D1 D2 Data Analysis: Compare Light/Heavy Peptide Ratios D1->D2 D3 Identify Differentially Expressed Proteins D2->D3 Metabolic_Flux_Analysis cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle cluster_PPP Pentose Phosphate Pathway cluster_Anaplerosis Anaplerotic Reactions Glucose ¹³C-Glucose G6P ¹³C-G6P Glucose->G6P F6P ¹³C-F6P G6P->F6P Ribose5P ¹³C-Ribose-5-Phosphate G6P->Ribose5P Pyruvate ¹³C-Pyruvate F6P->Pyruvate AcetylCoA ¹³C-Acetyl-CoA Pyruvate->AcetylCoA Cycle Continues Citrate ¹³C-Citrate AcetylCoA->Citrate Cycle Continues aKG ¹³C-α-Ketoglutarate Citrate->aKG Cycle Continues Succinate ¹³C-Succinate aKG->Succinate Cycle Continues Malate ¹³C-Malate Succinate->Malate Cycle Continues Malate->Citrate Cycle Continues Glutamine Glutamine Glutamine->aKG

References

A-Scientist's-Guide-to-Amino-Acid-Analysis:-Pre-Column-vs.-Post-Column-Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of discovery. Whether characterizing a biopharmaceutical, analyzing metabolic pathways, or assessing the nutritional value of a food product, the chosen analytical method must be robust, sensitive, and reliable. High-Performance Liquid Chromatography (HPLC) is a powerful and popular technique for this purpose. However, since most amino acids lack a strong native chromophore or fluorophore, direct detection is often impractical.[1] This necessitates a chemical modification step known as derivatization to render them detectable.[2]

This guide provides an in-depth, objective comparison of the two primary strategies for HPLC-based amino acid analysis: pre-column and post-column derivatization. We will explore the fundamental principles, detail field-proven protocols, and present experimental data to empower you to select the optimal method for your specific analytical challenge.

The-Fundamental-Choice:-Derivatize-Before-or-After-Separation?

Derivatization is the process of reacting an analyte with a "tagging" reagent to create a new molecule (a derivative) with properties that are more suitable for detection.[3] In amino acid analysis, this typically means adding a functional group that strongly absorbs UV light or fluoresces, thereby dramatically enhancing detection sensitivity.[4][5] The critical decision is when to perform this reaction relative to the chromatographic separation.

  • Pre-Column Derivatization: The amino acids in the sample are derivatized before being injected into the HPLC column. The resulting derivatives are then separated and detected.[2][6]

  • Post-Column Derivatization (PCD): The native, underivatized amino acids are first separated on the HPLC column. The derivatization reagent is then continuously introduced into the mobile phase stream exiting the column, reacting with the separated amino acids just before they enter the detector.[7][8][9]

Both approaches have distinct advantages and inherent trade-offs that impact everything from hardware configuration and method development to sensitivity and sample throughput.[10][11]

In-Depth-Analysis-of-Pre-Column-Derivatization

In this approach, the chemical reaction is the first step after initial sample preparation. The entire sample is mixed with the derivatizing reagent, the reaction proceeds for a set time, and the resulting mixture of stable derivatives is then injected for chromatographic separation.

Causality-Behind-the-Workflow

The primary driver for pre-column derivatization is the ability to use a wider variety of reagents and reaction conditions.[9] Since the reaction occurs offline, it is not constrained by the limitations of the HPLC flow rate or mobile phase composition. This flexibility allows for the optimization of reaction kinetics to drive the derivatization to completion, maximizing the yield of the desired product.[12] Furthermore, this method allows for the use of powerful reversed-phase (RP-HPLC) chromatography, which offers high separation efficiency and speed.[13]

Common-Reagents-and-Their-Mechanisms

Several reagents are widely used, each with unique characteristics:

  • o-Phthalaldehyde (OPA): Reacts very rapidly (seconds to minutes) with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[14][15] Its major advantage is that the reagent itself is not fluorescent, minimizing background interference.[16] However, a significant drawback is its inability to react with secondary amines like proline and hydroxyproline.[11][17] The resulting derivatives can also be unstable, often requiring automated derivatization immediately prior to injection for good reproducibility.[18][19]

  • 9-Fluorenylmethyl-chloroformate (FMOC-Cl): Reacts quickly with both primary and secondary amino acids to form stable, fluorescent derivatives.[16][17] This makes it a more comprehensive reagent than OPA. A potential downside is that the hydrolysis by-product of FMOC-Cl can be fluorescent and may cause chromatographic interference if not properly managed.[16][20]

  • Dansyl Chloride (Dns-Cl): A classic reagent that reacts with both primary and secondary amines. While the derivatives are stable, the reaction is significantly slower (often requiring 35 minutes or more) and may produce multiple derivative products for a single amino acid, complicating the resulting chromatogram.[16][21]

  • Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamoyl (PTC) derivatives that are UV-active. This method is robust but generally less sensitive than fluorescence-based techniques.[18][22]

Experimental-Workflow-Diagram

PreColumnWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Sample (e.g., Protein Hydrolysate) Reaction Reaction Vial (Automated or Manual) Sample->Reaction Add Sample Reagent Derivatization Reagent (e.g., OPA/FMOC) Reagent->Reaction Add Reagent Mix & Incubate Injector Autosampler/ Injector Reaction->Injector Inject Derivatized Sample Column RP-HPLC Column (e.g., C18) Injector->Column Separation Detector Detector (Fluorescence or UV) Column->Detector Detection Data Data Acquisition & Processing Detector->Data

Caption: Pre-Column Derivatization Workflow.

Detailed-Protocol:-Automated-Pre-Column-Derivatization-with-OPA/FMOC

This protocol is designed for an HPLC system with an autosampler capable of automated reagent addition and mixing.

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in water and adjust the pH to 9.2 with 10 M NaOH.[14]

    • OPA Reagent: Dissolve 20 mg of OPA in 10 mL of borate buffer. Add 20 µL of 3-mercaptopropionic acid (MPA). Prepare fresh weekly and store at 4-5°C.[14]

    • FMOC Reagent: Dissolve 15 mM FMOC-Cl in acetonitrile.

  • Autosampler Programming (Derivatization Sequence):

    • Aspirate 10 µL of the amino acid standard or sample into the autosampler needle or a reaction vial.[14]

    • Aspirate 45 µL of the OPA reagent solution.

    • Mix the solutions by aspirating and dispensing three times.

    • Allow the reaction to proceed for 1 minute (incubation). This derivatizes all primary amino acids.[14]

    • Aspirate 45 µL of the FMOC reagent solution.

    • Mix thoroughly. This derivatizes the secondary amino acids (e.g., Proline).[17]

  • Injection and Chromatography:

    • Immediately inject a defined volume (e.g., 1 µL) of the final reaction mixture onto the RP-HPLC column.[14]

    • Separate the derivatives using a gradient elution profile with appropriate mobile phases (e.g., acetate buffer and acetonitrile/methanol).

  • Detection:

    • Use a fluorescence detector. Set the excitation/emission wavelengths for OPA derivatives (e.g., Ex: 340 nm, Em: 455 nm) and switch wavelengths during the run to detect FMOC derivatives (e.g., Ex: 265 nm, Em: 310 nm).[15][16]

In-Depth-Analysis-of-Post-Column-Derivatization

In this classic and robust approach, the derivatization reaction happens after the analytes have been chromatographically separated in their native state. The HPLC system requires additional hardware: a second pump to deliver the reagent and a heated reaction coil to facilitate the reaction.

Causality-Behind-the-Workflow

The core principle of post-column derivatization is to separate the amino acids first, completely avoiding any potential complications of the derivatization reaction on the chromatography.[7] This makes the method exceptionally reproducible and rugged because the separation is independent of derivatization efficiency.[7][23] Matrix effects that could interfere with a pre-column reaction are largely eliminated, as interfering compounds are separated from the amino acids before the reagent is introduced.[1][9] The gold standard for this technique utilizes ion-exchange chromatography for separation followed by reaction with ninhydrin.[8][24]

Common-Reagents-and-Their-Mechanisms
  • Ninhydrin: For decades, ninhydrin has been the workhorse of post-column analysis. It reacts with both primary and secondary amino acids at an elevated temperature to produce a deep purple-colored compound (Ruhemann's purple) for primary amines, detected via absorbance at 570 nm.[8][24] Secondary amines like proline yield a yellow product detected at 440 nm.[8] This dual-wavelength detection allows for comprehensive analysis.

  • o-Phthalaldehyde (OPA): OPA can also be used in a post-column setup, typically for fluorescence detection. It offers higher sensitivity than ninhydrin but retains the limitation of not reacting with secondary amines.[11]

Experimental-Workflow-Diagram

PostColumnWorkflow cluster_hplc HPLC System cluster_pcd Post-Column Derivatization System cluster_detection Detection Injector Autosampler/ Injector Column Ion-Exchange Column Injector->Column Inject Native Sample MixingTee Column->MixingTee Separated Amino Acids ReagentPump Reagent Pump Reagent Derivatization Reagent (e.g., Ninhydrin) ReagentPump->MixingTee Add Reagent Reagent->ReagentPump Reagent Delivery Reactor Heated Reactor Coil MixingTee->Reactor Reactants Mix Detector Detector (Visible Absorbance) Reactor->Detector Derivatization Occurs Data Data Acquisition & Processing Detector->Data

Caption: Post-Column Derivatization Workflow.

Detailed-Protocol:-Post-Column-Derivatization-with-Ninhydrin

This protocol describes a typical setup for a dedicated amino acid analyzer.

  • Sample Preparation:

    • Hydrolyze protein/peptide samples to free the constituent amino acids.

    • Dilute the sample in an acidic loading buffer (e.g., pH 2.2 citrate buffer) to ensure the amino acids are cationic and will bind to the ion-exchange column.

  • Chromatography:

    • Inject the prepared sample onto a cation-exchange column.

    • Separate the amino acids using a step-gradient of buffers with increasing pH and/or ionic strength. Acidic amino acids elute first, followed by neutral and then basic amino acids.[8]

  • Post-Column Reaction:

    • The column eluent is continuously mixed with the Ninhydrin reagent solution, delivered by a dedicated high-pressure reagent pump.[24]

    • The mixture flows through a heated reactor coil (e.g., at 130°C) to accelerate the color-forming reaction.

  • Detection:

    • The colored derivatives flow into a visible absorbance detector.

    • Monitor the absorbance simultaneously at 570 nm (for primary amines) and 440 nm (for secondary amines like proline).[8]

  • Quantification:

    • Compare the peak areas of the sample to those of a known standard mixture to determine the concentration of each amino acid.

Head-to-Head-Comparison:-Pre-Column-vs.-Post-Column

The choice between these two powerful techniques hinges on the specific needs of the laboratory and the analytical application.

FeaturePre-Column DerivatizationPost-Column DerivatizationRationale & Field Insights
Sensitivity Generally higher (low picomole to femtomole).[20]Good (picomole to low nanomole).Pre-column methods can use highly fluorescent reagents (e.g., OPA, FMOC) that offer intrinsically lower detection limits than ninhydrin's absorbance.[18][20]
Speed & Throughput Faster analysis times (15-40 min).[18][19]Slower analysis times (typically >60 min).Pre-column methods use efficient RP-HPLC columns, allowing for faster separations. Post-column ion-exchange methods require longer gradients for full resolution.[13]
Reproducibility Good, but can be affected by reaction kinetics and derivative stability.[1]Excellent and highly robust.[7][23]Post-column separation is independent of the derivatization reaction, leading to superior run-to-run reproducibility, which is critical in QC environments.[1][9]
Matrix Effects More susceptible to interference from the sample matrix.[1]Largely immune to matrix effects.[1][9]In pre-column methods, anything in the sample that can react with the reagent may consume it or create interfering peaks. In post-column, these interferents are chromatographically separated first.
Hardware Complexity Simpler; uses standard HPLC/UHPLC systems (autosampler automation is key).[9]More complex; requires an additional reagent pump, mixing tee, and heated reactor.[25]The added hardware for PCD increases the system's footprint and potential points of failure, though dedicated systems are highly reliable.
Reagent Consumption Very low; reaction occurs in small volumes.[1][9]High; reagent is consumed continuously throughout the run.[1]Post-column methods require a constant flow of reagent, leading to higher solvent and reagent costs over time.
Flexibility High; wide range of reagents and RP-HPLC columns can be used.[9]Low; limited to a few robust reagents (mainly ninhydrin) and ion-exchange columns.[1]The ability to choose different reagents and columns makes pre-column methods more adaptable to novel research questions.
Troubleshooting Issues often related to incomplete reaction, derivative instability, or interfering peaks.[26]Issues often related to pump pressure, reactor temperature, or baseline noise from reagent mixing.[4]Troubleshooting PCD often involves isolating the chromatographic system from the reaction system to pinpoint the problem.

Choosing-the-Right-Method-for-Your-Application

Choose Pre-Column Derivatization if:

  • High sensitivity is your top priority: You are working with trace-level samples.

  • High throughput is essential: You need to analyze a large number of samples quickly.

  • You are in a research and development environment: You need the flexibility to adapt methods and use different reagents.

  • Your samples are relatively clean: You have minimal concern about matrix interference.

Choose Post-Column Derivatization if:

  • Robustness and reproducibility are paramount: You are in a regulated QC/QA environment where method reliability is non-negotiable.

  • You analyze complex or "dirty" samples: Your samples (e.g., food matrices, physiological fluids) contain many compounds that could interfere with pre-column reactions.[1]

  • You need a well-established, "gold-standard" method: The ninhydrin-based post-column method is a classic, universally accepted technique.[24]

  • Ease of routine operation is desired: Once set up, dedicated post-column analyzers are highly automated and straightforward to operate.[24]

Conclusion

Both pre-column and post-column derivatization are powerful, validated techniques for amino acid analysis. The "better" method is entirely dependent on the analytical context. Pre-column derivatization offers superior speed and sensitivity, making it ideal for high-throughput research and trace analysis of clean samples.[13] Conversely, post-column derivatization provides unmatched robustness and reproducibility, establishing it as the gold standard for quality control and the analysis of complex matrices where accuracy cannot be compromised.[7][23] By understanding the fundamental principles and practical trade-offs detailed in this guide, you can confidently select and implement the derivatization strategy that best aligns with your scientific and operational goals.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Aminoacetonitrile Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of aminoacetonitrile sulfate (CAS 5466-22-8), a compound recognized for its utility in organic synthesis and its significant toxicological profile. As researchers and drug development professionals, a foundational understanding of this compound's reactivity and hazards is the first step toward its safe handling and disposal. This document moves beyond mere compliance, offering a self-validating system of protocols grounded in chemical principles to foster a culture of safety and responsibility.

Core Safety Principles: Hazard-Informed Handling

Before initiating any disposal procedure, it is critical to recognize the inherent hazards of this compound. This compound is classified as acutely toxic if swallowed (Category 3) , a skin irritant (Category 2), and a serious eye irritant (Category 2).[1][2] Furthermore, as a nitrile-containing compound, its thermal decomposition can liberate highly toxic gases, including hydrogen cyanide, nitrogen oxides (NOx), and sulfur oxides (SOx).[1] Therefore, all handling and disposal preparations must be conducted with appropriate engineering controls and personal protective equipment.

Immediate Safety Protocols:

  • Location: All handling of this compound, including weighing, transfer, and preparation for disposal, must occur within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Nitrile gloves (ensure no contamination; dispose of gloves as hazardous waste after handling).

    • Safety goggles with side shields or a full-face shield.

    • A properly buttoned laboratory coat.

  • Hygroscopic Nature: The compound is hygroscopic and sensitive to moisture.[1] Keep containers tightly sealed and store in a dry, well-ventilated place, preferably under an inert atmosphere, to prevent degradation and reaction.[1][2]

Waste Characterization and Regulatory Framework

Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[3]

This compound is classified for transport as UN3439, NITRILES, SOLID, TOXIC, N.O.S., Hazard Class 6.1 , indicating significant toxicity.[1] This classification mandates its disposal as hazardous waste. It is the legal responsibility of the waste generator (the laboratory) to make this determination and manage the waste according to local, state, and federal regulations.[1][4]

Parameter Specification Source(s)
Common Names This compound, Glycinonitrile sulphate[5]
CAS Number 5466-22-8[1]
Hazard Classification Acute Oral Toxicity (Cat. 3), Skin/Eye Irritation (Cat. 2)[1][2]
U.S. DOT Classification UN3439, Class 6.1, Packing Group III[1]
Primary Disposal Route High-Temperature Incineration[1][6]
Prohibited Disposal Drain Disposal, General Trash[1][7]

Step-by-Step On-Site Waste Accumulation Protocol

The systematic collection of waste at the point of generation, known as a "Satellite Accumulation Area" (SAA), is crucial for maintaining a safe laboratory environment.[7]

Step 1: Select an Appropriate Waste Container

  • Choose a container made of compatible material (e.g., high-density polyethylene, HDPE) that is free from damage and has a secure, leak-proof screw cap.[3]

  • Avoid using metal containers due to the sulfate component and potential for corrosion.[7]

  • The original product container is often a suitable choice if it is in good condition.[7]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazard characteristics: "Toxic".

    • The date accumulation begins (the date the first drop of waste enters the container).

Step 3: Segregate the Waste

  • Store the this compound waste container in a designated SAA, away from incompatible materials.[3]

  • Critical Incompatibilities: Keep segregated from strong oxidizing agents .[2] Due to its hygroscopic nature, store away from aqueous solutions and areas of high humidity.[1]

Step 4: Accumulate Waste Safely

  • Add waste to the container inside a chemical fume hood.

  • Keep the container securely capped at all times, except when adding waste.[7]

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Step 5: Arrange for Disposal

  • Once the container is full or has been in the SAA for up to one year (per EPA guidelines for academic labs), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[3][7]

Approved Disposal Pathways: The Rationale for Incineration

The chemical composition of this compound dictates the appropriate final disposal method.

Primary Method: High-Temperature Hazardous Waste Incineration

Incineration is the recommended and required method of disposal. This process uses high temperatures to break down the organic molecule into its constituent elements.[8] However, the presence of nitrogen and sulfur presents specific challenges.

  • Causality: The combustion of nitrogen-containing organic compounds like this compound produces nitrogen oxides (NOx), which are potent air pollutants.[6][8] Similarly, the sulfur component will form sulfur oxides (SOx). Therefore, disposal must be carried out in a specialized hazardous waste incineration facility equipped with advanced flue gas treatment systems (e.g., scrubbers) to neutralize these acidic gases and comply with stringent environmental regulations.[6] The high temperatures also ensure the complete destruction of the nitrile group, preventing the formation of hydrogen cyanide.[8]

Prohibited Methods:

  • Drain Disposal: Strictly prohibited. This compound is soluble in water and toxic; disposing of it down the drain can contaminate waterways and is illegal.[1][7]

  • Landfill/General Trash: Strictly prohibited. As a toxic hazardous waste, it cannot be placed in a standard landfill.[1][7]

  • In-Lab Treatment/Neutralization: Not recommended. While hydrolysis of aminoacetonitrile is a known synthetic route to glycine, attempting this as a disposal method in a non-specialized setting is hazardous.[9] The reaction conditions can be difficult to control, and incomplete reaction or side reactions could generate toxic byproducts. Disposal should be left to trained professionals at a licensed facility.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area and evacuate if necessary.

  • Keep people away from and upwind of the spill.[1]

Step 2: Don Appropriate PPE

  • Before addressing the spill, don the full PPE ensemble described in Section 1, including respiratory protection if dust is airborne.

Step 3: Contain and Clean

  • For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust .[1]

  • Use an inert absorbent material like vermiculite or dry sand for any solutions.[2]

  • Do not use water to clean the area initially, as the material is water-soluble and this could spread the contamination.[1][10]

  • Once the bulk material is collected, decontaminate the area with a suitable cleaning agent and collect all cleanup materials (absorbent, wipes, contaminated PPE) in a sealed bag or container for disposal as hazardous waste.

Step 4: Seek Medical Attention

  • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

  • If ingested, call a poison control center or doctor immediately. Do NOT induce vomiting.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

cluster_0 Laboratory Operations cluster_1 Professional Waste Management cluster_2 Emergency Spill Protocol start Waste Generation (this compound) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe spill Spill Occurs start->spill container Step 2: Select & Label Waste Container (HDPE, 'Hazardous Waste', 'Toxic') ppe->container accumulate Step 3: Accumulate Waste in Satellite Area (Segregate from Oxidizers) container->accumulate pickup Step 4: Arrange for Pickup (Contact EH&S) accumulate->pickup transport Transport to TSDF* (UN3439, Class 6.1) pickup->transport incineration Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing transport->incineration spill_cleanup Contain & Clean Up (Sweep solid, use inert absorbent) Collect all materials spill->spill_cleanup Follow Emergency Steps spill_dispose Dispose of Cleanup Debris as Hazardous Waste spill_cleanup->spill_dispose spill_dispose->accumulate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.